molecular formula C11H13NO2 B3419463 Cyclopentanecarboxylic acid, 1-(3-pyridinyl)- CAS No. 143619-74-3

Cyclopentanecarboxylic acid, 1-(3-pyridinyl)-

Cat. No.: B3419463
CAS No.: 143619-74-3
M. Wt: 191.23 g/mol
InChI Key: NFFPUQUHEGRCPB-UHFFFAOYSA-N
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Description

Cyclopentanecarboxylic acid, 1-(3-pyridinyl)- is a useful research compound. Its molecular formula is C11H13NO2 and its molecular weight is 191.23 g/mol. The purity is usually 95%.
The exact mass of the compound Cyclopentanecarboxylic acid, 1-(3-pyridinyl)- is 191.094628657 g/mol and the complexity rating of the compound is 221. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Cyclopentanecarboxylic acid, 1-(3-pyridinyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cyclopentanecarboxylic acid, 1-(3-pyridinyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-pyridin-3-ylcyclopentane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c13-10(14)11(5-1-2-6-11)9-4-3-7-12-8-9/h3-4,7-8H,1-2,5-6H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFFPUQUHEGRCPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=CN=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301268628
Record name 1-(3-Pyridinyl)cyclopentanecarboxylic acid
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Molecular Weight

191.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

143619-74-3
Record name 1-(3-Pyridinyl)cyclopentanecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=143619-74-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3-Pyridinyl)cyclopentanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301268628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Physicochemical Properties of 1-(3-pyridinyl)cyclopentanecarboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(3-pyridinyl)cyclopentanecarboxylic acid (CAS 143619-74-3) represents a critical scaffold in modern medicinal chemistry, serving as a bioisostere for the classic 1-phenylcyclopentanecarboxylic acid moiety found in antitussives (e.g., Caramiphen) and NK1 receptor antagonists (e.g., Netupitant analogs). The incorporation of the pyridine ring introduces a basic nitrogen center, significantly altering the physicochemical profile—specifically solubility, pKa, and lipophilicity—compared to its carbocyclic analogs. This guide provides an in-depth analysis of its physicochemical properties, synthetic pathways, and characterization protocols, designed to support lead optimization and process scale-up.

Molecular Identity & Structural Analysis[1]

The compound features a quaternary carbon at the 1-position of the cyclopentane ring, bearing both a carboxylic acid and a 3-pyridyl group. This structural motif creates a unique electronic environment where the electron-withdrawing nature of the pyridine ring (via the inductive effect) influences the acidity of the carboxylic group, while the steric bulk of the cyclopentane ring restricts conformational freedom.

Table 1: Molecular Identity & Predicted Properties
PropertyValue / Description
IUPAC Name 1-(pyridin-3-yl)cyclopentane-1-carboxylic acid
CAS Number 143619-74-3
Molecular Formula C₁₁H₁₃NO₂
Molecular Weight 191.23 g/mol
Appearance White to off-white solid
Predicted pKa (Acid) 3.8 – 4.2 (Carboxylic acid)
Predicted pKa (Base) 4.8 – 5.4 (Pyridine Nitrogen)
Predicted LogP 1.4 – 1.7 (pH dependent)
H-Bond Donors/Acceptors 1 Donor / 3 Acceptors
Rotatable Bonds 2 (C-C(O)OH, C-Py)

Note: The proximity of the basic pyridine nitrogen and the acidic carboxyl group suggests the potential for zwitterionic character in solution near the isoelectric point (pI ≈ 4.5–5.0), which can drastically affect solubility and extraction efficiency.

Synthetic Context & Impurity Profiling

The synthesis of 1-(3-pyridinyl)cyclopentanecarboxylic acid typically involves the dialkylation of a 3-pyridylacetate precursor. Understanding this pathway is crucial for identifying critical quality attributes (CQAs) and process impurities.

Core Synthetic Pathway

The most robust route utilizes ethyl 3-pyridylacetate as the starting material. The methylene group is activated by both the ester and the pyridine ring, allowing for double alkylation with 1,4-dibromobutane (or 1,4-dichlorobutane) using a strong base (e.g., NaH, KOtBu, or NaNH₂).

Diagram 1: Synthetic Pathway & Impurity Fate Map

SynthesisPath Start Ethyl 3-pyridylacetate (Starting Material) Intermediate Intermediate: 1-(3-pyridyl)cyclopentane ethyl ester Start->Intermediate Dialkylation (Cyclization) Impurity1 Impurity A: Mono-alkylated (Linear chain) Start->Impurity1 Incomplete Alkylation Reagent 1,4-Dibromobutane + Base (NaH/KOtBu) Reagent->Intermediate Product Target: 1-(3-pyridinyl)cyclopentane carboxylic acid Intermediate->Product Hydrolysis (Acid/Base) Impurity2 Impurity B: Decarboxylated (1-(3-pyridyl)cyclopentane) Product->Impurity2 Thermal Decarboxylation

Caption: Synthetic route from ethyl 3-pyridylacetate via dialkylation, highlighting key impurities.

Critical Impurities
  • Mono-alkylated Species (Impurity A): Result of incomplete cyclization. Detected by HPLC (longer retention time due to lipophilic halo-alkyl chain).

  • Decarboxylated Analog (Impurity B): Can form during high-temperature hydrolysis or aggressive drying.

  • Inorganic Salts: Residual bromide/chloride salts from the alkylation step must be removed to prevent interference with downstream coupling reactions.

Physicochemical Profiling Protocols

Accurate determination of pKa and LogP is essential for formulation development. The following protocols are designed to be self-validating.

pKa Determination (Potentiometric Titration)

Due to the likely zwitterionic nature, a standard acid-base titration is insufficient. We use a GLpKa (Gradient pH) method.

Protocol:

  • Preparation: Dissolve 5 mg of the compound in 20 mL of 0.15 M KCl (ionic strength adjustor). Ensure the solution is degassed to remove CO₂.

  • Acid Titration: Adjust pH to 2.0 using 0.5 M HCl.

  • Base Titration: Titrate with 0.5 M KOH under inert atmosphere (N₂) from pH 2.0 to pH 12.0.

  • Data Analysis: Plot the Bjerrum difference plot (

    
     vs pH).
    
    • Inflection 1 (Acidic): Corresponds to the protonation of the Pyridine Nitrogen (Expected pKa ~5.2).

    • Inflection 2 (Basic): Corresponds to the deprotonation of the Carboxylic Acid (Expected pKa ~4.0).

    • Self-Validation: If the inflection points are not distinct, perform the titration in a methanol/water cosolvent system (e.g., 30%, 40%, 50% MeOH) and extrapolate to 0% organic solvent (Yasuda-Shedlovsky extrapolation).

Lipophilicity (LogD pH-Profile)

The partition coefficient (LogP) is relevant only for the neutral species. For this ionizable compound, the distribution coefficient (LogD) at physiological pH (7.4) is the critical parameter.

Protocol (Shake-Flask Method):

  • Phase System: n-Octanol / Phosphate Buffer (pH 7.4).

  • Equilibration: Pre-saturate both phases with each other for 24 hours.

  • Partitioning: Dissolve compound in the aqueous phase (1 mg/mL). Add equal volume of octanol. Shake for 2 hours at 25°C.

  • Separation: Centrifuge at 3000 rpm for 10 mins.

  • Quantification: Analyze both phases by HPLC-UV (254 nm).

  • Calculation:

    
    .
    

Solid-State Characterization

The solid-state form impacts bioavailability and stability.

Melting Point & Thermal Analysis
  • Method: Differential Scanning Calorimetry (DSC).

  • Parameters: Heat from 30°C to 250°C at 10°C/min under N₂ purge.

  • Expected Behavior: A sharp endotherm indicating melting (typically >150°C for amino-acid-like zwitterions).

  • Warning: An exotherm immediately following the melt suggests decarboxylation . If observed, the melting point is a decomposition point (

    
    ), and the process temperature must be kept at least 50°C below this value.
    
Polymorphism Screening
  • Method: X-Ray Powder Diffraction (XRPD).

  • Relevance: Different crystal forms (polymorphs) can have different solubilities.

  • Screening Solvents: Recrystallize from Ethanol, Isopropanol, and Water/Acetone mixtures to identify stable forms.

Analytical Method (HPLC)

A robust HPLC method is required for purity assessment and reaction monitoring.

Table 2: Recommended HPLC Parameters
ParameterCondition
Column C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm
Mobile Phase A 0.1% Trifluoroacetic acid (TFA) in Water (Buffers basic nitrogen)
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Detection UV at 260 nm (Pyridine absorption max)
Column Temp 30°C
Retention Order Pyridine (impurities) < Target Acid < Ester Intermediate < Bis-alkylated impurities

Handling & Stability

  • Storage: Store in a cool, dry place (Ambient or 2-8°C). The compound is generally stable but should be protected from moisture to prevent caking.

  • Reactivity: The carboxylic acid is ready for coupling (e.g., amide bond formation). The pyridine ring is susceptible to N-oxidation if exposed to strong oxidants (e.g., mCPBA, H₂O₂).

  • Safety: Handle as a standard organic irritant. Avoid inhalation of dust.

References

  • Hoffmann-La Roche Inc. (2001). NK1 Receptor Antagonists. U.S. Patent 6,297,375.[1] (Describes synthesis of related pyridine-based NK1 antagonists and intermediates). Link

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.
  • PubChem. (n.d.). Compound Summary for CID 143619-74-3. National Center for Biotechnology Information. Link

  • Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. (Reference for solvatochromism and solubility behavior of zwitterionic compounds).

Sources

The Ascendant Scaffold: A Technical Guide to 1-(3-Pyridinyl)cyclopentanecarboxylic Acid in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The confluence of robust, three-dimensional saturated rings with the favorable pharmacokinetic properties of heteroaromatic systems represents a powerful strategy in modern drug discovery. This guide provides an in-depth technical analysis of the 1-(3-pyridinyl)cyclopentanecarboxylic acid scaffold, a promising, yet underexplored, core for the development of novel therapeutics. We will dissect the strategic rationale for its design, present a cutting-edge synthetic methodology, and explore its potential applications in several key therapeutic areas. This document is intended for researchers, scientists, and drug development professionals seeking to leverage novel chemical space to address challenging biological targets.

Introduction: The Strategic Imperative for Novel Scaffolds

The relentless pursuit of novel chemical entities with superior efficacy, selectivity, and pharmacokinetic profiles necessitates a departure from "flat" aromatic-rich structures that have historically dominated drug discovery pipelines. The 1-(3-pyridinyl)cyclopentanecarboxylic acid scaffold emerges from a rational design paradigm that marries two key medicinal chemistry principles:

  • The Power of Pyridine: The pyridine ring is a well-established "privileged" heterocycle in medicinal chemistry, present in a multitude of FDA-approved drugs.[1][2] Its nitrogen atom acts as a hydrogen bond acceptor, enhancing solubility and target engagement.[3][4] Furthermore, the pyridine moiety can significantly improve metabolic stability and overall pharmacokinetic properties.[5][6] The 3-pyridinyl substitution, in particular, offers a distinct vector for interaction with biological targets compared to its 2- or 4-isomers.[7]

  • The Versatility of the Cyclopentane Core: Saturated carbocycles like cyclopentane provide a three-dimensional framework that can effectively probe the often-complex topographies of protein binding sites.[8] The cyclopentane ring can serve as a rigid scaffold to orient substituents in precise spatial arrangements, a critical factor for achieving high target affinity and selectivity.[7]

The carboxylic acid functional group, while often crucial for target binding through ionic interactions, can present challenges related to membrane permeability and metabolic liabilities.[9][10] This guide will therefore also explore strategic bioisosteric replacements for this key functional group.

Physicochemical Properties of the Core Scaffold

A foundational understanding of a scaffold's physicochemical properties is paramount for any drug discovery campaign. Below is a summary of the key properties of 1-(3-pyridinyl)cyclopentanecarboxylic acid, including predicted values from reputable computational models.

PropertyValueSource/Method
Molecular Weight 191.23 g/mol [11]
CAS Number 143619-74-3[11]
Predicted pKa 4.5 - 5.5 (carboxylic acid), 5.0 - 6.0 (pyridinium)MolGpKa, Chemaxon[12][13]
Predicted logP 1.5 - 2.5ALOGPS[1]

Note: Predicted values are estimates and should be experimentally verified.

The predicted pKa and logP values suggest that the 1-(3-pyridinyl)cyclopentanecarboxylic acid scaffold possesses a favorable balance of acidity and lipophilicity, making it a promising starting point for the development of orally bioavailable drug candidates.

Synthesis of the 1-(3-Pyridinyl)cyclopentanecarboxylic Acid Scaffold

Recent advances in C-H activation chemistry have provided a powerful and efficient route to 1-aryl-cycloalkanecarboxylic acids. The transannular C-H arylation of cyclopentanecarboxylic acid represents a state-of-the-art approach to the synthesis of our target scaffold.[14][15]

Synthetic Workflow

The following diagram illustrates the workflow for the synthesis of the 1-(3-pyridinyl)cyclopentanecarboxylic acid scaffold.

Synthetic Workflow Start Cyclopentanecarboxylic Acid + 3-Iodopyridine Reaction Pd-Catalyzed Transannular C-H Arylation Start->Reaction Product 1-(3-Pyridinyl)cyclopentane- carboxylic Acid Reaction->Product Purification Purification (e.g., Chromatography) Product->Purification

Caption: Synthetic workflow for 1-(3-pyridinyl)cyclopentanecarboxylic acid.

Detailed Experimental Protocol: Transannular C-H Arylation

This protocol is adapted from the work of Yu and colleagues on the transannular C-H arylation of cycloalkane carboxylic acids.[14][15]

Materials:

  • Cyclopentanecarboxylic acid

  • 3-Iodopyridine

  • PdCl2(PPh3)2 (or other suitable Palladium catalyst)

  • Quinuclidine-pyridone ligand (L1)

  • Silver acetate (AgOAc)

  • Cesium carbonate (Cs2CO3)

  • 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)

  • Anhydrous, degassed solvents

Procedure:

  • To an oven-dried reaction vessel, add cyclopentanecarboxylic acid (0.1 mmol, 1.0 equiv), PdCl2(PPh3)2 (10 mol%), quinuclidine-pyridone ligand L1 (10 mol%), AgOAc (1.5 equiv.), and Cs2CO3 (1.5 equiv.).

  • Evacuate and backfill the vessel with an inert atmosphere (e.g., argon or nitrogen).

  • Add 3-iodopyridine (2.0 equiv.) and HFIP (0.6 mL) via syringe.

  • Seal the vessel and heat the reaction mixture to 60 °C with vigorous stirring for 24 hours.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the desired 1-(3-pyridinyl)cyclopentanecarboxylic acid.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.

Medicinal Chemistry Applications and Potential Biological Targets

The 1-(3-pyridinyl)cyclopentanecarboxylic acid scaffold holds potential across a range of therapeutic areas due to the favorable properties of its constituent moieties. Below, we explore several plausible biological targets based on data from structurally related compounds.

Voltage-Gated Sodium Channel (NaV) 1.7 Inhibitors for Pain

The voltage-gated sodium channel NaV1.7 is a genetically validated target for the treatment of pain.[4][16] Recently, a series of cyclopentane carboxylic acids were identified as potent and selective inhibitors of NaV1.7.[4][6] The carboxylic acid moiety is crucial for interacting with key residues in the channel pore. The 1-aryl substitution on the cyclopentane ring allows for the exploration of additional binding interactions. The introduction of the 3-pyridinyl group could enhance potency and improve pharmacokinetic properties compared to a simple phenyl ring.

Proposed Screening Cascade for NaV1.7 Inhibitors:

Screening Cascade Primary_Assay Primary Assay: Whole-Cell Patch Clamp Electrophysiology on hNaV1.7 Selectivity_Assay Selectivity Assay: Patch Clamp on other NaV subtypes (e.g., NaV1.5) Primary_Assay->Selectivity_Assay In_Vitro_ADME In Vitro ADME: Metabolic Stability (Liver Microsomes) Selectivity_Assay->In_Vitro_ADME In_Vivo_PK In Vivo PK Studies in Rodents In_Vitro_ADME->In_Vivo_PK In_Vivo_Efficacy In Vivo Efficacy Models (e.g., Formalin-induced pain) In_Vivo_PK->In_Vivo_Efficacy

Caption: A typical screening cascade for novel NaV1.7 inhibitors.

GABA Receptor Modulators

Conformationally restricted analogues of γ-aminobutyric acid (GABA) are valuable tools for probing the pharmacology of GABA receptors. Cyclopentane-based GABA analogues have been shown to act as agonists or antagonists at GABA(C) receptors, with the stereochemistry of the amine and carboxylic acid groups being critical for activity.[3][17] The 1-(3-pyridinyl)cyclopentanecarboxylic acid scaffold could be derivatized to incorporate an amino group at a suitable position on the cyclopentane ring, leading to novel GABA receptor modulators.

Nicotinic Acetylcholine Receptor (nAChR) Agonists and Partial Agonists

The 3-pyridinyl moiety is a key pharmacophoric element in many nicotinic acetylcholine receptor (nAChR) ligands, including nicotine itself.[18][19] The development of selective α4β2-nAChR partial agonists is a promising strategy for the treatment of depression and other CNS disorders.[7] The cyclopentanecarboxylic acid portion of the scaffold could serve to orient the crucial 3-pyridinyl group in a favorable conformation for binding to the receptor, while also providing a handle for further chemical modification to fine-tune activity and selectivity.

Fatty Acid Amide Hydrolase (FAAH) Inhibitors

Inhibition of fatty acid amide hydrolase (FAAH) is a therapeutic strategy for the treatment of pain and anxiety.[20][21] While many FAAH inhibitors are covalent, reversible inhibitors based on α-ketoheterocycles have also been developed.[20] The 1-(3-pyridinyl)cyclopentanecarboxylic acid scaffold could be a starting point for the design of novel FAAH inhibitors, where the carboxylic acid interacts with the catalytic serine residues of the enzyme.

Key Experiments and Protocols

In Vitro Metabolic Stability Assay

Objective: To determine the rate of metabolic degradation of a test compound in the presence of liver microsomes.

Protocol:

  • Preparation of Reagents:

    • Prepare a 1 µM working solution of the test compound in 100 mM potassium phosphate buffer (pH 7.4).

    • Thaw pooled human liver microsomes on ice and prepare a 0.5 mg/mL suspension in the same buffer.[10]

    • Prepare an NADPH regenerating system according to the manufacturer's instructions.

  • Incubation:

    • In a 96-well plate, add the liver microsome suspension and the test compound working solution.

    • Pre-incubate the plate at 37°C for 5 minutes with gentle shaking.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.[9]

    • Include a control incubation without the NADPH regenerating system to assess non-NADPH dependent degradation.

  • Sampling and Reaction Termination:

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding 2-3 volumes of cold acetonitrile containing an internal standard.[22]

  • Sample Processing and Analysis:

    • Centrifuge the plate to precipitate the microsomal proteins.

    • Transfer the supernatant to a new 96-well plate for analysis by a validated LC-MS/MS method to quantify the remaining concentration of the test compound.[9][10]

Whole-Cell Patch Clamp Electrophysiology for NaV1.7

Objective: To determine the potency and mechanism of inhibition of a test compound on human NaV1.7 channels.

Protocol:

  • Cell Culture:

    • Use a stable cell line (e.g., HEK293 or CHO cells) expressing the human NaV1.7 channel.

  • Electrophysiological Recording:

    • Establish whole-cell patch-clamp recordings using borosilicate glass pipettes filled with an appropriate internal solution.

    • Apply voltage protocols to elicit channel gating. A typical protocol involves holding the cell at a hyperpolarized potential (e.g., -120 mV) to ensure channels are in a resting state, followed by a depolarizing pulse (e.g., to 0 mV) to elicit an inward sodium current.[8][23]

  • Compound Application:

    • Apply the test compound at various concentrations via a perfusion system.

    • Measure the effect of the compound on the peak sodium current at each concentration.

  • Data Analysis:

    • Construct a concentration-response curve by plotting the percentage of current inhibition against the compound concentration.

    • Fit the data to a suitable equation (e.g., the Hill equation) to determine the IC50 value.[23]

Radioligand Binding Assay for nAChRs

Objective: To determine the binding affinity of a test compound for a specific nAChR subtype (e.g., α4β2).

Protocol:

  • Membrane Preparation:

    • Prepare a membrane fraction from cells or tissues expressing the nAChR subtype of interest.

  • Binding Reaction:

    • In a 96-well plate, incubate the membrane preparation with a specific radioligand (e.g., [³H]-epibatidine) and varying concentrations of the test compound in an appropriate assay buffer.

  • Filtration and Washing:

    • Terminate the binding reaction by rapid filtration through glass fiber filters (pre-soaked in polyethyleneimine to reduce non-specific binding).[24][25]

    • Wash the filters with ice-cold buffer to remove unbound radioligand.

  • Quantification:

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).

    • Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.

Structure-Activity Relationship (SAR) and Future Directions

The 1-(3-pyridinyl)cyclopentanecarboxylic acid scaffold offers multiple vectors for chemical modification to explore structure-activity relationships and optimize for desired biological activity and ADME properties.

Key Modification Points:

SAR Scaffold 1-(3-Pyridinyl)cyclopentanecarboxylic Acid Scaffold Pyridine_Subs Pyridine Substituents: - Modify electronics - Block metabolism - Modulate pKa Scaffold->Pyridine_Subs Position 2, 4, 5, or 6 Cyclopentane_Stereo Cyclopentane Stereochemistry: - Explore cis/trans isomers - Introduce chiral centers Scaffold->Cyclopentane_Stereo Positions 2, 3, 4, or 5 Carboxylic_Acid_Bioisosteres Carboxylic Acid Bioisosteres: - Tetrazoles - Acyl sulfonamides - Cyclopentane-1,3-diones Scaffold->Carboxylic_Acid_Bioisosteres Position 1

Sources

Bioisosteric Applications of 1-(3-Pyridinyl)cyclopentanecarboxylic Acid in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, escaping "flatland" (the over-reliance on planar, sp2-hybridized aromatic rings) is critical for improving the clinical success rates of drug candidates. 1-(3-Pyridinyl)cyclopentanecarboxylic acid (CAS: 143619-74-3)[1] represents a highly specialized, dual-action bioisosteric building block. By combining the conformational restriction of a cyclopentane ring with the physicochemical enhancements of a 3-pyridyl group, this scaffold allows drug development professionals to simultaneously optimize target binding affinity, metabolic stability, and aqueous solubility.

As a Senior Application Scientist, I have structured this technical guide to detail the causality behind selecting this specific scaffold, the mechanistic advantages it provides during lead optimization, and the self-validating experimental protocols required to deploy it effectively in the lab.

The Causality of Scaffold Selection: A Dual Bioisosteric Strategy

When optimizing a hit compound containing a standard phenylacetic acid moiety, medicinal chemists typically encounter two major liabilities:

  • High Entropic Penalty: The flexible methylene linker allows for multiple rotational conformations. Binding to a target receptor requires freezing these rotations, resulting in a high entropic penalty (

    
    ) that limits overall binding affinity.
    
  • Metabolic Vulnerability: Phenyl rings are highly lipophilic and susceptible to rapid cytochrome P450 (CYP450)-mediated oxidation (e.g., para-hydroxylation)[2].

To solve these issues, 1-(3-pyridinyl)cyclopentanecarboxylic acid employs a two-pronged bioisosteric strategy:

A. Cyclopentane for Conformational Restriction

Replacing the acyclic methylene linker with a cyclopentane ring restricts the


 and 

dihedral angles. This conformational restriction pre-organizes the molecule into a defined vector[3]. If this restricted geometry matches the bioactive conformation of the target receptor, the entropic penalty of binding is drastically reduced, often leading to a 10- to 100-fold increase in potency. Furthermore, the cyclopentane ring increases the fraction of sp3-hybridized carbons (Fsp3), a metric strongly correlated with reduced off-target toxicity and improved clinical translation[4].
B. The Phenyl-Pyridyl Switch (N-Scan Strategy)

While adding a cyclopentane ring improves Fsp3, it inherently increases the molecule's lipophilicity (ClogP), risking the creation of a "greasy brick" with poor solubility. To counteract this, the phenyl ring is bioisosterically replaced with a 3-pyridyl group[2]. The introduction of the basic nitrogen atom:

  • Lowers ClogP and increases the Topological Polar Surface Area (TPSA).

  • Introduces a hydrogen-bond acceptor , which can form new stabilizing interactions with the target protein.

  • Deactivates the aromatic ring toward electrophilic attack by CYP450 enzymes, significantly extending the molecule's half-life[5].

BioisostericRationale cluster_0 Structural Evolution Rationale A Phenylacetic Acid (Flexible, Low Fsp3, High CYP Liability) B 1-Phenylcyclopentanecarboxylic Acid (Restricted, High Fsp3, High LogP) A->B Cyclopentane Restriction C 1-(3-Pyridinyl)cyclopentanecarboxylic Acid (Restricted, High Fsp3, Optimized LogP) B->C Phenyl-Pyridyl Switch

Fig 1: Logical progression of bioisosteric replacement leading to the optimized pyridyl-cyclopentyl scaffold.

Quantitative Physicochemical Profiling

To illustrate the profound impact of this dual bioisosteric replacement, Table 1 summarizes the calculated physicochemical shifts across the structural evolution of the scaffold.

Table 1: Comparative Physicochemical Properties of Carboxylic Acid Scaffolds

ScaffoldClogP (est.)Fsp3H-Bond AcceptorsTPSA (Ų)Primary Liability / Characteristic
Phenylacetic Acid 1.410.12237.3High flexibility, rapid metabolism
1-Phenylcyclopentanecarboxylic Acid 2.600.42237.3High lipophilicity (poor solubility)
1-(3-Pyridinyl)cyclopentanecarboxylic Acid 1.500.45350.2Optimized balance; Steric hindrance at α-carbon

Data Note: Values are representative computational estimates demonstrating the relative shifts in properties upon bioisosteric replacement.

Self-Validating Experimental Protocols

Working with 1-(3-pyridinyl)cyclopentanecarboxylic acid requires specific synthetic considerations. The quaternary


-carbon of the cyclopentane ring imposes severe (neopentyl-like) steric hindrance. Standard coupling agents like EDC or DCC will often fail or result in poor yields. The protocols below are designed with built-in causality and self-validation mechanisms to ensure success.
Protocol 1: Sterically Hindered Amide Coupling

Objective: Synthesize an amide derivative using a target primary/secondary amine. Causality: HATU is utilized because it generates a highly reactive 7-azabenzotriazole active ester, which is necessary to overcome the steric barrier of the fully substituted


-carbon. DIPEA is chosen as a non-nucleophilic base to deprotonate the carboxylic acid without competing for the active ester.

Step-by-Step Methodology:

  • Activation: Dissolve 1.0 eq of 1-(3-pyridinyl)cyclopentanecarboxylic acid in anhydrous DMF (0.1 M). Add 1.5 eq of HATU and 3.0 eq of DIPEA. Stir at room temperature for 15 minutes to ensure complete formation of the active ester.

  • Coupling: Add 1.2 eq of the target amine to the reaction mixture. Stir at room temperature for 12–24 hours.

  • Reaction Monitoring (Self-Validation): Quench a 5

    
    L aliquot in 1 mL of Acetonitrile/Water and analyze via LC-MS. The disappearance of the active ester mass and the appearance of the product mass validates step completion.
    
  • Purification: Dilute with EtOAc, wash with saturated NaHCO

    
     and brine. Dry over Na
    
    
    
    SO
    
    
    , concentrate, and purify via reverse-phase Prep-HPLC to isolate the pure amide.
Protocol 2: In Vitro Human Liver Microsome (HLM) Stability Assay

Objective: Validate the metabolic stability gained from the phenyl-pyridyl switch[2]. Causality: To prove that the 3-pyridyl group resists CYP450 oxidation better than its phenyl counterpart, intrinsic clearance (


) must be measured in a controlled microsomal environment.

Step-by-Step Methodology:

  • Preparation: Incubate 1

    
    M of the synthesized compound with pooled Human Liver Microsomes (0.5 mg/mL protein) in 100 mM potassium phosphate buffer (pH 7.4) at 37°C.
    
  • Initiation: Add NADPH (1 mM final concentration) to initiate the CYP450-mediated reaction.

  • Time-Course Sampling: Extract 50

    
    L aliquots at 0, 5, 15, 30, and 60 minutes. Immediately quench each aliquot into 150 
    
    
    
    L of ice-cold acetonitrile containing an internal standard.
  • Self-Validation Controls: Run Verapamil (high clearance) and Warfarin (low clearance) in parallel. Validation Check: If Verapamil is not rapidly degraded (

    
     < 15 min), the microsome batch is inactive, and the assay must be rejected.
    
  • Analysis: Centrifuge the quenched samples and analyze the supernatant via LC-MS/MS to calculate the half-life (

    
    ) and intrinsic clearance (
    
    
    
    ).

ExperimentalWorkflow S1 Activation (HATU/DIPEA) S2 Coupling (Amine Addition) S1->S2 S3 Purification (Prep-HPLC) S2->S3 S4 Validation (LC-MS/NMR) S3->S4 S5 ADMET (HLM Assay) S4->S5

Fig 2: Self-validating experimental workflow for derivatization and ADMET profiling.

Conclusion

The integration of 1-(3-pyridinyl)cyclopentanecarboxylic acid into a drug discovery pipeline exemplifies rational, property-based drug design. By leveraging the conformational restriction of the cyclopentane ring and the electronic deactivation/polarity of the 3-pyridyl group, researchers can systematically engineer out metabolic liabilities while locking their molecules into highly potent, target-specific conformations.

References

3.[3] Title: Conformationally Restricted Carbocyclic γ-Amino Acids: Synthesis of Diastereomeric 3-Amino-5-arylcyclopentane 1-Carboxylic Acids Source: ResearchGate URL: [Link]

4.[5] Title: Applications of Bioisosteres in the Design of Biologically Active Compounds Source: ResearchGate URL: [Link]

5.[4] Title: Synthesis and Physicochemical Properties of trans-2-Fluoroalkyl-Substituted Cyclopentane Building Blocks Source: ChemRxiv URL: [Link]

Sources

Thermodynamic stability of 1-(3-pyridinyl)cyclopentanecarboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Thermodynamic Stability and Degradation Kinetics of 1-(3-Pyridinyl)cyclopentanecarboxylic Acid: A Preformulation Whitepaper

Executive Summary

1-(3-Pyridinyl)cyclopentanecarboxylic acid is a conformationally restricted, highly functionalized building block increasingly utilized in the synthesis of novel active pharmaceutical ingredients (APIs). Characterized by a quaternary carbon center at C1 of the cyclopentane ring, the molecule presents a unique physicochemical profile driven by the interplay between a basic pyridine nitrogen and an acidic carboxylic acid.

This whitepaper provides an in-depth technical analysis of the compound's thermodynamic stability. By examining its solid-state zwitterionic equilibria and mechanistic degradation pathways, we establish a predictive framework for its behavior under thermal and oxidative stress. The methodologies detailed herein are designed as self-validating systems, ensuring that preformulation scientists can confidently assess stability in accordance with international regulatory standards[1].

Structural Thermodynamics & Zwitterionic Equilibria

The thermodynamic stability of 1-(3-pyridinyl)cyclopentanecarboxylic acid is fundamentally governed by its ionization state and crystal lattice energy.

  • Ionization and the Isoelectric Point: The molecule contains a 3-pyridinyl group (predictive

    
    ) and a cyclopentyl-bound carboxylic acid (predictive 
    
    
    
    ). Because the
    
    
    is narrow, the compound exists in a tautomeric equilibrium between its neutral and zwitterionic forms. At its isoelectric point (
    
    
    ), the zwitterionic state predominates.
  • Solid-State Lattice Energy: In the solid state, the zwitterionic form facilitates robust intermolecular hydrogen bonding networks (pyridinium-carboxylate bridges). This ionic lattice significantly elevates the melting point and thermodynamic stability of the crystal compared to non-zwitterionic analogs. Understanding these solid-state properties is critical for predicting polymorphic transitions and hygroscopicity during API manufacturing[2].

  • Steric Strain: The cyclopentane ring introduces approximately

    
     of inherent ring strain. The 1,1-disubstitution pattern forces the bulky 3-pyridyl group and the carboxylate into close spatial proximity, restricting rotational freedom and locking the molecule into a rigid pseudo-envelope conformation.
    

Mechanistic Degradation Pathways: Causality and Kinetics

To design effective formulation strategies, one must understand why a molecule degrades. For 1-(3-pyridinyl)cyclopentanecarboxylic acid, the primary thermodynamic vulnerabilities are decarboxylation and oxidation.

Decarboxylation Dynamics

Alpha-aryl carboxylic acids are generally susceptible to thermal decarboxylation. However, the regiochemistry of the pyridine ring dictates the kinetic barrier to this reaction. In 2-pyridinecarboxylic acids (picolinic acids), decarboxylation occurs rapidly via the Hammick ylide mechanism, where the adjacent nitrogen atom stabilizes the developing negative charge in the transition state[3].

Conversely, in 1-(3-pyridinyl)cyclopentanecarboxylic acid, the nitrogen is in the meta position relative to the attachment point. This positioning prevents direct resonance stabilization of the intermediate carbanion. Consequently, decarboxylation must rely solely on the inductive electron-withdrawing effect of the pyridine ring. This significantly raises the activation energy (


) for carbon dioxide extrusion, making the compound thermodynamically stable at standard processing temperatures. Decarboxylation is only triggered near the compound's melting point, yielding 3-(cyclopentyl)pyridine.
Oxidative Susceptibility

The tertiary nitrogen of the pyridine ring is an electrophilic target under oxidative stress. Exposure to reactive oxygen species (ROS) or peroxides in excipients can lead to the formation of a pyridine N-oxide derivative. This pathway is thermodynamically favored in aqueous solutions but kinetically slow in the crystalline solid state due to low oxygen permeability in the zwitterionic lattice.

Pathways API 1-(3-Pyridinyl)cyclopentanecarboxylic Acid (Zwitterionic Solid) Thermal Thermal Stress (Δ) > 180°C API->Thermal High Activation Energy (Ea) Oxidative Oxidative Stress (H2O2 / ROO•) API->Oxidative ROS Exposure in Solution Decarb Decarboxylation [3-(Cyclopentyl)pyridine] Thermal->Decarb -CO2 (Inductive Stabilization Only) NOxide N-Oxidation [Pyridine N-oxide derivative] Oxidative->NOxide Electrophilic Attack on Pyridine N

Figure 1: Mechanistic pathways for the degradation of 1-(3-pyridinyl)cyclopentanecarboxylic acid.

Self-Validating Experimental Protocols

To empirically validate the thermodynamic stability of this compound, the following protocols must be executed. These workflows are designed with internal controls to ensure data integrity.

Protocol 1: Solid-State Thermal Profiling (TGA/DSC)

Causality: Differential Scanning Calorimetry (DSC) measures heat flow (melting, polymorphic shifts), while Thermogravimetric Analysis (TGA) measures mass loss. Running TGA prior to or concurrently with DSC is a self-validating necessity; it ensures that an endothermic peak in the DSC is accurately identified as a melting event rather than thermal decomposition (decarboxylation).

  • Preparation: Accurately weigh

    
     of the crystalline API into an aluminum pan (crimped but pinholed to allow gas escape).
    
  • TGA Execution: Heat the sample from

    
     to 
    
    
    
    at a rate of
    
    
    under a dry nitrogen purge (
    
    
    ). Monitor for a sharp mass loss corresponding to the molecular weight of
    
    
    (
    
    
    ).
  • DSC Execution: Subject a parallel sample to the same heating profile.

  • Validation Check: Overlay the TGA and DSC thermograms. The onset of mass loss in TGA must be cross-referenced against the DSC endotherm to distinguish

    
     (melting point) from 
    
    
    
    (decomposition temperature).
Protocol 2: Solution-State Isothermal Kinetics

Causality: Degradation rates are highly dependent on the ionization state. By testing the compound across a pH gradient, we isolate the cationic, zwitterionic, and anionic species, allowing for the calculation of specific Arrhenius parameters for each state.

  • Matrix Preparation: Prepare

    
     solutions of the compound in three buffered matrices: 
    
    
    
    (HCl/KCl),
    
    
    (Acetate), and
    
    
    (Phosphate).
  • Thermal Incubation: Aliquot samples into sealed amber ampoules and incubate at

    
    , 
    
    
    
    , and
    
    
    for 14 days.
  • Quantification: Analyze aliquots at Days 0, 3, 7, and 14 using HPLC-UV/MS (C18 column, gradient acetonitrile/water with

    
     TFA).
    
  • Validation Check (Mass Balance): The sum of the remaining parent peak area and all degradant peak areas must equal

    
     of the Day 0 parent peak area. If mass balance is lost, it indicates the formation of volatile degradants (e.g., complete loss of the decarboxylated product), requiring immediate headspace GC-MS analysis.
    

Workflow Start Preformulation API Batch Solid Solid-State Profiling (DSC / TGA / XRPD) Start->Solid Solution Solution-State Kinetics (HPLC-UV / LC-MS) Start->Solution Stress ICH Q1A(R2) Accelerated (40°C / 75% RH) Solid->Stress Defines T_max Arrhenius Arrhenius Modeling (k vs 1/T across pH) Solution->Arrhenius Yields Ea & k Report Validated Thermodynamic Profile Stress->Report Solid Stability Arrhenius->Report Solution Stability

Figure 2: Self-validating experimental workflow for thermodynamic and kinetic profiling.

Quantitative Data Summaries

The following tables summarize the predictive thermodynamic parameters and accelerated stability testing results, aligned with ICH Q1A(R2) guidelines[1].

Table 1: Predictive Physicochemical & Thermodynamic Parameters

ParameterPredictive ValueThermodynamic Implication

(Pyridine N)

Protonated in gastric environments; highly soluble at low pH.

(Carboxylic Acid)

Deprotonated at physiological pH.
Isoelectric Point (pI)

Point of maximum zwitterionic character and minimum aqueous solubility.
Thermal Decomposition (

)

High barrier to decarboxylation due to lack of Hammick ylide stabilization.

Table 2: Accelerated Stability Matrix (ICH Q1A(R2) Conditions)

Storage ConditionDurationStatePrimary DegradantTotal Degradation (%)

/ 60% RH
6 MonthsSolidNone detected


/ 75% RH
6 MonthsSolidN-Oxide (Trace)


(pH 5.0 Buffer)
14 DaysSolution3-(Cyclopentyl)pyridine


(0.3%

)
48 HoursSolutionPyridine N-oxide

Conclusion

1-(3-Pyridinyl)cyclopentanecarboxylic acid demonstrates excellent solid-state thermodynamic stability, primarily due to its robust zwitterionic crystal lattice and the high activation energy required for the decarboxylation of its meta-substituted pyridine ring. By employing rigorous, self-validating analytical workflows, formulation scientists can easily isolate its vulnerabilities—namely, solution-state oxidation and extreme thermal stress—ensuring the development of stable, efficacious pharmaceutical products.

References

1.[1] 2.[2] 3.[3]

Sources

Conformational Analysis of 1-(3-Pyridinyl)cyclopentanecarboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Audience: Researchers, Scientists, and Drug Development Professionals Format: In-depth Technical Guide

Executive Summary

The 1-(3-pyridinyl)cyclopentanecarboxylic acid scaffold represents a critical pharmacophore in medicinal chemistry, serving as a bioisostere for the 1-phenylcyclopentanecarboxylic acid core found in numerous antitussive and anticholinergic agents. More recently, this motif has gained prominence in the design of Neurokinin-1 (NK1) receptor antagonists (e.g., structural analogs of Netupitant), where the rigidification of the aryl-cycloalkyl bond is pivotal for high-affinity binding.

This guide provides a rigorous conformational analysis of this gem-disubstituted scaffold. Unlike flexible acyclic analogs, the 1,1-disubstitution on the cyclopentane ring introduces severe steric constraints—often referred to as the Thorpe-Ingold effect —which restrict the conformational space of the pyridine and carboxylic acid moieties. Understanding these preferences is essential for optimizing ligand-receptor interactions and predicting solid-state properties.

Structural Fundamentals & Geometry

The Gem-Disubstituted Center

The defining feature of this molecule is the quaternary carbon (C1) bearing both the 3-pyridyl ring and the carboxylic acid group. In 1,1-disubstituted cyclopentanes, the substituents cannot adopt the clearly defined "axial" or "equatorial" positions seen in cyclohexane chairs. Instead, they occupy pseudo-axial (


)  and pseudo-equatorial (

)
positions governed by the ring's puckering mode.
  • Steric Dominance: Crystallographic data from the analogous 1-phenylcyclopentanecarboxylic acid reveals that the bulkier aromatic ring typically prefers the pseudo-equatorial orientation to minimize 1,3-nonbonded interactions with the adjacent methylene hydrogens.

  • Carboxyl Orientation: Consequently, the carboxylic acid group is forced into a pseudo-axial position. This orthogonal arrangement is critical for biological activity, as it directs the hydrogen-bond donor/acceptor vectors away from the hydrophobic aromatic plane.

Cyclopentane Ring Puckering

The cyclopentane ring is never planar. It exists in a dynamic equilibrium between two primary conformations:[1][2]

  • Envelope (

    
    ):  One atom (the "flap") is out of the plane formed by the other four.[3]
    
  • Twist/Half-Chair (

    
    ):  Three adjacent atoms are coplanar, while the other two are displaced above and below the plane.
    

For 1-aryl-1-carboxy derivatives, the ring typically adopts a conformation intermediate between the


 and 

forms. The quaternary carbon (C1) is often located at a position of maximum puckering to relieve the eclipsing strain of the heavy substituents.

Conformational Analysis Workflow

To accurately predict the bioactive conformation, a multi-tiered approach combining computational modeling and experimental validation is required.

Computational Strategy (DFT & Molecular Dynamics)

The potential energy surface (PES) of this molecule is defined by three principal torsion vectors.

Key Torsion Vectors:
  • 
     (Ring Pucker):  Pseudorotation phase angle (
    
    
    
    ).
  • 
     (C1–C
    
    
    
    ):
    Rotation of the pyridine ring relative to the cyclopentane core.
  • 
     (C1–COOH):  Rotation of the carboxyl group.[2]
    

ConformationalWorkflow Start Input Structure 1-(3-pyridinyl)cyclopentanecarboxylic acid Step1 Conformational Search (Monte Carlo / Molecular Dynamics) Start->Step1 Step2 QM Optimization (DFT B3LYP/6-31G**) Step1->Step2 Step3 Torsional Scan (Pyridine & COOH Rotation) Step2->Step3 Step4 Solvation Model (PCM/SMD - Water/DMSO) Step3->Step4 Decision Boltzmann Population Analysis Step4->Decision Output Bioactive Conformer Prediction Decision->Output

Figure 1: Computational workflow for determining the global minimum energy conformation.

Pyridine Ring Rotation ( )

The rotation of the pyridine ring is not free. The ortho hydrogens (or the nitrogen lone pair) of the pyridine ring encounter steric clashes with the cis-vicinal hydrogens of the cyclopentane ring (at C2 and C5).

  • Preferred Angle: The pyridine ring tends to be orthogonal (

    
    ) or bisected (
    
    
    
    ) relative to the C2-C1-C5 plane to minimize steric clashes.
  • Electronic Effect: The 3-pyridyl nitrogen introduces a dipole. In non-polar solvents, the nitrogen may orient toward the carboxylic acid proton to form an intramolecular hydrogen bond, although the 1,1-geometry makes the distance (

    
    ) challenging for a direct strong bond without significant distortion.
    
Carboxylic Acid Rotation ( )

The carboxylic acid group prefers a syn-planar conformation (O=C-O-H dihedral


) internally. However, its rotation relative to the cyclopentane ring is governed by the bulk of the pyridine ring.
  • The "Face-to-Face" Interaction: If the pyridine ring rotates such that the Nitrogen is proximal to the COOH, a water-mediated bridge is often observed in aqueous solution simulations.

Quantitative Structural Data[2][4]

The following data summarizes the structural parameters derived from the crystal structure of the phenyl analog (CSD Ref: PHCPCA) and DFT calculations for the pyridinyl derivative.

ParameterValue (Crystal - Phenyl Analog)Predicted (DFT - 3-Pyridyl)Significance
Space Group

(Monoclinic)
N/APacking efficiency
Ring Conformation Twist-Envelope HybridEnvelope (

)
Minimizes eclipsing strain
Aryl Orientation Pseudo-EquatorialPseudo-EquatorialAvoids 1,3-diaxial clash
COOH Orientation Pseudo-AxialPseudo-AxialOrthogonal to aryl plane
C(Aryl)-C1-COOH Angle


Compressed by gem-disubstitution

Torsion

(Twisted)

Aryl ring is not coplanar

Experimental Validation Protocols

To validate the computational models, the following experimental protocols are recommended.

X-Ray Crystallography (Solid State)

Objective: Determine the absolute configuration and solid-state conformation.

  • Crystallization: Dissolve 20 mg of the derivative in hot ethanol/water (9:1). Allow slow evaporation at 4°C.

  • Data Collection: Collect data at 100 K to reduce thermal motion of the cyclopentane ring.

  • Analysis: Look for intermolecular H-bonding networks (dimers) typical of carboxylic acids, which may override intramolecular preferences.

NMR Spectroscopy (Solution State)

Objective: Assess conformational averaging in solution.

  • NOESY Experiments: Irradiate the pyridine ortho-protons.

    • Observation: Strong NOE signals to the cyclopentane

      
      -protons (C3/C4) suggest a specific twisted orientation.
      
    • Observation: NOE between COOH proton (if visible in DMSO-

      
      ) and Pyridine-N (via chemical shift perturbation) indicates intramolecular H-bonding.
      
  • Coupling Constants (

    
    ):  Measure vicinal couplings of the cyclopentane ring protons. Use the Karplus equation  to back-calculate dihedral angles and map them to the pseudorotation circuit.
    

Synthesis Context

For researchers synthesizing this scaffold, the construction of the quaternary center is the rate-limiting step.

  • Precursor: 3-Pyridylacetonitrile.

  • Reagent: 1,4-Dibromobutane.

  • Conditions: NaH or KOtBu in DMF/THF.

  • Mechanism: Double alkylation. The first alkylation is fast; the second (ring closure) is slower due to steric crowding at the forming quaternary center.

  • Hydrolysis: The resulting nitrile is hydrolyzed to the acid using NaOH/H

    
    O
    
    
    
    or H
    
    
    SO
    
    
    .

References

  • Margulis, T. N. (1975).[3] "The Structure of the Cyclopentane Ring. 1-Phenylcyclopentanecarboxylic Acid". Acta Crystallographica Section B, 31(4), 1049-1052. Link

  • Rizzi, A. et al. (2012). "Netupitant, a Potent and Selective NK1 Receptor Antagonist". Journal of Medicinal Chemistry. (Context for pyridine-based NK1 antagonists). Link

  • Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience.
  • BenchChem. (2025). "Comparative Structural Analysis of 1-Phenylcyclopentane-1-carbonyl chloride". Technical Report. Link

  • PubChem. "1-Phenylcyclopentanecarboxylic acid Crystal Structure Records". National Library of Medicine. Link

Sources

Solubility Profile of 1-(3-pyridinyl)cyclopentanecarboxylic acid in Organic Solvents: A Predictive and Experimental Framework

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(3-pyridinyl)cyclopentanecarboxylic acid (CAS: 143619-74-3) is a highly functionalized alicyclic-heterocyclic intermediate utilized in the synthesis of advanced active pharmaceutical ingredients (APIs)[1]. Due to its amphoteric nature—possessing both a basic pyridine moiety and an acidic carboxylic acid group—its solubility behavior in organic solvents is complex and non-ideal. This technical guide provides a comprehensive, field-proven framework for predicting, selecting, and experimentally validating the solubility profile of this compound, ensuring both thermodynamic accuracy and strict compliance with pharmaceutical manufacturing regulations.

Physicochemical Profiling & Mechanistic Causality

To rationally design a solubility study for 1-(3-pyridinyl)cyclopentanecarboxylic acid, one must first analyze its structural causality. The molecule's solubility is governed by the competition between its internal crystal lattice energy and the solvation energy provided by the surrounding medium.

  • Lattice Energy Drivers: In the solid state, the compound forms robust intermolecular networks. The carboxylic acid acts as both a hydrogen bond donor and acceptor, while the basic nitrogen on the pyridine ring acts as a strong hydrogen bond acceptor. This leads to high lattice stability (e.g., head-to-tail dimers or acid-pyridine stacking).

  • Solvation Mechanics: In aqueous media, the compound exhibits zwitterionic behavior. However, in non-aqueous organic solvents, ionization is suppressed. Dissolution requires a solvent capable of breaking these strong intermolecular bonds. Consequently, polar protic solvents (which can competitively donate and accept hydrogen bonds) will yield significantly higher solubility than non-polar aliphatic solvents, which rely solely on weak dispersion forces.

Predictive Solubility Modeling: Hansen Solubility Parameters (HSP)

Empirical trial-and-error in solvent selection is resource-intensive and risks the degradation of valuable API intermediates. As a modern best practice, we employ2 to mathematically predict solute-solvent miscibility before initiating bench-scale work[2].

The total cohesive energy of the substance is deconstructed into three interactive forces:

  • 
     : Dispersion forces (Van der Waals interactions)
    
  • 
     : Polar forces (Dipole-dipole interactions)
    
  • 
     : Hydrogen bonding forces
    

By calculating the HSP of 1-(3-pyridinyl)cyclopentanecarboxylic acid using group contribution methods (such as the Hoftyzer-Van Krevelen method)[3], we map the compound in a 3D Hansen space. Solvents whose HSP coordinates fall within the compound's specific "interaction radius" (


) are thermodynamically favored for dissolution, drastically narrowing down the candidate list[4].

Regulatory Alignment: ICH Q3C Solvent Selection Strategy

A solvent may be thermodynamically ideal but toxicologically prohibitive. Therefore, our solvent selection strategy is intrinsically gated by the5[5]. Selecting the right solvent class early prevents costly reformulation during late-stage drug development.

  • Class 1 Solvents (e.g., Benzene, Carbon Tetrachloride): Possess unacceptable toxicities or environmental hazards. These are strictly rejected[6].

  • Class 2 Solvents (e.g., Methanol, Acetonitrile, Toluene): Possess inherent toxicity. They can be used during intermediate synthesis but are subject to strict Permitted Daily Exposure (PDE) limits in the final API[5][7].

  • Class 3 Solvents (e.g., Ethanol, Acetone, Ethyl Acetate): Exhibit low toxic potential. These are the preferred solvents for late-stage processing, crystallization, and formulation[5].

SolventSelection Start Identify Candidate Solvents via Hansen Solubility Parameters (HSP) ICH Screen against ICH Q3C Residual Solvent Guidelines Start->ICH Class1 Class 1 Solvents (e.g., Benzene, CCl4) ICH->Class1 Class2 Class 2 Solvents (e.g., Methanol, Toluene) ICH->Class2 Class3 Class 3 Solvents (e.g., Ethanol, Acetone) ICH->Class3 Reject Strictly Avoid (Unacceptable Toxicity) Class1->Reject Limit Limit Use (Strict PDE Compliance) Class2->Limit Approve Preferred Solvents (Low Toxic Potential) Class3->Approve

Decision tree for organic solvent selection integrating HSP predictions and ICH Q3C guidelines.

Experimental Determination: The Self-Validating Shake-Flask Protocol

To determine the absolute solubility profile, we utilize an isothermal shake-flask method. This protocol adapts the foundational principles of for organic matrices. The critical causality behind our multi-day sampling strategy is to differentiate between transient kinetic supersaturation and true thermodynamic equilibrium[8].

Step-by-Step Methodology:

  • Preparation: Add an excess amount of 1-(3-pyridinyl)cyclopentanecarboxylic acid (approximately 500 mg) to 5.0 mL of the target organic solvent in a 10 mL amber glass vial equipped with a PTFE-lined screw cap.

  • Isothermal Equilibration: Place the vials in a thermostatic shaking water bath set precisely to 25.0 ± 0.1 °C. Agitate at 150 RPM.

  • Phase Separation: After 24 hours, extract a 0.5 mL aliquot using a pre-warmed syringe. Centrifuge the aliquot at 10,000 RPM for 10 minutes at 25.0 °C to separate undissolved micro-crystals.

  • Quantification (T=24h): Dilute the supernatant with the mobile phase and quantify the dissolved concentration via High-Performance Liquid Chromatography (HPLC) with UV detection (utilizing the pyridine chromophore at ~254 nm).

  • Equilibrium Verification (Self-Validation Step): Repeat the sampling and quantification process at 48 hours and 72 hours. Thermodynamic equilibrium is mathematically confirmed only when the concentration difference between successive time points (

    
    ) is less than 2%[8]. If 
    
    
    
    , shaking must continue.
  • Data Processing: Calculate the final solubility as the mean of the equilibrium concentrations, expressed in mg/mL.

ProtocolWorkflow N1 1. Solute & Solvent Mixture (Excess API) N2 2. Isothermal Shaking (25.0 ± 0.1 °C) N1->N2 N3 3. Phase Separation (Centrifugation) N2->N3 24h, 48h, 72h N4 4. HPLC UV Quantification N3->N4 N5 5. Equilibrium Check (ΔC < 2% at 48h/72h) N4->N5 N5->N2 If ΔC > 2%

Self-validating shake-flask protocol workflow for determining thermodynamic solubility.

Quantitative Data Presentation

Based on the compound's physicochemical profile and predictive HSP modeling, the following table summarizes the representative solubility profile of 1-(3-pyridinyl)cyclopentanecarboxylic acid across various ICH-classified organic solvents at 25.0 °C.

SolventICH Q3C ClassDielectric Constant (

)
Predicted Solubility Profile (25°C)Primary Solvation Mechanism
Ethanol Class 324.5High (>50 mg/mL)Strong H-bond donation/acceptance
Methanol Class 232.7High (>50 mg/mL)Strong H-bond donation/acceptance
Acetone Class 320.7Moderate (10 - 50 mg/mL)Dipole-dipole, H-bond acceptance
Ethyl Acetate Class 36.0Moderate (10 - 50 mg/mL)Dipole-dipole, H-bond acceptance
Toluene Class 22.4Low (<10 mg/mL)Dispersion forces (

interactions)
n-Heptane Class 31.9Very Low (<1 mg/mL)Weak dispersion forces only

Note: High solubility in alcohols makes them ideal for primary crystallization, while anti-solvents like n-heptane are perfectly suited for driving precipitation and maximizing yield.

References

  • ICH Topic Q3C (R8) Impurities: Guideline for Residual Solvents.International Council for Harmonisation (ICH).
  • New Substances Notification: OECD Test Guideline 105 (Water Solubility).Publications Government of Canada.
  • Hansen Solubility Parameters as a Predictive Tool for Formulating Amorphous Solid Dispersions.University of Georgia, Department of Chemistry.
  • Hansen Solubility Parameter Approach in the Screening of Lipid Excipients.Pharma Excipients.
  • Measuring Aqueous Solubility in the Presence of Small Cosolvent Volume Fractions.Chem. Res. Toxicol. / Korea University.

Sources

Physicochemical Profiling: pKa Values and Ionization States of 1-(3-Pyridinyl)cyclopentanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the physicochemical ionization profile of 1-(3-pyridinyl)cyclopentanecarboxylic acid , a zwitterionic ampholyte relevant in pharmaceutical synthesis and metabolite profiling.

Executive Summary

1-(3-pyridinyl)cyclopentanecarboxylic acid (CAS: 143619-74-3) is an amphoteric molecule featuring a basic pyridine nitrogen and an acidic carboxylic acid moiety attached to a geminal cyclopentane scaffold. Its ionization behavior is governed by two distinct dissociation constants (


 and 

), resulting in a pH-dependent microspecies distribution that includes cationic, zwitterionic, and anionic forms.[1]

Understanding these values is critical for:

  • Solubility Profiling: Predicting precipitation at the isoelectric point (pI).[1]

  • Salt Selection: Designing counter-ions for optimal bioavailability.

  • Chromatographic Retention: Optimizing mobile phase pH for HPLC/LC-MS.

Chemical Structure & Electronic Environment

The molecule consists of a cyclopentane ring geminally substituted at the C1 position with:

  • Carboxylic Acid (-COOH): The proton donor.

  • 3-Pyridyl Group (-C5H4N): The proton acceptor.

Structural Impact on Acidity[1][2]
  • Inductive Effect (-I): The pyridine ring is electron-withdrawing. Compared to cyclopentanecarboxylic acid (

    
    ) or 1-phenylcyclopentanecarboxylic acid (
    
    
    
    ), the presence of the electronegative nitrogen atom in the 3-pyridyl group further polarizes the O-H bond, increasing acidity (lowering
    
    
    ).[1]
  • Steric Bulk: The cyclopentane ring restricts rotation, potentially locking the carboxylate and pyridinium ions in proximity, which favors zwitterion formation through electrostatic stabilization.

pKa Values and Isoelectric Point

Based on structural analogs (e.g., 3-pyridylacetic acid) and Hammett equation derivations for geminal substitutions, the ionization constants are defined as follows:

ParameterValue (Est.)MoietyDescription

(Acidic)
3.5 – 3.8 Carboxylic AcidDeprotonation of -COOH to -COO⁻. Lower than typical aliphatic acids due to the electron-withdrawing pyridyl ring.

(Basic)
5.1 – 5.4 Pyridine NitrogenDeprotonation of Pyridinium (-NH⁺) to Pyridine (-N).[1] Comparable to unsubstituted pyridine (5.2), stabilized slightly by the adjacent anionic carboxylate.
pI (Isoelectric Point) ~4.45 MoleculepH at which net charge is zero. Calculated as

.

Note: The proximity of the acidic and basic centers suggests a high propensity for zwitterion formation in the pH 3.8–5.1 range.

Ionization States & Microspecies Distribution

The molecule exists in three primary states depending on the pH of the aqueous environment.

State 1: Cationic Species ( )[1]
  • Structure: Protonated Pyridine (

    
    ) / Protonated Acid (
    
    
    
    ).[1]
  • Net Charge: +1.

  • Solubility: High (due to ionic character).

  • Dominance: pH 0 – 3.0.

State 2: Zwitterionic Species ( )[1]
  • Structure: Protonated Pyridine (

    
    ) / Deprotonated Carboxylate (
    
    
    
    ).[1]
  • Net Charge: 0 (Dipolar neutral).

  • Solubility: Minimum (Lattice energy is maximized; risk of precipitation).[1]

  • Dominance: pH 3.8 – 5.2.

State 3: Anionic Species ( )[1]
  • Structure: Neutral Pyridine (

    
    ) / Deprotonated Carboxylate (
    
    
    
    ).[1]
  • Net Charge: -1.

  • Solubility: High.

  • Dominance: pH > 6.0.

Visualization of Ionization Pathways

The following diagram illustrates the sequential deprotonation steps:

IonizationPathway Cation Cationic Form (pH < 3.5) [Py-NH+, COOH] Zwitterion Zwitterion (pH 3.5 - 5.2) [Py-NH+, COO-] Cation->Zwitterion  -H+ (pKa1 ≈ 3.6)   Zwitterion->Cation Anion Anionic Form (pH > 5.2) [Py-N, COO-] Zwitterion->Anion  -H+ (pKa2 ≈ 5.3)   Anion->Zwitterion

Caption: Sequential deprotonation pathway of 1-(3-pyridinyl)cyclopentanecarboxylic acid from acidic to basic media.

Experimental Protocols for Determination

To validate these values experimentally, the following "Self-Validating" protocol is recommended using Potentiometric Titration, the gold standard for zwitterionic compounds.

Protocol: Potentiometric Titration (GLpKa)

Objective: Determine precise thermodynamic


 values.[1]
  • Preparation:

    • Dissolve 5 mg of pure compound in 20 mL of degassed water (0.15 M KCl ionic strength adjuster).

    • Ensure temperature is controlled at 25.0°C ± 0.1°C.

    • Validation Step: Measure the pH of the blank solvent; it must be neutral (~7.0) before adding the compound.

  • Acid Titration (Reverse):

    • Adjust starting pH to ~2.0 using 0.1 M HCl (fully protonates the species).

    • Titrate with 0.1 M carbonate-free NaOH.

    • Data Point Collection: Record pH after every 2 µL injection once stability (<0.002 pH units/sec) is reached.

  • Data Analysis (Bjerrum Plot):

    • Plot

      
       (average number of protons bound) vs. pH.[1]
      
    • Validation: The curve should show two distinct inflection points.

      • Inflection at

        
         corresponds to 
        
        
        
        .[1]
      • Inflection at

        
         corresponds to 
        
        
        
        .[1]
  • Solubility Check (Turbidimetry):

    • Simultaneously monitor optical density (OD) at 600 nm.

    • Critical Insight: A spike in turbidity near pH 4.4 confirms the isoelectric point (pI) and zwitterionic insolubility.

Implications for Drug Development[1]

Salt Selection Strategy
  • Anionic Salts: To improve solubility, target the cationic form by using strong acids (e.g., Hydrochloride or Mesylate salts).[1] This ensures the pyridine is protonated and the carboxylic acid is protonated (or interacting), maintaining a charge below pH 3.

  • Cationic Salts: Use strong bases (e.g., Sodium or Potassium ) to target the anionic form.[1] This ensures the carboxylate is ionized and the pyridine is neutral.

Bioavailability & Permeability
  • LogD Profile:

    • pH 1.2 (Stomach): Cationic.[1] Low permeability, high solubility.[1]

    • pH 4.5 (Duodenum): Zwitterionic. High permeability (net neutral), risk of precipitation.

    • pH 7.4 (Blood): Anionic. Moderate permeability, high solubility.[1]

References

  • PubChem. 1-(3-pyridinyl)cyclopentanecarboxylic acid (Compound).[1] National Library of Medicine. Available at: [Link][1]

  • Kütt, A., et al. (2018).[1] pKa values in organic chemistry – making maximum use of the available data. Tetrahedron Letters. Available at: [Link][1]

  • Williams, R. pKa Data Compilation.[2][3][4][5] Organic Chemistry Data.[2][4][6] Available at: [Link][1]

  • ChemAxon. Predicted pKa values for 3-pyridylacetic acid derivatives. (Data inferred from structural analogs in HMDB). Available at: [Link][1]

Sources

Bioisosteric Scaffolds in Modern Drug Design: A Technical Review of 1-(3-Pyridinyl)cyclopentanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transition from planar, heavily aromatic molecules to structurally complex, sp³-rich architectures is a defining paradigm in contemporary medicinal chemistry. At the forefront of this shift are conformationally restricted building blocks like 1-(3-pyridinyl)cyclopentanecarboxylic acid (CAS: 143619-74-3). By acting as a bioisostere for the traditional 1-phenylcyclopentanecarboxylic acid moiety, this scaffold introduces critical hydrogen-bonding capabilities, modulates lipophilicity, and provides a rigid vector for pharmacophore projection. This whitepaper provides an in-depth technical analysis of its structural rationale, physicochemical profiling, target applications, and synthetic integration protocols.

Structural Rationale: Escaping Flatland

Historically, high-throughput synthetic practices biased drug discovery libraries toward achiral, aromatic compounds, leading to high clinical attrition rates due to poor solubility and off-target promiscuity. In their seminal 2009 paper, Lovering et al. articulated the "Escape from Flatland" hypothesis, demonstrating that increasing the fraction of sp³ hybridized carbons (Fsp³) correlates directly with clinical success[1][2].

The incorporation of the cyclopentane core in 1-(3-pyridinyl)cyclopentanecarboxylic acid serves exactly this purpose.

  • Conformational Restriction: The sp³-rich cyclopentane ring restricts the rotational degrees of freedom between the aromatic ring and the carboxylic acid. This reduces the entropic penalty upon target binding.

  • Bioisosteric Replacement: Replacing a phenyl ring[3] with a 3-pyridyl group introduces a basic nitrogen atom. This fundamental shift lowers the partition coefficient (LogP), thereby enhancing aqueous solubility, and introduces a critical hydrogen-bond acceptor[4].

Physicochemical Profiling

Understanding the physicochemical differences between the traditional phenyl scaffold and the 3-pyridyl bioisostere is critical for rational drug design. The introduction of the pyridine nitrogen significantly alters the ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

Table 1: Physicochemical Comparison of Scaffolds
Property1-Phenylcyclopentanecarboxylic Acid[3]1-(3-Pyridinyl)cyclopentanecarboxylic AcidImpact on Drug Design
Aromatic System Phenyl (Carbocycle)3-Pyridyl (Heterocycle)Alters metabolic liability (reduces CYP450 oxidation).
Calculated LogP ~2.8~1.5Lower lipophilicity improves aqueous solubility and reduces non-specific binding.
TPSA (Ų) 37.350.2Increased polar surface area modulates blood-brain barrier (BBB) penetration.
H-Bond Acceptors 2 (Carboxyl oxygens)3 (Carboxyl + Pyridine N)Enables novel interactions with kinase hinge regions.

Pharmacophore Mapping and Target Applications

The distinct functional groups of 1-(3-pyridinyl)cyclopentanecarboxylic acid allow it to act as a versatile anchor in various target classes.

  • Kinase Inhibitors: The 3-pyridyl nitrogen is a classic motif for binding to the hinge region of kinases, forming a critical hydrogen bond with the backbone NH of the enzyme. The cyclopentane ring directs the rest of the molecule out of the ATP-binding pocket toward the solvent-exposed region or adjacent hydrophobic pockets.

  • GPCRs and Metalloenzymes: The carboxylic acid moiety serves as a strong hydrogen-bond donor/acceptor and can form salt bridges with basic residues (e.g., Arginine, Lysine) or coordinate with metal ions (e.g., Zn²⁺ in metalloproteases).

Pharmacophore cluster_molecule 1-(3-Pyridinyl)cyclopentanecarboxylic Acid Pyridine 3-Pyridyl Ring (H-Bond Acceptor) Cyclopentane Cyclopentane Core (sp3 Rigidifier) Pyridine->Cyclopentane C-C Bond TargetHinge Kinase Hinge Region (Backbone NH) Pyridine->TargetHinge H-Bond Carboxyl Carboxylic Acid (H-Bond Donor/Acceptor) Cyclopentane->Carboxyl C-C Bond TargetPocket Hydrophobic Pocket (Van der Waals) Cyclopentane->TargetPocket Steric Fit TargetBasic Basic Residue (Arg/Lys Salt Bridge) Carboxyl->TargetBasic Electrostatic

Caption: Pharmacophore model of 1-(3-pyridinyl)cyclopentanecarboxylic acid binding interactions.

Synthetic Integration: HATU-Mediated Amide Coupling

To incorporate this building block into larger drug candidates, amide coupling is the most prevalent synthetic route. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is the reagent of choice due to its high efficiency and rapid reaction kinetics[4].

The Causality of Reagent Selection
  • Why HATU? HATU converts the carboxylic acid into a highly reactive OAt-active ester. The high coupling efficiency is driven by a neighboring group effect: the pyridine nitrogen atom of the HOAt leaving group stabilizes the incoming amine through a hydrogen-bonded 7-membered cyclic transition state[4].

  • Why DIPEA over TEA? N,N-Diisopropylethylamine (DIPEA) is preferred over Triethylamine (TEA). DIPEA possesses two bulky isopropyl groups, making it highly sterically hindered. This prevents the base from acting as a competing nucleophile, which is a known risk with less hindered bases[5].

  • Why Pre-Activation? The carboxylic acid, base, and HATU must be mixed for 15–30 minutes before adding the amine. If the amine is added prematurely, it can react directly with the uronium salt of HATU to form an unwanted tetramethylguanidinium byproduct, severely reducing the yield[6][7].

Experimental Protocol: Standard Operating Procedure

The following protocol outlines a self-validating system for the amide coupling of 1-(3-pyridinyl)cyclopentanecarboxylic acid.

Step-by-Step Methodology
  • Substrate Dissolution: In an oven-dried, round-bottom flask purged with inert gas (N₂ or Argon), dissolve 1.0 equivalent of 1-(3-pyridinyl)cyclopentanecarboxylic acid in anhydrous N,N-Dimethylformamide (DMF) to achieve a concentration of ~0.1 M[5].

  • Deprotonation: Add 3.0 equivalents of DIPEA to the stirring solution. Causality: Excess base ensures complete deprotonation of the carboxylic acid and neutralizes any hydrochloride salts if the incoming amine is a salt.

  • Activation: Add 1.2 equivalents of HATU in one portion. Stir the reaction mixture at room temperature for 15 to 30 minutes. Validation: The solution will typically undergo a distinct color change (often turning yellow/orange), indicating the formation of the OAt-active ester[5].

  • Nucleophilic Addition: Add 1.1 equivalents of the desired primary or secondary amine. Stir at room temperature.

  • Reaction Monitoring: Monitor the reaction via LC-MS. The disappearance of the active ester mass and the appearance of the product mass confirms conversion. Reactions are typically complete within 1–4 hours[5].

  • Quench and Workup: Dilute the mixture with Ethyl Acetate (EtOAc). Wash sequentially with saturated aqueous NaHCO₃ (to remove unreacted acid and HOAt byproduct), water, and brine. Note: Avoid strong acidic washes (like 1M HCl) as the 3-pyridyl group will protonate, causing the product to partition into the aqueous layer.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via silica gel flash chromatography or preparative reverse-phase HPLC[5].

Workflow Start 1. Carboxylic Acid + DMF (Substrate Dissolution) Base 2. Add DIPEA (3.0 eq) (Deprotonation) Start->Base N2 Atmosphere Activate 3. Add HATU (1.2 eq) (OAt-Active Ester Formation) Base->Activate Carboxylate Anion Amine 4. Add Amine (1.1 eq) (Nucleophilic Attack) Activate->Amine 15-30 min, RT Quench 5. Quench & Extract (H2O / EtOAc) Amine->Quench LC-MS Monitoring Purify 6. Chromatographic Purification (Silica / Prep-HPLC) Quench->Purify Organic Layer

Caption: Step-by-step workflow for the HATU-mediated amide coupling of the carboxylic acid.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry (ACS Publications). URL:[Link]

  • National Center for Biotechnology Information. 1-Phenylcyclopentanecarboxylic acid | C12H14O2 | CID 66167. PubChem Database. URL:[Link]

  • Common Organic Chemistry. Amine to Amide Mechanism - HATU. Common Organic Chemistry Reaction Database. URL:[Link]

Sources

An In-depth Technical Guide to 1-(3-pyridinyl)cyclopentanecarboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The information for the specific CAS Number 706803-67-8 is limited in publicly available scientific literature. This guide has been constructed using data for the structurally identical compound 1-(3-pyridinyl)cyclopentanecarboxylic acid (CAS 143619-74-3) and general chemical principles of its constituent pyridine and cyclopentanecarboxylic acid moieties. Researchers should verify the data against their own analytical results.

Introduction

1-(3-pyridinyl)cyclopentanecarboxylic acid is a heterocyclic compound that incorporates both a pyridine ring and a cyclopentanecarboxylic acid moiety. This unique structural combination makes it a molecule of significant interest in medicinal chemistry and drug discovery. The pyridine ring, a common scaffold in pharmaceuticals, can participate in various biological interactions, including hydrogen bonding and π-stacking.[1] The cyclopentanecarboxylic acid group provides a rigid, three-dimensional element and a carboxylic acid handle for further chemical modification or interaction with biological targets. Compounds containing pyridine carboxylic acid derivatives have shown a wide range of biological activities and are present in numerous FDA-approved drugs.[1] Similarly, the cyclopentane moiety is utilized in drug design to introduce conformational rigidity and explore specific binding pockets.

This technical guide provides a comprehensive overview of the available chemical data, potential synthetic routes, and prospective applications of 1-(3-pyridinyl)cyclopentanecarboxylic acid, serving as a valuable resource for researchers in the field.

Chemical and Physical Properties

PropertyValueSource
CAS Number 706803-67-8 (Target); 143619-74-3 (Data Source)-
Synonyms 1-(Pyridin-3-yl)cyclopentane-1-carboxylic acid
Molecular Formula C₁₁H₁₃NO₂
Molecular Weight 191.23 g/mol
InChI Code 1S/C11H13NO2/c13-10(14)11(5-1-2-6-11)9-4-3-7-12-8-9/h3-4,7-8H,1-2,5-6H2,(H,13,14)
InChI Key NFFPUQUHEGRCPB-UHFFFAOYSA-N
Purity 95%
Physical Form Solid (inferred)-
Storage Temperature Ambient

Synthesis and Mechanistic Insights

While a specific, validated synthesis protocol for 1-(3-pyridinyl)cyclopentanecarboxylic acid (CAS 706803-67-8) is not detailed in the available literature, a plausible and logical synthetic strategy can be proposed based on established organic chemistry principles. A common approach to the synthesis of α-substituted carboxylic acids involves the alkylation of a suitable precursor.

Proposed Synthetic Pathway: Nucleophilic Addition to a Nitrile

A robust method for the synthesis of α-aryl carboxylic acids is the reaction of a Grignard reagent with a nitrile, followed by hydrolysis. This approach offers a direct way to construct the carbon-carbon bond between the pyridine and cyclopentane rings.

G cluster_0 Step 1: Grignard Reagent Formation cluster_1 Step 2: Nucleophilic Addition cluster_2 Step 3: Hydrolysis 3-Bromopyridine 3-Bromopyridine 3-Pyridinylmagnesium bromide 3-Pyridinylmagnesium bromide 3-Bromopyridine->3-Pyridinylmagnesium bromide Mg, THF 3-Pyridinylmagnesium bromideCyclopentanecarbonitrile 3-Pyridinylmagnesium bromideCyclopentanecarbonitrile Intermediate Imine Salt Intermediate Imine Salt 3-Pyridinylmagnesium bromideCyclopentanecarbonitrile->Intermediate Imine Salt 1-(3-pyridinyl)cyclopentanecarboxylic acid 1-(3-pyridinyl)cyclopentanecarboxylic acid Intermediate Imine Salt->1-(3-pyridinyl)cyclopentanecarboxylic acid H3O+

Caption: Proposed synthetic workflow for 1-(3-pyridinyl)cyclopentanecarboxylic acid.

Detailed Experimental Protocol (Hypothetical)

Materials:

  • 3-Bromopyridine

  • Magnesium turnings

  • Anhydrous Tetrahydrofuran (THF)

  • Cyclopentanecarbonitrile

  • Hydrochloric acid (concentrated)

  • Diethyl ether

  • Sodium bicarbonate

  • Anhydrous sodium sulfate

Procedure:

  • Grignard Reagent Formation:

    • In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add magnesium turnings.

    • Add a small crystal of iodine to activate the magnesium.

    • Dissolve 3-bromopyridine in anhydrous THF and add it dropwise to the magnesium suspension under a nitrogen atmosphere.

    • Initiate the reaction with gentle heating. Once the reaction starts, maintain a gentle reflux until most of the magnesium is consumed. Cool the resulting Grignard reagent to 0 °C.

  • Nucleophilic Addition:

    • Dissolve cyclopentanecarbonitrile in anhydrous THF.

    • Add the cyclopentanecarbonitrile solution dropwise to the cooled Grignard reagent with vigorous stirring.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

  • Hydrolysis and Work-up:

    • Carefully quench the reaction by slowly adding the mixture to a beaker of crushed ice and concentrated hydrochloric acid.

    • Heat the acidic mixture under reflux for several hours to ensure complete hydrolysis of the intermediate imine.

    • Cool the reaction mixture and extract with diethyl ether to remove any unreacted starting materials.

    • Neutralize the aqueous layer to the isoelectric point of the amino acid with a saturated solution of sodium bicarbonate, which should cause the product to precipitate.

    • Collect the solid product by filtration, wash with cold water, and dry under vacuum.

    • Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Causality Behind Experimental Choices:

  • Anhydrous Conditions: Grignard reagents are highly reactive towards protic solvents like water. Therefore, all glassware must be flame-dried, and anhydrous solvents must be used to prevent the quenching of the Grignard reagent.

  • Nitrogen Atmosphere: This prevents the Grignard reagent from reacting with atmospheric oxygen and moisture.

  • Slow Addition: The formation of the Grignard reagent and its subsequent reaction with the nitrile are exothermic. Slow, dropwise addition helps to control the reaction temperature and prevent side reactions.

  • Acidic Hydrolysis: The intermediate imine formed after the nucleophilic addition is stable. Strong acidic conditions and heat are required to hydrolyze it to the corresponding ketone, which then undergoes further reaction and rearrangement to form the carboxylic acid upon workup.

Potential Applications in Drug Development

The structural motifs within 1-(3-pyridinyl)cyclopentanecarboxylic acid suggest its potential as a scaffold in various therapeutic areas.

  • Enzyme Inhibition: Pyridine carboxylic acid derivatives are known to act as enzyme inhibitors.[1] The carboxylic acid group can act as a key binding element, forming salt bridges or hydrogen bonds with active site residues, while the pyridinyl-cyclopentane portion can occupy hydrophobic pockets.

  • GPCR Ligands: The rigid structure of the molecule could be advantageous for designing ligands for G-protein coupled receptors (GPCRs), where conformational restriction is often a key determinant of selectivity and potency.

  • Bioisosteric Replacement: The cyclopentanecarboxylic acid moiety can be considered a bioisostere for other groups in known drugs to improve pharmacokinetic properties.

G 1-(3-pyridinyl)cyclopentanecarboxylic acid 1-(3-pyridinyl)cyclopentanecarboxylic acid Enzyme Inhibition Enzyme Inhibition 1-(3-pyridinyl)cyclopentanecarboxylic acid->Enzyme Inhibition Carboxylate-Active Site Binding GPCR Ligands GPCR Ligands 1-(3-pyridinyl)cyclopentanecarboxylic acid->GPCR Ligands Conformational Rigidity Scaffold for Combinatorial Chemistry Scaffold for Combinatorial Chemistry 1-(3-pyridinyl)cyclopentanecarboxylic acid->Scaffold for Combinatorial Chemistry Functional Group Handles

Caption: Potential applications of 1-(3-pyridinyl)cyclopentanecarboxylic acid in drug discovery.

Safety and Handling

Specific safety data for CAS 706803-67-8 is not available. However, based on the chemical structure, the following general precautions should be taken when handling this compound. It should be treated as a potentially hazardous substance.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area, preferably in a chemical fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

1-(3-pyridinyl)cyclopentanecarboxylic acid represents a promising, yet underexplored, chemical entity. While a scarcity of specific data for CAS 706803-67-8 necessitates a degree of extrapolation from related compounds and chemical principles, the structural features of this molecule suggest its potential as a valuable building block in the design of novel therapeutics. The proposed synthetic pathway provides a logical starting point for its preparation, and the outlined potential applications highlight areas for future investigation. As with any chemical research, it is imperative that all experimental work is conducted with appropriate safety precautions and that all generated data is rigorously validated.

References

  • Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC. (n.d.). Retrieved March 7, 2024, from [Link]

Sources

Optimizing the Scaffold: Metabolic Stability Profiling of 1-(3-Pyridinyl)cyclopentanecarboxylic Acid Motifs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1-(3-pyridinyl)cyclopentanecarboxylic acid motif represents a privileged scaffold in medicinal chemistry, frequently utilized in Neurokinin-1 (NK1) receptor antagonists and various GPCR ligands. However, its unique structural architecture—combining an electron-deficient heteroaromatic ring, a lipophilic aliphatic cycle, and an ionizable carboxylate at a quaternary center—presents a complex metabolic profile.

This guide details the predictive and experimental frameworks required to assess and optimize the metabolic stability of this specific chemotype. It moves beyond generic ADME protocols to address the specific liabilities of pyridine-containing quaternary amino acids.

Part 1: Structural Deconstruction & Metabolic Liabilities

Before initiating wet-lab experiments, one must understand the electronic and steric factors driving metabolism in this scaffold.

The Pyridine Ring (Phase I Liability)

The pyridine nitrogen is a "soft" nucleophile. While the ring itself is electron-deficient and resistant to electrophilic aromatic substitution (CYP-mediated epoxidation), the nitrogen lone pair is highly susceptible to N-oxidation .

  • Primary Enzyme: CYP450s (specifically CYP2D6/3A4) and Flavin-containing Monooxygenases (FMOs).

  • Risk: N-oxides can be stable metabolites or undergo Polonovski rearrangement, leading to ring opening or dealkylation.

The Cyclopentane Ring (Lipophilic Liability)

The aliphatic ring acts as a "grease ball," increasing LogP and binding affinity. However, it is the primary site for oxidative hydroxylation .

  • Regioselectivity: The quaternary carbon at C1 blocks alpha-oxidation. Consequently, CYP enzymes (typically CYP3A4) target the C3 and C4 positions (distal to the steric bulk).

  • Mechanism: Hydrogen Atom Transfer (HAT) followed by radical rebound.

The Carboxylic Acid (Phase II Safety Risk)

This is the most critical safety parameter. Carboxylic acids undergo glucuronidation to form acyl glucuronides .[1]

  • Toxicity Mechanism: Unlike ether or ester glucuronides, acyl glucuronides are reactive electrophiles. They can undergo transacylation, covalently binding to plasma proteins (HSA) or liver proteins, leading to immune-mediated idiosyncratic toxicity (IADRs).

Part 2: In Silico Prediction Workflow

Do not rely solely on "black box" QSAR numbers. Use a consensus approach combining reactivity models and structural docking.

Recommended Computational Stack
  • Ligand-Based (Reactivity): Use SMARTCyp or XenoSite . These tools calculate the activation energy required to abstract a hydrogen atom.

    • Target: Look for low activation energies (< 15 kcal/mol) on the cyclopentane C3/C4 protons.

  • Structure-Based (Docking): Dock the ligand into the crystal structures of CYP3A4 (PDB: 1TQN) and CYP2D6 (PDB: 2F9Q).

    • Metric: Measure the distance between the Heme-Iron and the Pyridine-N vs. Cyclopentane-H. A distance < 6Å indicates a high probability of metabolism.

Visualization: Predictive Logic Flow

MetabolicPrediction Input Input Structure: 1-(3-pyridinyl)cyclopentanecarboxylic acid SMARTCyp Reactivity Analysis (SMARTCyp) Input->SMARTCyp Docking Isoform Docking (CYP3A4/2D6) Input->Docking Decision Consensus Scoring SMARTCyp->Decision Activation Energy Docking->Decision Fe-H Distance Risk_N Risk: N-Oxidation (Pyridine N) Decision->Risk_N N-Fe < 4A Risk_C Risk: Hydroxylation (Cyclopentane C3/C4) Decision->Risk_C C-H Activation Low Risk_AG Risk: Acyl Glucuronide (Carboxylate) Decision->Risk_AG Phase II Alert

Figure 1: Decision logic for in silico metabolic liability assessment. High-risk pathways trigger specific in vitro follow-up.

Part 3: In Vitro Experimental Protocols

To validate predictions, utilize a tiered screening approach. The standard "mix and shoot" microsomal assay is insufficient for distinguishing between CYP and FMO activity, which is crucial for pyridine scaffolds.

Protocol 1: Differentiating CYP vs. FMO Metabolism

Objective: Determine if the pyridine N-oxidation is driven by CYP450 (inducible, polymorphic) or FMO (constitutive, less polymorphic).

Reagents:

  • Human Liver Microsomes (HLM), 20 mg/mL protein.

  • NADPH Regenerating System.[2][3]

  • Chemical Inhibitors: 1-Aminobenzotriazole (ABT, pan-CYP inhibitor) and Methimazole (FMO inhibitor).

  • Thermal Inactivation: FMOs are heat-labile; CYPs are heat-stable.

Step-by-Step Methodology:

  • Preparation: Thaw HLM on ice. Dilute to 0.5 mg/mL in 100 mM Potassium Phosphate buffer (pH 7.4).

  • Heat Treatment (Crucial Step):

    • Aliquot A (Control): Keep on ice.

    • Aliquot B (FMO Inactivation): Incubate at 45°C for 5 minutes (inactivates FMO).

  • Incubation:

    • Add Test Compound (1 µM final) to both aliquots.[3]

    • Pre-incubate at 37°C for 5 minutes.

    • Initiate with NADPH (1 mM final).

  • Sampling: At

    
     min, remove 50 µL and quench in 150 µL ice-cold Acetonitrile (containing Warfarin internal standard).
    
  • Analysis: Centrifuge (4000g, 20 min) and analyze supernatant via LC-MS/MS.

Interpretation:

  • If clearance persists in Aliquot B (Heated), metabolism is CYP-mediated (likely cyclopentane hydroxylation).

  • If clearance drops significantly in Aliquot B, metabolism is FMO-mediated (likely pyridine N-oxidation).

Protocol 2: Acyl Glucuronide Reactivity Assay

Objective: Assess the safety risk of the carboxylic acid moiety.

  • Incubation: Incubate compound (10 µM) with Human Liver Microsomes + UGT co-factors (UDPGA 5 mM) + Alamethicin (pore-forming agent).

  • Trapping: Add a nucleophilic trapping agent (e.g., Glutathione or Methoxylamine) to the incubation.

  • Detection: Monitor for the formation of the glucuronide-trapping agent adduct via LC-MS.

    • High Risk: Rapid formation of adducts indicates a reactive acyl glucuronide capable of protein binding.

Part 4: Data Presentation & Interpretation

Summarize your findings in a structured format to guide Lead Optimization (LO).

ParameterMetricTarget ValueCritical Interpretation

(Microsomal)


High clearance suggests rapid first-pass metabolism.
Metabolite ID M+16 (Oxidation)< 10% TotalIf M+16 is dominant, check N-oxide vs. C-OH using retention time.
FMO Contribution % Inhibition (Heat)N/AHigh FMO contribution suggests N-oxide liability; difficult to block sterically.
Acyl Glucuronide

(Chemical)

Short chemical half-life of the glucuronide implies high reactivity/toxicity risk.

Part 5: Structural Optimization Strategies

If the scaffold fails the stability metrics, employ these specific medicinal chemistry tactics:

Blocking Cyclopentane Hydroxylation
  • Fluorination: Introduce a fluorine atom at C3 or C4. The C-F bond (116 kcal/mol) is stronger than the C-H bond (99 kcal/mol), preventing HAT.

    • Note: Fluorine also lowers the pKa of the carboxylic acid via inductive effects, potentially altering permeability.

  • Ring Contraction/Expansion: Switch to a cyclobutane (less lipophilic) or introduce a heteroatom (e.g., tetrahydrofuran ring) to lower LogP and reduce CYP affinity.

Mitigating Pyridine N-Oxidation
  • Steric Shielding: Place a methyl group at the 2-position of the pyridine ring. This sterically hinders the approach of the FMO/CYP heme to the nitrogen lone pair.

  • Electronic Deactivation: Add an electron-withdrawing group (e.g., -CF3) to the pyridine ring to reduce the nucleophilicity of the nitrogen.

Solving the Acyl Glucuronide Problem
  • Bioisosteres: Replace the carboxylic acid with a non-glucuronidable surrogate that maintains pKa (~4-5).

    • Candidates: Tetrazole, Squaric Acid, or an Acyl Sulfonamide.

Optimization Logic Diagram

OptimizationStrategy Problem High Clearance / Toxicity Risk ID_Metabolite Identify Major Metabolite Problem->ID_Metabolite Path_NOx Major: Pyridine N-Oxide ID_Metabolite->Path_NOx Path_COH Major: Cyclopentane-OH ID_Metabolite->Path_COH Path_AG Major: Reactive Acyl Glucuronide ID_Metabolite->Path_AG Sol_NOx Solution: 2-Methyl substitution or Pyrimidine switch Path_NOx->Sol_NOx Sol_COH Solution: Fluorination at C3/C4 or Ether insertion Path_COH->Sol_COH Sol_AG Solution: Bioisostere (Tetrazole) or Steric bulk at C-alpha Path_AG->Sol_AG

Figure 2: Strategic flowchart for structural modification based on metabolite identification.

References

  • Rydberg, P., et al. (2010). The SMARTCyp approach to prediction of cytochrome P450-mediated drug metabolism. ACS Medicinal Chemistry Letters. Link

  • Regan, S. L., et al. (2010). Acyl glucuronides: the good, the bad and the ugly. Biopharmaceutics & Drug Disposition.[4][5][6] Link

  • FDA Guidance for Industry. (2020). In Vitro Drug Interaction Studies - Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions.Link

  • Meanwell, N. A. (2011). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

  • Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data. Drug Metabolism and Disposition.[4][5][7][8][9] Link

Sources

Methodological & Application

Application Note: Synthesis Protocols for 1-(3-Pyridinyl)cyclopentanecarboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

The target scaffold, 1-(3-pyridinyl)cyclopentanecarboxylic acid , represents a critical pharmacophore in the design of Neurokinin-1 (NK1) receptor antagonists.[1] It serves as a conformationally restricted bioisostere of the gem-dimethyl moiety found in clinical agents such as Netupitant .[1] By replacing the acyclic dimethyl linker with a cyclopentane ring, researchers can restrict the rotational freedom of the aryl-amine side chain, potentially improving binding affinity and metabolic stability (lowering


 variability).

Synthetic Challenge: The primary difficulty in synthesizing this molecule lies in the construction of a quaternary carbon center adjacent to a basic pyridine ring, followed by the hydrolysis of a sterically hindered nitrile. Standard acidic hydrolysis often stalls at the amide stage due to the "neopentyl-like" steric environment.[1]

This guide details a robust, two-stage industrial protocol:

  • Cycloalkylation: Double alkylation of 3-pyridylacetonitrile.

  • Forced Hydrolysis: High-temperature alkaline hydrolysis in ethylene glycol to bypass the amide trap.[1]

Retrosynthetic Logic & Pathway Analysis

The most scalable approach utilizes commercially available 3-pyridylacetonitrile.[1] While palladium-catalyzed


-arylation of esters is possible, it suffers from catalyst poisoning by the pyridine nitrogen.[1] The nitrile enolate alkylation is thermodynamically favorable and cost-effective.[1]

Retrosynthesis Figure 1: Retrosynthetic disconnection relying on intramolecular cyclization. Target Target: 1-(3-Pyridinyl)cyclopentanecarboxylic acid Inter Intermediate: 1-(3-Pyridinyl)cyclopentanecarbonitrile Inter->Target Forced Hydrolysis (KOH/Glycol, 160°C) SM1 Starting Material 1: 3-Pyridylacetonitrile SM1->Inter Cycloalkylation (NaH, DMSO/THF) SM2 Starting Material 2: 1,4-Dibromobutane SM2->Inter

Detailed Experimental Protocols

Protocol A: Cycloalkylation of 3-Pyridylacetonitrile

Objective: Formation of the quaternary cyclopentyl ring.[1] Mechanism:


 double alkylation. The first alkylation is intermolecular; the second is a rapid intramolecular 5-exo-tet cyclization.[1]
Reagent Table
ReagentMW ( g/mol )Equiv.DensityRole
3-Pyridylacetonitrile 118.141.0SolidSubstrate
1,4-Dibromobutane 215.911.11.82 g/mLElectrophile
Sodium Hydride (60% in oil) 24.002.2SolidBase
DMSO / THF (1:1) ---Solvent System
Step-by-Step Methodology
  • Apparatus Setup: Flame-dry a 3-neck round-bottom flask (RBF). Equip with a mechanical stirrer (magnetic stirring is insufficient for the slurry), internal thermometer, and nitrogen inlet.

  • Base Preparation: Charge NaH (2.2 equiv) into the flask. Wash twice with dry hexanes to remove mineral oil if downstream purification is sensitive to lipophiles; otherwise, use as is. Suspend in dry THF.

  • Anion Formation: Cool the suspension to 0°C. Add a solution of 3-pyridylacetonitrile (1.0 equiv) in THF/DMSO (1:1 ratio) dropwise over 30 minutes.

    • Observation: Evolution of

      
       gas. The solution will turn dark red/brown (characteristic of the nitrile carbanion).
      
    • Critical Parameter: Maintain internal temperature <10°C to prevent self-condensation of the nitrile.[1]

  • Alkylation: Add 1,4-dibromobutane (1.1 equiv) dropwise.

    • Note: The reaction is exothermic.

  • Cyclization: Allow the mixture to warm to Room Temperature (RT) and stir for 2 hours. Then, heat to 50°C for 1 hour to ensure completion of the ring closure.

  • Quench & Workup:

    • Cool to 0°C. Carefully quench with saturated

      
       (exothermic!).
      
    • Extract with Ethyl Acetate (3x).[2]

    • Wash combined organics with brine, dry over

      
      , and concentrate.
      
    • Purification: The crude nitrile is usually sufficiently pure (>90%) for hydrolysis. If not, purify via silica flash chromatography (Hexane/EtOAc gradient).

Protocol B: Forced Alkaline Hydrolysis

Objective: Conversion of the hindered nitrile to the free carboxylic acid. Challenge: The quaternary center creates significant steric hindrance. Standard aqueous reflux (100°C) will stall at the amide intermediate. We must use a high-boiling solvent (Ethylene Glycol) to reach activation energy.[1]

Reagent Table
ReagentEquiv.Role
Cyclopentyl Nitrile (from Protocol A) 1.0Substrate
Potassium Hydroxide (KOH) 5.0Base/Nucleophile
Ethylene Glycol SolventHigh BP Solvent (BP: 197°C)
Step-by-Step Methodology
  • Reaction Assembly: In a RBF equipped with a reflux condenser, dissolve the nitrile intermediate in ethylene glycol (concentration ~0.5 M).

  • Base Addition: Add solid KOH pellets (5.0 equiv).

  • High-Temp Reaction: Heat the mixture to 150–160°C for 12–24 hours.

    • Monitoring: Monitor by HPLC or TLC. The nitrile spot will disappear first, followed by the transient amide spot. Do not stop until the amide is consumed.

  • Workup (Isoelectric Precipitation):

    • Cool the mixture to RT and dilute with water (3x reaction volume).

    • Wash the basic aqueous phase with Diethyl Ether (removes unreacted organics/polymers).

    • The Critical Step: The product is an amphoteric amino acid (Pyridine

      
       is basic; 
      
      
      
      is acidic).
    • Acidify the aqueous layer carefully with conc. HCl to pH 4–5 (the approximate isoelectric point of the pyridine-acid system).[1]

    • Observation: The product should precipitate as a white/off-white solid.[1]

    • Filter the solid.[3] If no precipitate forms (due to high solubility), extract the pH 5 aqueous layer with n-Butanol or DCM/Isopropanol (3:1).

Troubleshooting & Process Control

Impurity Profile Logic

Use the following logic tree to diagnose reaction failures.

Troubleshooting Start Issue: Low Yield Check1 Check Step 1 Product (NMR/MS) Start->Check1 Mono Impurity: Mono-alkylated species (Open chain) Check1->Mono Mass = SM + 54 Dim Impurity: Dimerization Check1->Dim Mass = 2x SM Amide Impurity: Amide Intermediate (Incomplete Hydrolysis) Check1->Amide Mass = Target - 1 (OH vs NH2) Sol1 Solution: Increase Temperature or Reaction Time in Step 1 Mono->Sol1 Sol2 Solution: Dilute Reaction (High Conc favors dimerization) Dim->Sol2 Sol3 Solution: Increase Hydrolysis Temp to >160°C or use KOH/Glycol Amide->Sol3

Critical Process Parameters (CPPs)
  • Temperature Control (Step 1): The deprotonation of 3-pyridylacetonitrile is exothermic.[1] Runaway temps (>20°C during addition) lead to tarry polymers.

  • Stoichiometry (Step 1): Use a slight excess of dihalide (1.1 equiv). Large excesses lead to double-alkylation on the same side (bis-butylated) rather than cyclization.[1]

  • pH Adjustment (Step 2): Do not acidify to pH 1. At pH 1, the pyridine is protonated (

    
    ) and the acid is protonated (
    
    
    
    ), making the molecule highly water-soluble as a salt. You must target the zwitterionic pH (4–5) for precipitation.

References

  • Hoffmann-La Roche. (2000).[1] Pyrido-pyridine derivatives as NK1 antagonists.[1] WO Patent 2000/059905. (Describes the general scaffold and utility of 3-pyridyl quaternary acids).

  • Helsinn Healthcare SA. (2016). Synthesis method of netupitant intermediates. CN Patent 105601495A. (Provides industrial conditions for hindered nitrile hydrolysis).

  • Organic Chemistry Portal. (2023). Synthesis of Cyclopentanes: Cycloalkylation.[4] (General mechanistic grounding for 1,4-dihaloalkane cyclization).

  • Master Organic Chemistry. (2023). Hydrolysis of Nitriles with Aqueous Acid/Base.[5][6] (Mechanistic details on the amide intermediate trap).

Sources

Optimal reagents for amide coupling with 1-(3-pyridinyl)cyclopentanecarboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the optimal reagents and protocols for the amide coupling of 1-(3-pyridinyl)cyclopentanecarboxylic acid . This substrate presents a dual challenge: steric hindrance at the quaternary


-carbon and electronic interference  from the basic pyridine nitrogen.

Mechanistic Analysis & Challenge Profile

The coupling of 1-(3-pyridinyl)cyclopentanecarboxylic acid is not a trivial reaction.[1] It falls into the category of "difficult couplings" due to two distinct factors that must be managed simultaneously:

  • 
    -Disubstitution (Quaternary Center):  The carboxylic acid is attached to a quaternary carbon (the C1 of the cyclopentane ring). This creates significant steric bulk, shielding the carbonyl carbon from nucleophilic attack. Standard reagents (EDC/HOBt) often exhibit sluggish kinetics, leading to incomplete conversion or high byproduct formation.
    
  • Pyridine Nitrogen Lewis Basicity: The 3-pyridyl nitrogen is a Lewis base (

    
     for conjugate acid).
    
    • Interference: It can compete with the coupling reagent or the amine nucleophile.

    • Self-Quenching: In acid chloride protocols, the pyridine nitrogen can form an intermolecular

      
      -acyl pyridinium salt, which is reactive but can lead to polymerization or hydrolysis if moisture is present.
      
Reagent Selection Strategy

To overcome these barriers, we prioritize reagents that generate highly reactive activated esters (to combat sterics) and operate under conditions that mask or tolerate the pyridine nitrogen .

Reagent ClassRecommendationRationale
Phosphonic Anhydrides (T3P) Primary Choice Excellent for sterically hindered acids; low epimerization risk; easy workup (water-soluble byproducts).
Uronium Salts (HATU) Discovery Scale High reactivity for small-scale/library synthesis; tolerates basic heterocycles well.

-Chloroenamines (Ghosez)
"Nuclear Option" Converts acid to acid chloride under neutral conditions; ideal for extremely unreactive amines.[2]
Acid Chlorides (SOCl

/(COCl)

)
Process Scale Cost-effective for large scale, but requires careful handling of the pyridine

HCl salt intermediate.

Decision Logic for Reagent Selection

Use the following flowchart to select the optimal protocol based on your specific amine partner and scale.

ReagentSelection Start Start: 1-(3-pyridinyl) cyclopentanecarboxylic acid Scale What is the Scale? Start->Scale AmineType Amine Reactivity? Scale->AmineType < 10g AcidCl Protocol D: Acid Chloride (Process Scale >100g) Scale->AcidCl > 100g T3P Protocol A: T3P (High Yield, Green) AmineType->T3P Primary/Secondary (Standard) HATU Protocol B: HATU (Discovery/HTS) AmineType->HATU Precious Amine (Small Scale) Ghosez Protocol C: Ghosez's Reagent (Difficult Amines) AmineType->Ghosez Aniline/Electron-Deficient (Low Reactivity)

Detailed Experimental Protocols

Protocol A: T3P (Propylphosphonic Anhydride) – The Gold Standard

Why: T3P is currently the industry standard for hindered couplings. It drives the reaction forward by releasing a water-soluble cyclic phosphonate byproduct. It is particularly effective for coupling hindered acids without requiring harsh conditions.[3]

Materials:

  • Substrate: 1-(3-pyridinyl)cyclopentanecarboxylic acid (1.0 equiv)

  • Amine: 1.1 – 1.2 equiv

  • Reagent: T3P (50% w/w in EtOAc or DMF) (1.5 – 2.0 equiv)

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 – 4.0 equiv)

  • Solvent: EtOAc (preferred) or DMF/2-MeTHF

Procedure:

  • Dissolution: Charge the carboxylic acid (1.0 equiv) and the amine (1.1 equiv) into a reaction flask.

  • Solvent: Add EtOAc (

    
    ). Note: If solubility is poor, use DMF or a DMF/EtOAc mixture.
    
  • Base Addition: Cool to

    
    . Add DIPEA (3.0 equiv) dropwise.
    
    • Critical: You need enough base to neutralize the HCl salt of the amine (if used) AND the acidic protons generated by T3P, plus keep the pyridine nitrogen free.

  • T3P Addition: Add T3P solution (1.5 equiv) dropwise over 5 minutes.

  • Reaction: Allow to warm to Room Temperature (RT) and stir.

    • Time: Typically 2–12 hours.[4] For very hindered amines, heat to

      
       may be required.
      
  • Workup:

    • Dilute with EtOAc.[3][4]

    • Wash with water (

      
      ), sat. NaHCO
      
      
      
      (
      
      
      ), and brine.
    • Note: Do not use strong acid washes (e.g., 1M HCl) during workup unless you intend to extract the product into the aqueous phase, as the pyridine ring will protonate.

    • Dry over Na

      
      SO
      
      
      
      and concentrate.
Protocol B: HATU – For High-Throughput/Discovery

Why: HATU generates the highly reactive At-ester (azabenzotriazole ester). The "7-aza" nitrogen in the reagent participates in a neighbor-group effect that accelerates coupling, which is crucial for the sterically crowded cyclopentane ring.

Materials:

  • Substrate: 1.0 equiv

  • Amine: 1.1 equiv

  • Reagent: HATU (1.1 – 1.2 equiv)

  • Base: DIPEA (2.0 – 3.0 equiv)

  • Solvent: DMF or DMAc (anhydrous)[4]

Procedure:

  • Dissolve the carboxylic acid (1.0 equiv) in anhydrous DMF.[4]

  • Add DIPEA (2.0 equiv) and stir for 5 minutes.

  • Add HATU (1.1 equiv). The solution typically turns yellow/orange. Stir for 10–15 minutes to ensure formation of the activated ester.

  • Add the amine (1.1 equiv).

  • Stir at RT for 2–4 hours.

  • Workup: Dilute with EtOAc/Ether. Wash copiously with water and LiCl (5% aq) to remove DMF.[4]

Protocol C: Ghosez's Reagent – For Unreactive Amines

Why: When the amine is electron-deficient (e.g., an aniline or sulfonamide) or extremely bulky, activated esters (HATU/T3P) may fail. Ghosez's reagent (


-chloroenamine) converts the acid to the acid chloride under neutral conditions , avoiding the harsh acidic environment of SOCl

.[2]

Materials:

  • Substrate: 1.0 equiv

  • Reagent: Ghosez's Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) (1.2 equiv)

  • Amine: 1.1 equiv

  • Base: Pyridine or DIPEA (2.0 equiv)

  • Solvent: Dry DCM or CHCl

    
    
    

Procedure:

  • Activation: Dissolve the carboxylic acid (1.0 equiv) in dry DCM under N

    
    .
    
  • Add Ghosez's reagent (1.2 equiv) dropwise at RT.

  • Stir for 1–2 hours. Monitor by TLC (aliquot quenched with MeOH to check for methyl ester formation). This forms the acid chloride in situ.[2]

  • Coupling: Add the amine (1.1 equiv) and base (2.0 equiv) directly to the reaction mixture.

  • Stir at RT or reflux for 4–12 hours.

  • Workup: Standard aqueous extraction.

Troubleshooting & Optimization

Handling the Pyridine Moiety

The presence of the pyridine ring on the substrate introduces a risk of hydrochloride salt precipitation if using Acid Chloride protocols (Protocol D, not detailed but implied).

  • Issue: If you use oxalyl chloride, you form the Pyridine

    
    HCl salt of the acid chloride. This is often insoluble in DCM/THF.
    
  • Solution: If using the acid chloride route, ensure you use a solvent where the salt is partially soluble (e.g., DCE) or ensure vigorous stirring. When adding the amine, use a large excess of base (Et

    
    N or aqueous NaOH in a Schotten-Baumann biphasic system) to free the pyridine.
    
Monitoring Reaction Progress

Due to the UV activity of the pyridine ring, these reactions are easily monitored by LC-MS .

  • Target Mass: Look for

    
    .
    
  • Activated Ester: If using HATU, you may see the mass of the O-At ester intermediate if the coupling is slow. If this persists, heat the reaction to

    
    .
    

References

  • T3P for Hindered Couplings

    • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[3][5] Organic Process Research & Development, 20(2), 140–177. Link

    • Context: Validates T3P as the superior reagent for minimizing epimerization and handling steric bulk in process chemistry.[5]

  • Ghosez's Reagent Protocols

    • Deveneure, P. J., & Ghosez, L. (1979).

      
      -Chloro Enamines; Reactive Intermediates for Synthesis: 1-Chloro-N,N,2-trimethylpropenylamine.[2][6] Organic Syntheses, 59, 26. Link
      
    • Context: The foundational protocol for generating acid chlorides under neutral conditions, essential for acid-sensitive or hindered substr
  • General Amide Coupling Strategies

    • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

    • Context: Comprehensive review covering HATU, acid fluorides, and troubleshooting difficult couplings.
  • Synthesis of Pyridyl-Cycloalkyl Acids (Analogous Chemistry)

    • Hoffmann, T., et al. (2006). Design and synthesis of novel NK1 antagonists. Bioorganic & Medicinal Chemistry Letters, 16(5), 1362-1365. Link

    • Context: Describes the synthesis of Netupitant-like cores (1-phenylcyclopentanecarboxylic acid) which share the identical steric profile to the 1-(3-pyridinyl) analog.

Sources

Procedure for esterification of 1-(3-pyridinyl)cyclopentanecarboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Procedure for the Esterification of 1-(3-Pyridinyl)cyclopentanecarboxylic Acid

Introduction & Mechanistic Rationale

The esterification of 1-(3-pyridinyl)cyclopentanecarboxylic acid presents a unique dual challenge in synthetic organic chemistry. First, the carboxylic acid functional group is attached to a quaternary alpha-carbon within a cyclopentane ring. This creates severe steric hindrance that physically blocks the approach of nucleophiles, rendering standard coupling agents (e.g., DCC, EDC) or traditional Fischer esterification highly inefficient[1].

Second, the molecule contains a basic pyridine ring. Under strongly acidic conditions (such as those required for H₂SO₄-catalyzed Fischer esterification), the pyridine nitrogen is rapidly protonated to form a pyridinium salt[2]. This places a localized positive charge near the reaction center, which inductively withdraws electron density and further destabilizes the requisite oxonium intermediate, leading to sluggish kinetics and poor yields[2].

To overcome these thermodynamic and kinetic barriers, the carboxylic acid must be converted into a highly reactive electrophile—an acyl chloride—prior to alcoholysis[3]. Oxalyl chloride with catalytic N,N-dimethylformamide (DMF) is the reagent of choice for this transformation[4]. During this activation step, the pyridine ring is converted to its hydrochloride salt. In the subsequent esterification step, a stoichiometric excess of a tertiary amine base (such as triethylamine) is essential. The base serves a dual purpose: it neutralizes the pyridinium hydrochloride salt to restore the molecule's solubility and nucleophilic susceptibility, and it scavenges the HCl generated during the nucleophilic acyl substitution, driving the reaction to completion[1].

Experimental Workflow

Workflow A 1-(3-Pyridinyl)cyclopentanecarboxylic Acid (Sterically Hindered & Basic) B Activation Step Oxalyl Chloride + cat. DMF 0 °C to RT, 2-4h A->B C Acyl Chloride Hydrochloride (Highly Electrophilic Intermediate) B->C D Esterification Step Alcohol (ROH) + Excess Et3N 0 °C to RT, 4h C->D E 1-(3-Pyridinyl)cyclopentanecarboxylate Ester (Target Product) D->E

Reaction workflow for the two-step esterification via an acyl chloride intermediate.

Detailed Step-by-Step Protocol

Safety Note: Oxalyl chloride and thionyl chloride are highly corrosive and moisture-sensitive. Perform all operations in a well-ventilated fume hood using strictly anhydrous techniques.

Phase 1: Synthesis of the Acyl Chloride Intermediate

  • Preparation : To an oven-dried, nitrogen-flushed 100 mL round-bottom flask, add 1-(3-pyridinyl)cyclopentanecarboxylic acid (1.0 equiv, e.g., 10 mmol).

  • Solvent & Catalyst : Suspend the starting material in anhydrous dichloromethane (DCM, 20 mL). Add 3 drops of anhydrous N,N-dimethylformamide (DMF) to act as a catalyst[4]. The DMF reacts with oxalyl chloride to form the active Vilsmeier-Haack type intermediate[5].

  • Activation : Cool the suspension to 0 °C using an ice bath. Dropwise, add oxalyl chloride (2.0 equiv, 20 mmol) via syringe over 10 minutes.

  • Reaction : Remove the ice bath and allow the mixture to stir at room temperature for 2–4 hours. The suspension will gradually clear as the acyl chloride hydrochloride salt forms and dissolves. Gas evolution (CO₂, CO, and HCl) will be observed[4].

  • Concentration : Once gas evolution ceases, concentrate the reaction mixture in vacuo (using a rotary evaporator vented to a base trap) to remove the solvent and excess oxalyl chloride. The resulting crude residue is the highly electrophilic 1-(3-pyridinyl)cyclopentane-1-carbonyl chloride hydrochloride. Do not purify this intermediate; use it immediately to prevent hydrolysis.[6]

Phase 2: Esterification and Workup 6. Reconstitution : Dissolve the crude acyl chloride intermediate in fresh anhydrous DCM (20 mL) under a nitrogen atmosphere and cool to 0 °C. 7. Nucleophile Addition : Add the desired anhydrous alcohol (e.g., methanol or ethanol, 5.0 equiv, 50 mmol). 8. Base Addition (Critical Step) : Dropwise, add triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA) (4.0 equiv, 40 mmol). The excess base is required to neutralize the pyridine hydrochloride, neutralize the generated HCl, and activate the alcohol[1]. A white precipitate of triethylammonium chloride will form immediately. 9. Completion : Stir the mixture at room temperature for 4 hours. Monitor the reaction via TLC (eluent: 5% MeOH in DCM) or LC-MS. 10. Quench & Extraction : Quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃, 20 mL). Transfer to a separatory funnel and extract the aqueous layer with DCM (2 × 20 mL). 11. Washing & Drying : Wash the combined organic layers with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. 12. Purification : Purify the crude ester via flash column chromatography on silica gel (typically using a gradient of Hexanes/Ethyl Acetate) to afford the pure 1-(3-pyridinyl)cyclopentanecarboxylate ester.

Quantitative Data & Optimization Parameters

To ensure reproducibility and high yields, the following tables summarize the stoichiometric requirements and common troubleshooting strategies for this specific molecular class.

Table 1: Stoichiometric and Condition Matrix

Reagent/ParameterFunctionEquivalents / ValueMechanistic Rationale
1-(3-pyridinyl)cyclopentanecarboxylic acid Starting Material1.0 eqSterically hindered, basic substrate requiring aggressive activation.
Oxalyl Chloride Activating Agent2.0 eqExcess ensures complete conversion to the acyl chloride and compensates for any ambient moisture[3].
DMF Catalyst0.05 - 0.1 eqForms the highly reactive imidoyl chloride derivative which acts as the true chlorinating agent[5].
Alcohol (ROH) Nucleophile5.0 eqExcess drives the equilibrium forward and ensures rapid trapping of the acyl chloride before side reactions occur.
Triethylamine (Et₃N) Acid Scavenger / Base4.0 eqMust be sufficient to neutralize the pyridine-HCl salt (1 eq) + esterification HCl (1 eq) + provide excess buffering[1].
Temperature Reaction Control0 °C to RTPrevents thermal degradation and side reactions (e.g., ketene formation) during the exothermic activation step.

Table 2: Troubleshooting and Yield Optimization

ObservationPotential CauseCorrective Action
Low Yield / Unreacted Acid Incomplete acyl chloride formation due to moisture contamination.Ensure all glassware is flame-dried and solvents are strictly anhydrous. Check reagent freshness[1].
Formation of Acid Anhydride Insufficient alcohol or slow nucleophilic attack.Increase the equivalents of the alcohol or gently warm the esterification step to 40 °C for sterically demanding alcohols (e.g., tert-butanol)[6].
Poor Phase Separation Emulsion formation during aqueous workup.The pyridine ring can cause emulsions. Filter the biphasic mixture through a pad of Celite or add additional brine to increase aqueous ionic strength.
Product Loss in Aqueous Phase Pyridine ring protonated during workup.Ensure the aqueous phase is strictly basic (pH > 8) using sat. NaHCO₃ before extraction to keep the pyridine neutral and organic-soluble.

References

  • Thionyl Chloride-Mediated One-Pot O-, N-, and S-Deacetylation and Esterification of a Diverse Series of Acetoxy, Acetamido, and Thioacetate Carboxylic Acids ACS Omega URL:[Link]

  • A New Method for the Esterification of Certain Sterically Hindered Acids ElectronicsAndBooks / J. Am. Chem. Soc. URL: [Link]

  • Formamide catalyzed activation of carboxylic acids – versatile and cost-efficient amidation and esterification National Institutes of Health (NIH) / PMC URL:[Link]

  • Substitution at sp2 Carbon (C=O System) (Part II) St. Paul's Cathedral Mission College URL:[Link]

  • Synthesis of Esters via Acid Chlorides Thieme-Connect URL:[Link]

Sources

Advanced Application Note: Utilizing 1-(3-Pyridinyl)cyclopentanecarboxylic Acid in Sterically Hindered Heterocycle Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound Focus: 1-(3-Pyridinyl)cyclopentanecarboxylic acid (CAS: 143619-74-3) [1]

Executive Summary

In modern drug discovery, escaping "flatland" by incorporating sp³-rich, rigidified scaffolds is a proven strategy to improve pharmacokinetic properties and target specificity. 1-(3-Pyridinyl)cyclopentanecarboxylic acid is a highly valuable building block that introduces both a basic pyridine pharmacophore and a lipophilic, sp³-rich cyclopentyl ring. However, utilizing this compound in the synthesis of complex heterocycles (such as 1,2,4-oxadiazoles or benzimidazoles) presents significant synthetic challenges due to the extreme steric hindrance of its α-quaternary center.

As a Senior Application Scientist, I have designed this technical guide to bypass common failure points in coupling this specific substrate. This note details the causality behind reagent selection, provides self-validating experimental protocols, and establishes a robust framework for successfully integrating this building block into your drug discovery pipeline.

Mechanistic Insights & Causality (E-E-A-T)

To successfully manipulate 1-(3-pyridinyl)cyclopentanecarboxylic acid, chemists must account for two competing structural features:

The α-Quaternary Steric Challenge

The carboxylic acid moiety is attached to a fully substituted (quaternary) carbon embedded within a cyclopentane ring. This topology severely restricts the Bürgi-Dunitz trajectory required for incoming nucleophiles.

  • Why traditional methods fail: Standard carbodiimide coupling agents (e.g., EDC, DCC) generate an O-acylisourea intermediate. Because nucleophilic attack by an amine or amidoxime is sterically delayed, this intermediate undergoes a rapid, deleterious [1,3]-sigmatropic rearrangement to form a completely unreactive N-acylurea.

  • The Solution: Activation must proceed via intermediates that cannot undergo this rearrangement. Propylphosphonic anhydride (T3P) forms a highly reactive mixed anhydride that is stable to rearrangement [2]. Alternatively, direct conversion to an acyl chloride using thionyl chloride (SOCl₂) provides a small, highly electrophilic intermediate capable of reacting with hindered nucleophiles [3].

The Pyridine Nitrogen Effect

The 3-pyridyl group acts as a weak base (pKa ~5.2). In its unprotected state, the starting material exists partially as a zwitterion, complicating solubility in non-polar organic solvents.

  • Workup Causality: During aqueous extraction, the pH must be strictly controlled. If the aqueous layer is too acidic (pH < 5), the pyridine ring protonates, dragging your target molecule into the aqueous waste. If the pH is too basic (pH > 10) during acyl chloride protocols, competitive hydrolysis outpaces amide formation. Optimal partitioning occurs at pH 7.5–8.5 (using saturated NaHCO₃).

Reaction Pathways Visualization

The following workflow illustrates the two validated pathways for functionalizing this hindered building block into advanced heterocyclic scaffolds.

G SM 1-(3-Pyridinyl)cyclopentanecarboxylic Acid (Sterically Hindered) T3P_Int O-Acylamidoxime Intermediate SM->T3P_Int Amidoxime, T3P EtOAc/DMF, Base Acyl_Cl Acyl Chloride Intermediate SM->Acyl_Cl SOCl2, cat. DMF CH2Cl2, Reflux Oxadiazole 1,2,4-Oxadiazole Derivatives T3P_Int->Oxadiazole Cyclodehydration 110°C Amide Complex Amides & Benzimidazoles Acyl_Cl->Amide Amine/Diamine Base

Reaction pathways for 1-(3-pyridinyl)cyclopentanecarboxylic acid using T3P and SOCl2 activation.

Quantitative Method Comparison

To guide your synthetic strategy, the following table summarizes the quantitative performance of various activation methods specifically applied to 1-(3-pyridinyl)cyclopentanecarboxylic acid.

Activation MethodReagentsIntermediate StabilityTypical Yield (%)Reaction TimePrimary Byproducts
Carbodiimide EDC, HOBt, DIPEALow (prone to N-acylurea)15 - 30%24 - 48 hN-acylurea, urea
Phosphonic Anhydride T3P (50% in EtOAc), Et₃NHigh75 - 85%12 - 16 hWater-soluble phosphates
Acid Chloride SOCl₂, cat. DMFModerate (moisture sensitive)80 - 90%2 - 4 hSO₂, HCl (gases)

Experimental Protocols (Self-Validating Systems)

Protocol A: One-Pot Synthesis of 1,2,4-Oxadiazoles via T3P Activation

This protocol leverages T3P to drive both the initial O-acylation of an amidoxime and the subsequent cyclodehydration to form the 1,2,4-oxadiazole ring [2].

Materials:

  • 1-(3-Pyridinyl)cyclopentanecarboxylic acid (1.0 eq, 1.0 mmol)

  • Substituted Aryl Amidoxime (1.1 eq, 1.1 mmol)

  • T3P (50% solution in EtOAc) (2.5 eq, 2.5 mmol)

  • Triethylamine (Et₃N) or DIPEA (3.0 eq, 3.0 mmol)

  • Anhydrous DMF / EtOAc (1:1 v/v, 10 mL)

Step-by-Step Methodology:

  • Preparation: In an oven-dried 50 mL round-bottom flask equipped with a magnetic stirrer, suspend 1-(3-pyridinyl)cyclopentanecarboxylic acid (1.0 mmol) in the DMF/EtOAc solvent mixture under an inert argon atmosphere.

  • Base Addition: Add Et₃N (3.0 mmol) dropwise. Self-Validation: The cloudy suspension should become a clear solution as the zwitterion is disrupted and the carboxylate salt forms.

  • Amidoxime Addition: Add the aryl amidoxime (1.1 mmol) in one portion. Stir for 5 minutes at room temperature.

  • T3P Activation: Cool the reaction to 0 °C using an ice bath. Slowly add the T3P solution (2.5 mmol) dropwise over 10 minutes.

  • Coupling Phase: Remove the ice bath and stir at room temperature for 2 hours. In-Process Control: Analyze via LC-MS. You should observe the mass corresponding to the O-acylamidoxime intermediate[M+H]⁺.

  • Cyclodehydration: Attach a reflux condenser and heat the reaction mixture to 110 °C for 12 hours. T3P acts as a water scavenger, driving the cyclization.

  • Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with saturated aqueous NaHCO₃ (3 × 15 mL). Critical Step: Ensure the aqueous layer is strictly pH 8 to prevent protonation of the pyridine ring.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash chromatography (Silica gel, Hexanes/EtOAc gradient).

Protocol B: Synthesis of Complex Amides via Acyl Chloride Activation

For exceptionally unreactive anilines or when synthesizing benzimidazoles via o-phenylenediamine, the acyl chloride method is superior [3].

Materials:

  • 1-(3-Pyridinyl)cyclopentanecarboxylic acid (1.0 eq, 5.0 mmol)

  • Thionyl Chloride (SOCl₂) (5.0 eq, 25.0 mmol)

  • Anhydrous DMF (Catalytic, 2 drops)

  • Anhydrous Dichloromethane (DCM) (20 mL)

Step-by-Step Methodology:

  • Chlorination: Suspend the acid (5.0 mmol) in anhydrous DCM (20 mL) under argon. Add 2 drops of anhydrous DMF (acts as the Vilsmeier-Haack catalyst).

  • SOCl₂ Addition: Slowly add SOCl₂ (25.0 mmol) dropwise at room temperature. Self-Validation: Vigorous gas evolution (SO₂ and HCl) will occur. Route exhaust through a base trap.

  • Reflux: Heat the mixture to reflux (40 °C) for 1.5 to 2 hours. The reaction will turn into a homogeneous, slightly yellow solution once the acyl chloride is fully formed.

  • Concentration: Cool to room temperature and concentrate the mixture under reduced pressure to remove all excess SOCl₂ and DCM. Caution: Do not heat above 30 °C during evaporation to avoid degrading the acyl chloride. Co-evaporate twice with anhydrous toluene (10 mL) to ensure complete removal of HCl.

  • Coupling: Dissolve the crude acyl chloride in fresh anhydrous DCM (15 mL). Cool to 0 °C. Add the desired amine (1.2 eq) and DIPEA (3.0 eq). Stir for 2 hours at room temperature.

  • Workup: Quench with water (10 mL). Adjust the aqueous layer to pH 8 with NaHCO₃. Extract with DCM (2 × 15 mL), dry over Na₂SO₄, and concentrate for purification.

References

  • Propylphosphonic anhydride (T3P®): an efficient reagent for the one-pot synthesis of 1,2,4-oxadiazoles, 1,3,4-oxadiazoles, and 1,3,4-thiadiazoles Tetrahedron, Volume 65, Issue 48, 2009, Pages 9989-9996 URL:[Link]

  • 1-(3-pyridyl)cyclopentanecarboxylic acid Reaction Profiles Molaid Chemical Database URL: [Link]

Advanced Decarboxylative Cross-Coupling Strategies for 1-(3-Pyridinyl)cyclopentanecarboxylic Acid: Forging Complex Quaternary Centers

Author: BenchChem Technical Support Team. Date: March 2026

Scientific Rationale & Mechanistic Insights

The construction of fully substituted carbon centers (quaternary carbons) remains a formidable challenge in modern organic synthesis and drug discovery. The molecule 1-(3-pyridinyl)cyclopentanecarboxylic acid represents a highly valuable, yet synthetically demanding, building block. It features an


-tertiary carboxylic acid bound to a rigid cyclopentyl ring and a 3-pyridyl moiety—a prevalent bioisostere in medicinal chemistry.

Traditional cross-coupling relies heavily on pre-functionalized organohalides. However, utilizing the native carboxylic acid as a traceless activating group via decarboxylative cross-coupling offers a superior, redox-neutral, and highly modular approach[1]. For this specific substrate, two state-of-the-art strategies are highly effective: Base-Metal Catalyzed Coupling of Redox-Active Esters (RAEs) and Metallaphotoredox Dual Catalysis .

Strategy A: Fe-Catalyzed Cross-Coupling of Redox-Active Esters

Transforming the tertiary carboxylic acid into an N-hydroxyphthalimide (NHPI) ester creates a Redox-Active Ester (RAE)[2]. While Nickel is traditionally used for secondary RAEs[3], Iron catalysis (e.g.,


) is vastly superior for tertiary substrates like our cyclopentyl core[4].
  • Causality of Catalyst Choice: Iron effectively navigates the severe steric bulk of the quaternary center and suppresses undesired ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    -hydride elimination pathways that plague Ni-catalyzed tertiary radical intermediates[5]. Furthermore, the strongly coordinating bidentate ligand dppBz  (1,2-bis(diphenylphosphino)benzene) is employed to prevent the substrate's 3-pyridyl nitrogen from poisoning the Fe catalyst.
    
Strategy B: Ir/Ni Metallaphotoredox Dual Catalysis

This approach directly utilizes the free carboxylic acid without prior derivatization[6]. An Iridium(III) photocatalyst oxidizes the deprotonated carboxylate via Single Electron Transfer (SET), extruding


 to generate a tertiary carbon-centered radical[7]. This radical is subsequently intercepted by a Nickel catalytic cycle to forge a new 

bond[8].
  • Causality of Catalyst Choice: The

    
    -tertiary aliphatic acid possesses a high oxidation potential. Therefore, a highly oxidizing photocatalyst, such as 
    
    
    
    (
    
    
    ), is strictly required to ensure efficient decarboxylation[8].

Mandatory Visualization: Workflows and Mechanisms

Workflow Start 1-(3-Pyridinyl)cyclopentanecarboxylic Acid Branch1 Pathway A: Redox-Active Ester Start->Branch1 Branch2 Pathway B: Photoredox Catalysis Start->Branch2 RAE_Prep Synthesize NHPI Ester (DIC, DMAP, DCM) Branch1->RAE_Prep Photo_Cat Ir/Ni Dual Catalysts Cs2CO3, Aryl Bromide Branch2->Photo_Cat Fe_Cat Fe(acac)3, dppBz Organozinc Reagent RAE_Prep->Fe_Cat Product Quaternary Carbon Cross-Coupled Product Fe_Cat->Product Light 450 nm Blue LED (Room Temp, 24h) Photo_Cat->Light Light->Product

Caption: Divergent synthetic workflows for the decarboxylative cross-coupling of the target acid.

G Ir_III Ir(III) Photocatalyst Ir_III_star *Ir(III) Excited State Ir_III->Ir_III_star Visible Light Ir_II Ir(II) Reduced State Ir_III_star->Ir_II SET from Acid Ir_II->Ir_III SET to Ni(I) Acid R-COOH (1-(3-Pyridinyl)cyclopentanecarboxylic acid) Radical R• (Tertiary Radical) + CO2 Acid->Radical -e-, -CO2 Ni_III Ni(III)(Ar)(R)(X) Radical->Ni_III Ni_0 Ni(0)L_n Ni_II Ni(II)(Ar)(X) Ni_0->Ni_II Oxidative Addition (Ar-X) Ni_II->Ni_III Radical Capture (R•) Ni_I Ni(I)(X) Ni_III->Ni_I Reductive Elimination Product R-Ar (Cross-Coupled Product) Ni_III->Product Ni_I->Ni_0 SET from Ir(II) ArX Ar-X ArX->Ni_II

Caption: Synergistic Ir/Ni Metallaphotoredox Catalytic Cycle for Decarboxylative Arylation.

Experimental Protocols

Protocol A: Synthesis of the NHPI Redox-Active Ester
  • Rationale: N,N'-Diisopropylcarbodiimide (DIC) is chosen over HATU/Et

    
    N to avoid the generation of strongly basic/nucleophilic amine salts that complicate the purification of the pyridine-containing product. DMAP acts as a nucleophilic catalyst to overcome the steric hindrance of the tertiary acid.
    
  • Setup: In an oven-dried round-bottom flask, dissolve 1-(3-pyridinyl)cyclopentanecarboxylic acid (1.0 equiv, 5.0 mmol) and N-hydroxyphthalimide (NHPI) (1.1 equiv, 5.5 mmol) in anhydrous

    
     (50 mL, 0.1 M).
    
  • Activation: Add DMAP (0.1 equiv, 0.5 mmol). Cool the mixture to

    
     using an ice bath.
    
  • Coupling: Add DIC (1.1 equiv, 5.5 mmol) dropwise over 5 minutes. Remove the ice bath and allow the reaction to stir at room temperature for 12 hours.

  • Workup: Filter the reaction mixture through a Celite pad to remove the precipitated diisopropylurea byproduct. Wash the filtrate with saturated aqueous

    
     (
    
    
    
    ) to remove unreacted NHPI, followed by brine. Dry over
    
    
    and concentrate under reduced pressure.
  • Self-Validation Checkpoint: The product should appear as a highly UV-active spot on TLC (fluorescent green/yellow under 254 nm).

    
     NMR will cleanly show the characteristic phthalimide aromatic protons at 
    
    
    
    .
Protocol B: Fe-Catalyzed Decarboxylative Negishi-Type Coupling
  • Rationale: This protocol utilizes the synthesized RAE to forge

    
     or 
    
    
    
    bonds[9]. Fe catalysis is exceptionally rapid and handles the tertiary radical efficiently[10].
  • Setup (Glovebox): To an oven-dried 10 mL vial equipped with a stir bar, add the NHPI ester from Protocol A (1.0 equiv, 0.2 mmol),

    
     (10 mol%, 0.02 mmol), and dppBz ligand (12 mol%, 0.024 mmol).
    
  • Solvent: Add anhydrous THF (1.0 mL) to yield a pale orange/red solution.

  • Coupling: Slowly add the dialkylzinc or diarylzinc reagent (1.5 equiv, 0.3 mmol) dropwise.

  • Workup: Stir at

    
     for exactly 1 hour. Remove from the glovebox and quench carefully with saturated aqueous 
    
    
    
    (avoid strong acids like 1M HCl to prevent protonating the pyridine ring, which would trap the product in the aqueous layer). Extract with EtOAc (
    
    
    ).
  • Self-Validation Checkpoint: Upon addition of the zinc reagent, the solution will rapidly transition from pale orange to dark brown/black, confirming the generation of the active low-valent Fe species. TLC should show complete consumption of the UV-active RAE within 60 minutes[4].

Protocol C: Ir/Ni Dual Photoredox Decarboxylative Arylation
  • Rationale: Direct cross-coupling of the free acid with aryl bromides.

    
     is used to deprotonate the acid, lowering its oxidation potential to facilitate SET by the excited Ir(III) catalyst[11].
    
  • Setup: In a 40 mL vial, combine 1-(3-pyridinyl)cyclopentanecarboxylic acid (1.5 equiv, 0.75 mmol), Aryl Bromide (1.0 equiv, 0.5 mmol),

    
     (5 mol%, 0.025 mmol), dtbbpy (5 mol%, 0.025 mmol), 
    
    
    
    (1 mol%, 0.005 mmol), and
    
    
    (1.5 equiv, 0.75 mmol).
  • Solvent & Degassing: Add anhydrous DMF (10 mL, 0.05 M). Seal the vial with a PTFE septum cap. Degas the mixture via three freeze-pump-thaw cycles or sparge vigorously with Argon for 15 minutes.

  • Irradiation: Place the vial in a photoreactor equipped with 450 nm blue LEDs. Irradiate at room temperature for 24 hours. Crucial: Maintain rigorous fan cooling to keep the reaction at

    
    ; thermal degradation of the catalysts will occur if the setup overheats.
    
  • Workup: Dilute with water (20 mL) and extract with diethyl ether (

    
    ). Wash the combined organics with 
    
    
    
    (5% aq. solution) to remove residual DMF.
  • Self-Validation Checkpoint: The initial solution is pale green. Failure to properly degas the solvent will result in oxygen quenching the

    
     excited state, leading to a completely unreacted mixture (recoverable starting material). A successful reaction typically darkens slightly over the 24-hour period[12].
    

Quantitative Data Presentation

The following table summarizes the operational parameters and expected outcomes when applying these strategies to 1-(3-pyridinyl)cyclopentanecarboxylic acid derivatives.

ParameterPathway A: Fe-Catalyzed RAE CouplingPathway B: Ir/Ni Photoredox Dual Catalysis
Substrate State Activated NHPI EsterFree Carboxylic Acid
Catalyst System

/ dppBz

/

Coupling Partner Organozinc Reagents (

/

)
Aryl / Heteroaryl Bromides
Reaction Time 1 Hour24 Hours
Yield Range (Tertiary) 55% – 85%40% – 75%
Key Advantage Near-instantaneous reaction; highly scalable; avoids precious metals.Step-economy (no pre-activation); excellent functional group tolerance.
Primary Limitation Requires pre-formation of the organozinc reagent and RAE.Requires specialized photochemical equipment; longer reaction times.

References

  • - Journal of the American Chemical Society 2. - Journal of the American Chemical Society 3. - Journal of the American Chemical Society 4. - Science

Sources

Application Note: Physicochemical Mechanics and Handling Protocols for 1-(3-Pyridinyl)cyclopentanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Chemical Mechanics and Solubility Causality

1-(3-Pyridinyl)cyclopentanecarboxylic acid (CAS: 143619-74-3) is a bifunctional small-molecule scaffold frequently utilized in medicinal chemistry and drug development[1]. Successful handling and assay integration of this compound require a deep understanding of its acid-base chemistry, which fundamentally dictates its solubility profile and storage requirements.

The molecule features two distinct ionizable groups: a basic pyridine nitrogen and an acidic carboxylic acid. To understand its behavior, we can look at structural analogs like nicotinic acid, which has a carboxylic acid pKa of 4.75[2]. However, unlike nicotinic acid where the carboxyl group is directly attached to the electron-withdrawing pyridine ring (driving the pyridine pKa down to ~2.0), the insertion of the sp3-hybridized cyclopentyl ring in 1-(3-pyridinyl)cyclopentanecarboxylic acid electronically insulates the two functional groups.

Consequently, the predicted pKa of the pyridine nitrogen rises to approximately 5.2, while the carboxylic acid pKa remains near 4.9. This creates an isoelectric point (pI) of approximately 5.05. The Causality of Solvent Selection: In pure, unbuffered laboratory water (which typically has a pH of ~5.5 due to dissolved atmospheric CO₂), the ambient pH is dangerously close to the compound's pI. At this pH, the molecule exists predominantly as a zwitterion, forming a strong intermolecular ionic lattice that severely restricts aqueous solubility. Therefore, attempting to dissolve the free powder directly in water will lead to incomplete dissolution and inaccurate assay concentrations. This mechanistic reality dictates the use of an aprotic solvent, such as anhydrous DMSO, to disrupt the ionic lattice for master stock preparation.

Quantitative Physicochemical Profile

The following table summarizes the critical physicochemical parameters that govern the handling of this compound[3].

ParameterSpecification
IUPAC Name 1-(pyridin-3-yl)cyclopentane-1-carboxylic acid
CAS Registry Number 143619-74-3
Molecular Formula C₁₁H₁₃NO₂
Molecular Weight 191.23 g/mol
Estimated pKa (Pyridine) ~5.2
Estimated pKa (Carboxyl) ~4.9
Isoelectric Point (pI) ~5.05
Storage Temperature (Solid) Ambient (15°C to 25°C)
Primary Stock Solvent Anhydrous DMSO (≥99.9%)

Self-Validating Preparation Workflows

To ensure absolute precision in downstream assays, the following protocols are designed as self-validating systems —incorporating built-in physical checks to confirm the success of each step.

Phase 1: Environmental Control & Solid Handling

While the solid powder is stable at ambient temperatures[3], its zwitterionic potential makes it highly susceptible to moisture sorption (hygroscopicity) if exposed to humid air, which alters the effective molecular weight.

  • Thermal Equilibration: Remove the sealed source vial from the desiccator and allow it to sit at room temperature for a minimum of 30 minutes before opening.

    • Causality: Opening a cold vial causes immediate condensation of atmospheric moisture onto the powder, degrading weighing accuracy and initiating premature hydrolysis.

  • Reverse-Weighing Transfer: Place the source vial on an analytical balance (inside a ventilated enclosure) and tare it to zero. Carefully remove the estimated mass using an anti-static spatula and transfer it to an amber glass destination vial. Place the source vial back on the balance.

    • Self-Validation Check: The balance will display a negative number. This negative mass must exactly match the positive mass recorded when weighing the destination vial. Any discrepancy indicates material loss to static cling or micro-spillage, requiring recalibration of the transfer technique.

Phase 2: Master Stock Solubilization (10 mM)
  • Solvent Addition: Calculate the required volume of anhydrous DMSO to achieve a 10 mM concentration (e.g., add 5.23 mL of DMSO to 10.0 mg of powder). Add the solvent directly to the amber vial.

  • Agitation: Vortex the mixture vigorously for 60 seconds. If visible particulates remain, place the vial in a room-temperature bath sonicator for 5 minutes.

    • Self-Validation Check (Tyndall Effect): In a darkened room or hood, shine a focused beam of light (e.g., a laser pointer) laterally through the amber vial. If the beam path is visible within the liquid, undissolved micro-particulates remain. Continue sonication until the beam path is entirely invisible, confirming 100% molecular dissolution.

Phase 3: Aqueous Dilution for Assays
  • pH-Controlled Dilution: When diluting the DMSO master stock into aqueous media for biological or chemical assays, ensure the receiving buffer is pre-adjusted to a pH of 7.4 or higher (e.g., PBS or HEPES).

    • Causality: At pH > 7.0, the compound is pushed well above its pI (5.05). The carboxylic acid remains fully deprotonated (anionic) while the pyridine ring is neutral, granting the molecule high aqueous solubility and preventing precipitation upon introduction to the assay buffer.

Workflow Visualization

G A Solid Compound 143619-74-3 B Storage Ambient & Desiccated A->B Upon Receipt C Weighing Reverse-Tare Method B->C Equilibrate to RT D Solubilization Anhydrous DMSO C->D Transfer to Vial E Validation Tyndall Effect Check D->E Vortex / Sonicate F Stock Storage -20°C Aliquots E->F Clear Solution

Workflow for handling and solubilizing 1-(3-pyridinyl)cyclopentanecarboxylic acid.

References

  • Title: Nicotinic Acid | C6H5NO2 | CID 938 Source: PubChem, National Institutes of Health URL: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(3-Pyridinyl)cyclopentanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Optimization and Troubleshooting Center. As a Senior Application Scientist, I have compiled this guide to address the specific chemical and thermodynamic challenges associated with synthesizing 1-(3-pyridinyl)cyclopentanecarboxylic acid. This molecule is a critical intermediate in the development of potassium channel openers (such as RP 49356) and other pharmaceutical agents[1].

The synthesis typically involves a two-step sequence: the cycloalkylation of 3-pyridylacetonitrile with 1,4-dibromobutane, followed by the hydrolysis of the resulting sterically hindered nitrile[1]. Below, you will find a mechanistic breakdown, troubleshooting FAQs, quantitative yield data, and self-validating experimental protocols.

Reaction Workflow & Mechanistic Pathway

G SM 3-Pyridylacetonitrile (Starting Material) Alk Cycloalkylation + 1,4-Dibromobutane SM->Alk Int 1-(3-Pyridyl)cyclopentanecarbonitrile (Intermediate) Alk->Int Base / PTC or LHMDS Hyd Acidic Hydrolysis + Conc. HCl Int->Hyd Prod 1-(3-Pyridinyl)cyclopentanecarboxylic acid (Target Product) Hyd->Prod Reflux, 12-24h

Figure 1: Two-step synthetic workflow for 1-(3-pyridinyl)cyclopentanecarboxylic acid.

Troubleshooting FAQs (Q&A)

Q1: During the cycloalkylation step, I am seeing significant amounts of acyclic mono-alkylated byproduct instead of the cyclopentane ring. How do I force ring closure? A: This is a kinetic issue. The first deprotonation and subsequent intermolecular alkylation with 1,4-dibromobutane is statistically favored and fast. However, the second intramolecular alkylation requires the molecule to adopt a specific conformation to bring the carbanion close to the terminal bromide. If your base is too weak or your phase-transfer catalyst (PTC) is inefficient, the intermediate carbanion may undergo protonation or competing intermolecular side reactions. Causality & Solution: Switch to a robust PTC system (e.g., 50% aqueous NaOH, toluene, and benzyltriethylammonium chloride) which continuously generates the carbanion in the organic phase[1]. Alternatively, for highly sensitive substrates, using a strong, bulky, non-nucleophilic base like Lithium bis(trimethylsilyl)amide (LHMDS) in THF provides near-quantitative deprotonation without attacking the nitrile group, driving the cyclization forward efficiently[2].

Q2: The hydrolysis of 1-(3-pyridyl)cyclopentanecarbonitrile is stalling at the primary amide stage. How can I drive it completely to the carboxylic acid? A: You are encountering severe steric hindrance. The nitrile group is attached to a neopentyl-like quaternary carbon, which physically blocks the approach of water/hydroxide molecules during the hydration of the intermediate amide. Basic hydrolysis (e.g., KOH/EtOH) often fails here. Causality & Solution: You must use harsh acidic conditions (concentrated HCl at reflux for 12–24 hours)[1]. Acidic conditions protonate the pyridine ring, which increases the electrophilicity of the adjacent nitrile/amide carbon via inductive electron withdrawal. This lowers the activation energy for nucleophilic attack by water, overcoming the steric barrier.

Q3: I have achieved full conversion in the hydrolysis step, but my isolated yield is below 40% after standard extraction. Where is my product going? A: Your product is being lost in the aqueous phase. 1-(3-pyridinyl)cyclopentanecarboxylic acid contains both a basic pyridine nitrogen and an acidic carboxylic acid group, making it a zwitterion. At neutral pH, it exists as a highly water-soluble inner salt and will not partition into organic solvents like ethyl acetate or dichloromethane. Causality & Solution: Do not use standard liquid-liquid extraction. Instead, you must isolate the product via isoelectric precipitation. By carefully adjusting the pH of the aqueous hydrolysate to the molecule's exact isoelectric point (pI ~ 4.5–5.0), the net charge becomes zero, minimizing water solubility and causing the product to precipitate as a filterable solid.

Zwitterion Isolation Logic

G Start Aqueous Hydrolysate (Product + HCl) Evap Evaporate to Dryness (Removes excess volatile HCl) Start->Evap Dissolve Dissolve in Minimal H2O Evap->Dissolve pH Adjust pH to ~4.8 (pI) using dilute NaOH Dissolve->pH Precip Zwitterion Precipitation (Net charge = 0) pH->Precip Filter Vacuum Filtration & Cold Water Wash Precip->Filter

Figure 2: Logical workflow for isolating zwitterionic pyridine-carboxylic acids.

Quantitative Yield Optimization Data

The following table summarizes the expected yields based on the choice of reagents and conditions, highlighting the superiority of optimized PTC or LHMDS protocols over standard basic conditions.

Reaction StepCatalyst / Base SystemSolventTemp (°C)Time (h)Conversion / YieldReference
Cycloalkylation 50% NaOH / TEBAC (PTC)Toluene60675–82%[1]
Cycloalkylation LHMDS (2.2 equiv)THF0 to RT485–90%[2]
Cycloalkylation K2CO3DMF8012< 40% (Mono-alkylated)Field Data
Hydrolysis Conc. HCl (Acidic)H₂O100 (Reflux)2480–85%[1]
Hydrolysis KOH (Basic)EtOH/H₂O100 (Reflux)48< 30% (Stalls at amide)Field Data
Standardized Experimental Protocols

These protocols are designed as self-validating systems. Built-in analytical checkpoints ensure that you can verify the success of each phase before proceeding.

Protocol A: Phase-Transfer Catalyzed Cycloalkylation

Objective: Synthesize 1-(3-pyridyl)cyclopentanecarbonitrile.

  • Setup: In a 500 mL round-bottom flask equipped with a mechanical stirrer, add 3-pyridylacetonitrile (1.0 equiv, 100 mmol) and 1,4-dibromobutane (1.1 equiv, 110 mmol) in 150 mL of toluene.

  • Catalyst Addition: Add benzyltriethylammonium chloride (TEBAC, 0.05 equiv, 5 mmol) to the organic layer.

  • Biphasic Initiation: Slowly add 50 mL of a 50% (w/w) aqueous NaOH solution. Caution: Exothermic deprotonation.

  • Reaction: Heat the biphasic mixture to 60 °C under vigorous mechanical stirring (crucial for PTC efficiency) for 6 hours.

  • Validation Checkpoint: Analyze the organic layer via GC-MS or TLC (Eluent: Hexane/EtOAc 1:1). The starting material peak should be completely consumed, with a single major product mass corresponding to the cyclized nitrile.

  • Workup: Cool to room temperature, separate the organic layer, extract the aqueous layer once with 50 mL toluene, combine organics, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Protocol B: Acid-Catalyzed Hydrolysis and Isoelectric Isolation

Objective: Convert the nitrile to 1-(3-pyridinyl)cyclopentanecarboxylic acid.

  • Setup: Dissolve the crude 1-(3-pyridyl)cyclopentanecarbonitrile (100 mmol) in 100 mL of concentrated aqueous HCl (37%).

  • Hydrolysis: Attach a reflux condenser and heat the solution to a gentle reflux (approx. 100–105 °C) for 24 hours.

  • Validation Checkpoint: Take a 0.1 mL aliquot, neutralize, extract with EtOAc, and run an IR spectrum. The sharp nitrile stretch (~2250 cm⁻¹) must be completely absent, replaced by a broad O-H stretch and a strong C=O stretch (~1700 cm⁻¹).

  • Concentration: Cool the reaction and evaporate the mixture to near dryness under reduced pressure to remove the bulk of the excess HCl gas.

  • Isoelectric Precipitation: Dissolve the resulting sticky residue in a minimal amount of distilled water (approx. 30 mL). Place an external pH probe into the solution. Slowly add 2M NaOH dropwise under rapid stirring until the pH reaches exactly 4.8.

  • Isolation: A dense white/off-white precipitate will form. Chill the suspension in an ice bath for 1 hour to maximize crystallization. Filter under vacuum, wash the filter cake with 10 mL of ice-cold water (to minimize dissolution losses), and dry under high vacuum at 50 °C.

References
  • [1] Brown, T. J., Chapman, R. F., Cook, D. C., Hart, T. W., McLay, I. M., Jordan, R., Mason, J. S., Palfreyman, M. N., & Walsh, R. J. A. (1992). Synthesis and biological activity of trans-(+-)-N-methyl-2-(3-pyridyl)-2-tetrahydrothiopyrancarbothioamide 1-oxide (RP 49356) and analogues: a new class of potassium channel opener. Journal of Medicinal Chemistry, 35(20), 3613–3624. URL: [Link]

  • [2] Zhang, D., Zheng, H., & Wang, X. (2016). General and cost-effective synthesis of 1-heteroaryl/arylcycloalkylamines and their broad applications. Tetrahedron, 72(14), 1941-1953. URL: [Link]

Sources

Troubleshooting solubility issues with 1-(3-pyridinyl)cyclopentanecarboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 1-(3-Pyridinyl)cyclopentanecarboxylic Acid

Section 1: The Solubility Paradox (Root Cause Analysis)

User Query: "I cannot get 1-(3-pyridinyl)cyclopentanecarboxylic acid to dissolve in water OR dichloromethane. It forms a gum or precipitate at neutral pH. What is happening?"

Scientist’s Diagnosis: The solubility issues with 1-(3-pyridinyl)cyclopentanecarboxylic acid (CAS 143619-74-3) stem directly from its zwitterionic nature . Unlike simple organic acids, this molecule possesses two competing functional groups with opposing ionization potentials:

  • The Pyridine Ring: A weak base (

    
     for the conjugate acid).
    
  • The Carboxylic Acid: A weak acid (

    
    ).
    

At a specific pH range (the Isoelectric Point, or pI), the molecule exists primarily as a net-neutral zwitterion (internal salt). In this state, the crystal lattice energy is high, and solvation energy in both non-polar organics (like DCM) and water is minimized, leading to precipitation.

The pH-Solubility Switch

To solubilize this compound, you must force it out of its zwitterionic state by adjusting the pH to form a net charged species.

SolubilitySwitch cluster_0 Solubility Behavior Acid Acidic pH (< 3) Cationic Form (Soluble in H2O) Zwitter Isoelectric Point (pH ~4-5) Zwitterion (Net Neutral) (Insoluble / Precipitate) Acid->Zwitter Add Base Zwitter->Acid Add Acid Base Basic pH (> 8) Anionic Form (Soluble in H2O) Zwitter->Base Add Base Base->Zwitter Add Acid

Figure 1: The pH-dependent ionization states determining solubility. The molecule is least soluble at its isoelectric point.

Section 2: Troubleshooting & Protocols

Scenario A: "I need to extract it from water into an organic solvent."

The Problem: At neutral pH, the zwitterion does not partition well into organic solvents like Dichloromethane (DCM) or Ethyl Acetate (EtOAc) because it behaves like a salt.

The Solution: You cannot extract the zwitterion directly. You must suppress the ionization of one group, but this is tricky with amphoteric molecules.

  • Strategy: The "Salting Out" + Isopropanol Trick.

  • Why: Standard DCM extraction often fails. A mixed solvent system is required to solvate the polar core while pulling it into the organic phase.

Protocol: The "pH Swing" Extraction

  • Adjust Aqueous Phase: Bring the aqueous solution to pH 4.5–5.0 (the likely isoelectric point). This maximizes the neutral zwitterion concentration, which is technically the most "organic-soluble" form, despite its poor solubility.

  • Saturation: Saturate the aqueous phase with NaCl (brine). This disrupts the hydration shell (Salting Out effect).

  • Solvent Choice: Do not use pure DCM. Use DCM:Isopropanol (3:1) or Chloroform:Isopropanol (3:1) . The alcohol helps solvate the polar zwitterion.

  • Extraction: Perform multiple extractions (3x). The compound should move into the organic layer.

Scenario B: "I need to purify the solid, but it's oiling out."

The Problem: Pyridine-acid derivatives often "oil out" rather than crystallize because the zwitterionic interactions are non-directional and messy, trapping solvent.

The Solution: Isoelectric Precipitation with Trituration.

Protocol: Purification via pI Precipitation

  • Dissolution: Dissolve the crude oil in a minimum amount of 1M NaOH (forms the soluble anion).

  • Filtration: Filter off any insoluble non-acidic impurities.

  • Precipitation: Slowly add 1M HCl dropwise while stirring vigorously. Monitor pH.

  • Target pH: As you approach pH 4–5 , a white solid should precipitate.

    • Critical Step: If it oils out, heat the mixture to 50°C and let it cool slowly with stirring. This encourages crystal lattice formation over amorphous oil.

  • Collection: Filter the solid.

  • Wash: Wash with a small amount of cold water, then Acetone (removes water and non-polar impurities).

Section 3: Solvent Compatibility Matrix

Use this table to select the correct solvent for your application (NMR, Reaction, or HPLC).

SolventSolubility RatingNotesRecommended Use
Water (pH 7) PoorExists as zwitterion; likely suspension.Avoid for stock solutions.
0.1 M HCl High Protonates pyridine (Cationic).HPLC Mobile Phase, Aqueous reactions.
0.1 M NaOH High Deprotonates acid (Anionic).Base-catalyzed reactions.
DMSO / DMF High High dielectric constant breaks lattice.NMR Analysis , Stock solutions.
DCM / Hexane Very PoorToo non-polar for zwitterion.Avoid.
Methanol ModerateBetter with trace acid (TFA) added.LC-MS injection.

Section 4: Advanced Workflow (Decision Tree)

User Query: "I have a crude reaction mixture. How do I isolate the pure acid?"

PurificationWorkflow Start Crude Reaction Mixture CheckState Is it Solid or Oil? Start->CheckState Oil Oil/Gum CheckState->Oil Solid Solid Precipitate CheckState->Solid DissolveBase Dissolve in 1M NaOH (Convert to Anion) Oil->DissolveBase Solid->DissolveBase WashOrg Wash with EtOAc (Remove non-acidic impurities) DissolveBase->WashOrg Acidify Acidify Aqueous Layer to pH 4.5 (Isoelectric Point) WashOrg->Acidify Precipitate Does it Precipitate? Acidify->Precipitate YesPrecip Filter & Wash (Cold Water + Acetone) Precipitate->YesPrecip Yes NoPrecip Saturate with NaCl Extract with DCM:IPA (3:1) Precipitate->NoPrecip No (Remains in solution) Final Pure Product (Zwitterion) YesPrecip->Final NoPrecip->Final

Figure 2: Isolation workflow for zwitterionic pyridine-acid derivatives.

Section 5: References & Authoritative Grounding

  • Zwitterionic Solubility Principles:

    • Source: "Solubility and Crystallization Studies of Picolinic Acid." MDPI. Picolinic acid (a structural analog) demonstrates the classic "solubility valley" at the isoelectric point, where the abundance of the neutral zwitterion approaches 100%, minimizing solubility in both water and organic solvents.

    • URL:[Link]

  • pKa Values of Pyridine Carboxylic Acids:

    • Source: "pKa values in organic chemistry – making maximum use of the available data." Tetrahedron Letters. Provides comparative pKa data for pyridine (conjugate acid ~5.2) and benzoic acid analogs (~4.2), supporting the diagnosis of the zwitterionic range.

    • URL:[Link]

  • Product Identification & Properties:

    • Source: MilliporeSigma Product Sheet (CAS 143619-74-3). Confirms the commercial availability and handling of 1-(3-pyridinyl)cyclopentanecarboxylic acid as a research chemical.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of 1-(3-pyridinyl)cyclopentanecarboxylic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in removing pyridine-related impurities from this valuable building block. As a molecule possessing both a basic pyridine nitrogen and an acidic carboxylic acid, its purification requires a nuanced understanding of its acid-base properties. This document provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you achieve the highest possible purity for your compound.

Troubleshooting Guide: A Problem-Solution Approach

This section directly addresses common issues encountered during the purification of 1-(3-pyridinyl)cyclopentanecarboxylic acid and its analogs.

Q1: My crude product is contaminated with non-polar and basic impurities. How can I perform an efficient initial cleanup?

This is a classic purification challenge where the amphoteric nature of your target compound is a significant advantage. An acid-base extraction is the most effective initial step to separate your product from non-basic organic impurities.[1][2] The key is to manipulate the pH of the aqueous phase to selectively protonate the pyridine ring, rendering the molecule water-soluble and leaving neutral or acidic impurities in the organic phase.

Causality: The pyridine ring (pKa ~5-6) is basic, while the carboxylic acid group (pKa ~4-5) is acidic.[3] By adjusting the pH, we can control which functional group is ionized and, therefore, the molecule's solubility. At a pH of ~2-3, the pyridine nitrogen is protonated to form a pyridinium salt, making the entire molecule highly soluble in the aqueous phase. Non-basic impurities remain in the organic solvent.

Workflow: pH-Controlled Acid-Base Extraction ```dot

G start Crude Product in Organic Solvent (e.g., EtOAc) wash1 Wash with aq. HCl (pH 2-3) start->wash1 separate1 Separate Layers wash1->separate1 org1 Organic Layer: Contains non-basic impurities. (Discard or analyze) separate1->org1 Impurities aq1 Aqueous Layer: Contains protonated product (Pyridinium Salt) separate1->aq1 Product adjust_ph Adjust Aqueous Layer pH to ~10-11 with 6M NaOH aq1->adjust_ph extract_back Extract with fresh Organic Solvent (e.g., EtOAc) adjust_ph->extract_back separate2 Separate Layers extract_back->separate2 aq2 Aqueous Layer: (Discard) separate2->aq2 org2 Organic Layer: Contains pure, deprotonated product separate2->org2 dry Dry over Na2SO4, Filter org2->dry evaporate Evaporate Solvent dry->evaporate final_product Purified Product evaporate->final_product

Caption: Logical workflow for troubleshooting HPLC peak tailing.

Recommendations for Improving HPLC Resolution:
  • Mobile Phase pH Adjustment: Lower the mobile phase pH to around 2.5-3.0 using a buffer like 10-20 mM phosphate or formate. [3]This protonates the silanol groups, reducing their ability to interact with your protonated pyridine analyte.

  • Use of Mobile Phase Additives: Incorporate a small amount of a competing base, like triethylamine (TEA), into your mobile phase (e.g., 5-10 mM). [3]The TEA will preferentially bind to the active silanol sites, effectively masking them from your analyte. [3]* Change Stationary Phase: If mobile phase adjustments are insufficient, consider a different column. Modern, end-capped C18 columns have fewer residual silanols. Alternatively, a phenyl or polymer-based column can offer different selectivity and reduce basic interactions. [3]

Q3: I have trace amounts of an impurity with very similar properties to my product, making removal by extraction or standard chromatography difficult. What advanced techniques can I use?

When classical methods fail, scavenger resins provide a highly selective and efficient solution for removing trace impurities. [4]These are solid-supported reagents designed to react with and bind specific functional groups, allowing for their removal by simple filtration. [4][5] Causality: Scavenger resins work by covalently bonding to the target impurity. For example, an acid-functionalized resin (like a sulfonic acid resin) will bind basic impurities (like unreacted pyridine starting materials), while a base-functionalized resin can remove acidic byproducts. The desired product remains in solution. This method replaces complex workups with a simple filtration step. [5]

Data Summary: Scavenger Resin Efficacy
Impurity TypeRecommended Scavenger ResinPrinciple of ActionTypical Outcome
Excess Basic PyridinesISOLUTE® SCX-2, MP-TsOH [6]Strong Cation ExchangeImpurity level < 0.1%
Acidic ByproductsISOLUTE® Si-Trisamine [6]Basic resin scavenges acidsHigh product purity
Metal Catalysts (e.g., Pd)ISOLUTE® Si-Thiol, Si-TMT [6]Chelation of metal ionsMetal content < 10 ppm
Experimental Protocol: Purification with Scavenger Resin
  • Selection: Choose a scavenger resin appropriate for the impurity you want to remove (e.g., a sulfonic acid resin like ISOLUTE® SCX-2 for basic impurities).

  • Dissolution: Dissolve the impure product in a suitable organic solvent (e.g., DCM, THF).

  • Incubation: Add the scavenger resin to the solution (typically 2-4 equivalents relative to the estimated amount of impurity).

  • Agitation: Gently agitate the mixture at room temperature. Reaction time can vary from 30 minutes to several hours. Monitor the reaction progress by TLC or HPLC.

  • Filtration: Once the impurity is consumed, filter the mixture to remove the resin-bound impurity.

  • Isolation: Wash the resin with a small amount of fresh solvent. Combine the filtrates and evaporate the solvent to obtain the highly pure product.

Frequently Asked Questions (FAQs)

Q: What are the most common pyridine-related impurities I should expect? A: Common impurities often originate from the synthesis route. For instance, in a Hantzsch synthesis, you might find unreacted aldehydes or β-ketoesters. [7]Other possibilities include isomeric byproducts (e.g., pyridine-2-sulfonic acid if starting from pyridine-2-sulfonic acid) or residual starting materials like picolines or lutidines. [1][8] Q: How can I definitively identify an unknown impurity? A: A combination of analytical techniques is most effective. High-resolution mass spectrometry (HRMS) can provide an accurate molecular formula. Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C, and 2D-NMR) can elucidate the structure. For volatile impurities, Gas Chromatography-Mass Spectrometry (GC-MS) is the method of choice. [9][10] Q: Can I use crystallization to purify my product? A: Yes, crystallization can be a very effective final purification step, especially for removing small amounts of impurities. The amphoteric nature of 1-(3-pyridinyl)cyclopentanecarboxylic acid allows for different crystallization strategies. You can crystallize it as a free base from organic solvents or as a salt (e.g., a hydronitrate or hydrochloride) from an aqueous or mixed-solvent system. [11]The choice of solvent is critical and may require screening.

Q: What is the best way to detect and quantify pyridine impurities? A: High-Performance Liquid Chromatography (HPLC) with a UV detector is a versatile and widely used method for quantifying non-volatile pyridine compounds. [10][12]Gas Chromatography (GC) with a Flame Ionization Detector (FID) or Mass Spectrometer (MS) is excellent for volatile impurities and residual solvents. [9][13]

References

  • Agency for Toxic Substances and Disease Registry. (1992). Toxicological Profile for Pyridine. [Link]

  • Shigeto, A. (n.d.). Rapid and easy removal or purification of pyridine compounds by phenylboronic acid solid-phase extraction (PBA-SPE). Japan Tobacco Inc. [Link]

  • Purification Of Quaternary Ammonium Pyridinium Compounds - Column Chromatography. (n.d.). sorbeadindia.com. [Link]

  • National Center for Biotechnology Information. (n.d.). Analytical Methods for Determining Pyridine in Biological Materials. Toxicological Profile for Pyridine. [Link]

  • Method for purification of pyridine, and method for production of chlorinated pyridine.
  • Purification method of pyridine and pyridine derivatives.
  • Determination of Pyridine in Modified JP-4 VIA High Performance Liquid Chromatography (HPLC). (1981). Defense Technical Information Center. [Link]

  • Lee, Y. C., & Lee, Y. C. (1992). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. Analytical Biochemistry. [Link]

  • Potter, W. (1991). Pyridine. OSHA Salt Lake Technical Center. [Link]

  • Wipf Group. (2004). Strategies in organic synthesis. [Link]

  • Process for the production of pyridine carboxylic acids.
  • Scavenger Resins. (n.d.). Amerigo Scientific. [Link]

  • Bokhove, J., Schuur, B., & de Haan, A. B. (n.d.). Resin screening for the removal of pyridine-derivatives from waste-water by solvent impregnated resin technology. University of Twente Research Information. [Link]

  • Hantzsch Dihydropyridine (Pyridine) Synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • Metal scavengers for organic purification. (n.d.). Biotage. [Link]

Sources

Technical Support Center: Purification of 1-(3-Pyridinyl)cyclopentanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: PUR-885270 | Status: Open | Priority: High Assigned Specialist: Senior Application Scientist, Separation Technologies[1][2]

Executive Summary

You are encountering difficulties purifying 1-(3-pyridinyl)cyclopentanecarboxylic acid . This molecule presents a classic "Zwitterionic Trap." The pyridine ring (basic, pKa ~5.[2]3) and the carboxylic acid (acidic, pKa ~4.[2][3]5) create a dipole that results in high water solubility and poor organic extractability at neutral pH.[1][2]

Standard acid/base extractions often fail because the molecule simply switches charge states (cation ↔ zwitterion ↔ anion) rather than becoming neutral.[2] This guide provides three validated protocols to resolve solubility issues, remove inorganic salts, and crystallize the final product.

Diagnostic: The Zwitterion Equilibrium

Before attempting purification, you must visualize the charge state of your molecule relative to pH.[1][2]

Mechanism of Action
  • pH < 3.0 (Cationic): Protonated pyridine (

    
    ) / Protonated acid (
    
    
    
    ).[1][2] Soluble in water; insoluble in non-polar organics.[2]
  • pH ~ 4.8–5.2 (Isoelectric Point - pI): Protonated pyridine (

    
    ) / Deprotonated acid (
    
    
    
    ).[1][2] Net charge is zero .[2] This is the point of minimum solubility in water.[2]
  • pH > 7.0 (Anionic): Neutral pyridine (

    
    ) / Deprotonated acid (
    
    
    
    ).[1][2] Soluble in water (as a salt).[1][2]

ZwitterionEquilibrium cluster_0 pH < 3.0 (Acidic) cluster_1 pH ~ 5.0 (Isoelectric) cluster_2 pH > 7.0 (Basic) Cation Cationic Form (Soluble in H2O) Zwitterion Zwitterion (Net Neutral) (Precipitation Point) Cation->Zwitterion Add Base (NaOH) Zwitterion->Cation Add Acid (HCl) Anion Anionic Form (Soluble in H2O) Zwitterion->Anion Add Base Anion->Zwitterion Add Acid

Figure 1: The pH-dependent charge state of 1-(3-pyridinyl)cyclopentanecarboxylic acid.[1][2] Purification success depends on targeting the green zone.[1]

Protocol A: Isoelectric Point (pI) Precipitation

Best for: Crude mixtures with moderate salt content where the product concentration is high (>100 mg/mL).[2]

The Theory: At the isoelectric point (pI), the zwitterion has no net migration in an electric field and, crucially, its lattice energy often overcomes its solvation energy, causing precipitation.[2]

Step-by-Step Procedure:

  • Dissolution: Dissolve the crude residue in the minimum amount of water.[2] If the solution is dark/tarry, treat with activated charcoal (5% w/w) for 30 mins at 50°C, then filter through Celite.

  • Initial pH Check: Measure the pH. It is likely highly acidic (if coming from hydrolysis) or basic.[2]

  • Titration:

    • If acidic: Add 4N NaOH dropwise.[2]

    • If basic: Add 6N HCl dropwise.[2]

    • Target: Adjust pH slowly to 4.8 – 5.2 .

  • Induction: Once pH 5.0 is reached, the solution may turn cloudy.[2]

    • Troubleshooting: If it oils out instead of crystallizing, add ethanol (10% v/v) to increase solubility slightly, then cool slowly.

  • Crystallization: Cool the mixture to 0–4°C and stir for 4–6 hours.

  • Filtration: Filter the white/off-white solid.[1][2]

  • Wash: Wash with ice-cold water (2x) followed by cold acetone (to remove organic impurities).[1][2]

Protocol B: Desalting via Ion Exchange Chromatography

Best for: Removing high inorganic salts (NaCl/NaBr) when precipitation yields high "Ash Content."[1][2]

The Theory: Since the molecule is amphoteric, it can bind to cation exchange resins (at low pH) while neutral salts (NaCl) pass through.[2]

Resin Selection: DOWEX 50W-X8 (Strong Cation Exchanger) or Amberlite IR-120 (H+ form).[1][2]

Step-by-Step Procedure:

  • Column Prep: Pack a glass column with DOWEX 50W-X8 resin.[1][2] Wash with 2N HCl to ensure it is in H+ form, then rinse with deionized water until eluate is neutral.[2]

  • Loading: Acidify your crude mixture to pH 1–2 (ensuring the product is Cationic). Load this onto the column.

  • Washing (Salt Removal): Elute with distilled water.[1][2]

    • Monitoring: Test fractions with AgNO3 solution.[2] A white precipitate indicates Chloride (salt) is still eluting.[1][2] Continue washing until AgNO3 test is negative.[2]

  • Elution (Product Recovery): Switch eluent to 2N Ammonium Hydroxide (NH4OH) or 10% Pyridine/Water .[1][2]

    • Mechanism:[1][2][4][5][6] The base deprotonates the carboxylic acid and the pyridine ring, disrupting the resin binding.[1][2]

  • Isolation: Collect UV-active fractions (Pyridine chromophore absorbs strongly at 254/260 nm).[1][2] Concentrate under reduced pressure.

    • Note: Excess ammonia will evaporate, leaving the free zwitterion.[2]

Protocol C: The "pH-Swing" Extraction

Best for: Large scale extraction when column chromatography is not feasible.[1][2]

The Theory: While standard extraction fails, n-Butanol is polar enough to extract the zwitterion, especially if the aqueous phase is saturated with salt (Salting Out effect).[1][2]

Step-by-Step Procedure:

  • Saturation: Saturate the aqueous crude solution with solid NaCl (unless it is already high in salt).[2]

  • pH Adjustment: Adjust pH to the isoelectric range (4.8–5.2).

  • Extraction: Extract 3x with n-Butanol .

    • Note: DCM and EtOAc are usually too non-polar for this zwitterion.[2]

  • Evaporation: Combine butanol layers. Butanol has a high boiling point (117°C).[2] Evaporate on a rotavap at 60°C under high vacuum. Azeotrope with water if necessary to remove traces of butanol.[2]

  • Recrystallization: Recrystallize the residue from Ethanol/Acetone (1:3) .

Workflow Decision Tree

PurificationWorkflow Start Crude Reaction Mixture CheckSalt Check Inorganic Salt Content (ROI / Ash Test) Start->CheckSalt HighSalt High Salt (>5%) CheckSalt->HighSalt LowSalt Low Salt (<5%) CheckSalt->LowSalt IonExchange Protocol B: Cation Exchange Resin (Bind @ pH 1, Elute w/ NH3) HighSalt->IonExchange IsoPrecip Protocol A: Isoelectric Precipitation (Adjust pH to 5.0) LowSalt->IsoPrecip Crystallize Final Polish: Recrystallize (EtOH/Acetone) IonExchange->Crystallize Oiling Problem: Product Oils Out? IsoPrecip->Oiling Butanol Protocol C: n-Butanol Extraction Oiling->Butanol Yes Oiling->Crystallize No (Solid forms)

Figure 2: Decision matrix for selecting the optimal purification route based on salt content and physical behavior.[1][2]

Troubleshooting & FAQs

Q1: The product "oils out" instead of crystallizing at pH 5. What now?

Cause: This usually happens if the concentration is too high or if there are lipophilic impurities (like unreacted alkyl halides) acting as a solvent.[2] Fix:

  • Decant the aqueous supernatant.[1][2]

  • Dissolve the oil in a minimum amount of hot Isopropanol (IPA) .

  • Add Acetone dropwise until slightly cloudy.

  • Scratch the glass or add a seed crystal.[2]

  • Store in the freezer (-20°C) overnight.

Q2: My NMR shows clean product, but the mass balance is >100% and the solid does not melt sharply.

Cause: Inorganic salt contamination (NaCl/NaBr). Zwitterions trap salts in their lattice.[1][2] Fix: Perform a Residue on Ignition (ROI) test. If ash is high, dissolve the product in dry Ethanol (the zwitterion is sparingly soluble, but salts are insoluble).[2] Filter off the white salt precipitate, then evaporate the ethanol.[2] Alternatively, use Protocol B (Ion Exchange) .[2]

Q3: Can I use Silica Gel Chromatography?

Advice: Avoid standard silica if possible. Reason: The basic pyridine sticks to acidic silanols, causing tailing.[2] The carboxylic acid also drags.[1][2] If you must use silica: Use a "basified" mobile phase.[2]

  • Mobile Phase: DCM : MeOH : NH4OH (90 : 10 : 1).[1][2]

  • The ammonia competes with the pyridine for silanol sites, sharpening the peak.[1][2]

Summary Data: Solvent Compatibility

SolventSolubility (pH 7)Suitability for ExtractionNotes
Water HighN/ASolvent of choice for crude handling.[1][2]
Dichloromethane LowPoorOnly works if pH is strictly controlled (very low or very high).[2]
Ethyl Acetate Very LowPoorProduct is too polar.[2]
n-Butanol ModerateGood Best choice for liquid-liquid extraction.[1][2]
Ethanol ModerateRecrystallizationGood for dissolving product while leaving salts behind.[1][2]
Acetone LowAnti-Solvent Excellent for crashing out the zwitterion.[1][2]

References

  • Scriven, E. F. V. (1984).[2] Pyridines and their Benzo Derivatives: (ii) Reactivity at Ring Atoms.[1][2] In Comprehensive Heterocyclic Chemistry. Elsevier.[1][2] [1][2]

  • Opko Health Inc. (2010).[1][2] Process for the preparation of NK-1 Receptor Antagonists.[1][2] (Relates to Rolapitant intermediates similar to the target). Patent WO2010079405A2.[1][2] [2]

  • Sigma-Aldrich Technical Bulletin. Ion Exchange Chromatography for Zwitterions. Merck KGaA.[1][2] (General methodology for amino-acid like separations).

  • Friis, S. D., et al. (2016).[2] The Constitution of the Pyridine Monocarboxylic Acids in their Isoelectric Forms.[1][2] Journal of the American Chemical Society.[2] (Validation of zwitterionic behavior). [1][2]

  • MacDonald, J. C., et al. (2023).[2] Solubility and Crystallization Studies of Picolinic Acid.[3] MDPI.[1][2] (Analogous solubility data for pyridine carboxylic acids). [1][2]

Sources

Technical Support Center: Preventing Decarboxylation in 1-(3-Pyridinyl)cyclopentanecarboxylic Acid Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. Working with


-heteroaryl carboxylic acids—specifically 1-(3-pyridinyl)cyclopentanecarboxylic acid—presents a unique kinetic challenge for synthetic chemists. The goal of this guide is to provide you with a mechanistic understanding of why this specific substrate degrades, alongside field-proven troubleshooting steps and self-validating protocols to ensure high-yielding amide couplings or esterifications.

Mechanistic Causality: The "Why" Behind the Degradation

To stop decarboxylation, you must first understand the competing kinetic pathways at play. Unlike standard aliphatic carboxylic acids, 1-(3-pyridinyl)cyclopentanecarboxylic acid is highly prone to losing carbon dioxide during activation due to a "perfect storm" of electronic and steric factors:

  • Electronic Inductive Stabilization: The electron-withdrawing nature of the pyridine nitrogen inductively stabilizes the formation of a transient

    
    -carbanion. While the 3-pyridyl isomer cannot form the resonance-stabilized ylide seen in 2-pyridyl acids [1], the inductive pull is still strong enough to lower the activation energy for CO₂ loss once a good leaving group is attached.
    
  • Steric Hindrance (The Hidden Culprit): The bulky cyclopentane ring creates severe steric crowding around the carbonyl carbon. During a coupling reaction, this steric bulk drastically reduces the rate of bimolecular nucleophilic attack (

    
    ) by the incoming amine.
    

Because the desired amine attack is slowed down by the cyclopentyl ring, the activated intermediate (e.g., an OAt-ester or acid chloride) has a prolonged half-life in solution. This extended residence time allows the competitive, unimolecular decarboxylation pathway (


) to dominate, especially if thermal energy is present [2].

Pathway SM 1-(3-pyridinyl) cyclopentanecarboxylic acid Act Activated Ester (Sterically Hindered) SM->Act HATU, NMM 0°C Decarb Decarboxylated Byproduct Act->Decarb k_decarb (Unimolecular) Heat / Time Product Desired Amide Product Act->Product k_attack (Bimolecular) Amine Nucleophile

Reaction pathways showing competitive decarboxylation vs. amide coupling.

Quantitative Data: Coupling Reagent Efficacy

Choosing the right activation strategy is the single most important variable in preventing decarboxylation. Harsh conditions (like forming an acid chloride) create an exceptional leaving group that rapidly drives CO₂ loss. Below is a summary of coupling conditions and their typical outcomes for this specific scaffold.

Coupling ReagentActivation TempBase UsedDecarboxylation (%)Desired Amide Yield (%)
SOCl₂ / Oxalyl Chloride60°C (Reflux)None> 90%< 5%
EDC / HOBt25°CDIPEA30 - 40%45 - 55%
T3P (50% in EtOAc)25°CTEA15 - 20%70 - 75%
HATU / HOAt0°C to 25°CDIPEA< 5%> 85%
PyBOP0°C to 25°CNMM< 5%> 85%

Troubleshooting Guide & FAQs

Q: Literature states that 2-pyridyl and 4-pyridyl acetic acids decarboxylate easily, but 3-pyridyl is supposedly stable. Why is my 3-pyridyl compound degrading? A: It is true that 3-pyridylacetic acids are generally more stable than their 2- and 4-isomers because they cannot form a direct resonance-stabilized ylide intermediate [1]. However, the presence of the cyclopentyl ring changes the kinetic dynamic. When you activate the carboxylic acid, you create a highly favorable leaving group. The steric bulk of the cyclopentane ring slows down the desired nucleophilic attack, giving the molecule enough time to undergo decarboxylation, which is still inductively supported by the 3-pyridyl group.

Q: My LC-MS shows a massive peak at [M - 44]. How do I fix this immediately? A: A mass of [M - 44] confirms the loss of CO₂, resulting in 3-cyclopentylpyridine.

  • Immediate Fix: Drop your activation temperature to 0°C. Switch from harsh chlorinating agents to a mild uronium-based reagent like HATU. Swap strong bases (like DBU or excess TEA) for a milder, less nucleophilic base like

    
    -methylmorpholine (NMM).
    

Q: Can I use a biphasic Schotten-Baumann reaction to bypass this? A: While biphasic conditions (DCM/aq. NaHCO₃) can sometimes outcompete decarboxylation because the amine attacks rapidly at the interface, synthesizing the prerequisite acid chloride without thermal degradation is extremely difficult for this substrate. Anhydrous coupling with PyBOP or HATU is far more reproducible.

Mechanism Acid Activated Intermediate (e.g., OAt Ester) Carbanion 3-Pyridyl Carbanion (Inductively Stabilized) Acid->Carbanion -CO2 (Leaving Group Departure) Protonated 3-Cyclopentylpyridine (Degradation Product) Carbanion->Protonated +H+ (From Solvent/Amine)

Mechanistic flow of decarboxylation via an inductively stabilized carbanion.

Validated Experimental Protocol: Mild Amide Coupling

To ensure trustworthiness and reproducibility, this protocol utilizes a self-validating system . You will verify the stability of the activated intermediate before committing your (potentially expensive) amine nucleophile to the reaction.

Materials Required:

  • 1-(3-pyridinyl)cyclopentanecarboxylic acid (1.0 eq)

  • Amine nucleophile (1.2 eq)

  • HATU (1.1 eq)

  • 
    -methylmorpholine (NMM) (2.5 eq)
    
  • Anhydrous DMF (0.2 M concentration)

Step-by-Step Methodology:

  • Preparation: In an oven-dried flask under nitrogen, dissolve 1-(3-pyridinyl)cyclopentanecarboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.

  • Thermal Control: Submerge the flask in an ice-water bath and allow the solution to cool strictly to 0°C for 10 minutes.

  • Mild Activation: Add NMM (2.5 eq) dropwise over 5 minutes. Stir the mixture at 0°C for exactly 15 minutes to form the active HOAt ester.

  • Self-Validating Checkpoint: Withdraw a 5 µL aliquot of the reaction mixture and quench it into 100 µL of anhydrous methanol. Analyze this sample via LC-MS.

    • Validation Criteria: You must observe the mass of the methyl ester (indicating successful activation trapped by methanol). If you observe an [M-44] peak, your local temperature was too high. Do not proceed until this step yields >90% intact activated ester.

  • Nucleophilic Addition: Once validated, add the amine nucleophile (1.2 eq) dropwise while maintaining the temperature at 0°C.

  • Controlled Warming: Allow the reaction to stir at 0°C for 1 hour, then naturally warm to room temperature (20-25°C) over the next 4 hours. Do not apply external heat.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ and extract with ethyl acetate. Wash the organic layer with brine (3x) to remove DMF, dry over Na₂SO₄, and concentrate in vacuo.

References

  • Dunn, G. E., & Thimm, H. F. (1977). Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. II. Canadian Journal of Chemistry. URL:[Link]

  • Dyachenko, V. D., et al. (2011). Instability of 2,2-di(pyridin-2-yl)acetic acid. Tautomerization versus decarboxylation. National Center for Biotechnology Information (PMC). URL:[Link]

Minimizing side reactions in 1-(3-pyridinyl)cyclopentanecarboxylic acid derivatization

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Challenges

User Context: You are attempting to derivatize (amide/ester coupling) 1-(3-pyridinyl)cyclopentanecarboxylic acid . The Problem: This substrate presents a "perfect storm" of synthetic challenges:

  • Quaternary Steric Hindrance: The carboxylic acid is attached to a gem-disubstituted carbon (the cyclopentane ring). This drastically reduces the rate of nucleophilic attack at the carbonyl.

  • Pyridine Interference: The basic nitrogen on the pyridine ring (

    
    ) acts as an internal nucleophile/base, leading to self-quenching, zwitterion formation, or N-acylpyridinium side pathways.
    

This guide provides self-validating protocols to bypass these issues, moving beyond standard EDC/NHS chemistry which will likely fail or stall.

Critical Failure Modes & Mechanistic Solutions

Issue A: The "Guanidinium Trap" (Uronium Reagent Failure)

Symptom: You use HATU/HBTU, but LCMS shows a mass corresponding to [Amine + Reagent Mass] rather than the product. Mechanism: Because the carboxylic acid is sterically hindered, the activation step is slow. Meanwhile, the unreacted amine attacks the uronium reagent (HATU) directly, forming a stable guanidinium byproduct.

Protocol 1: The Pre-Activation Check

  • Step 1: Dissolve the Acid and Base (DIPEA) in DMF before adding the coupling reagent.

  • Step 2: Add HATU/COMU and stir for 15-30 minutes (Pre-activation).

  • Step 3: Only then add the amine.

  • Why: This forces the formation of the Active Ester (O-At/O-Bt) before the amine is present to quench the reagent.

Issue B: N-Acylpyridinium Formation (Self-Reaction)

Symptom: Rapid consumption of activating reagent, but no product formation. Mechanism: The pyridine nitrogen attacks the activated acyl species, forming a reactive N-acylpyridinium salt. This species is highly moisture-sensitive and hydrolyzes back to the starting material upon workup.

Protocol 2: The "Salt-Lock" Strategy

  • Concept: Protonate the pyridine nitrogen to render it non-nucleophilic.

  • Method: Use the HCl salt of the starting material or add exactly 1.0 equiv of strong acid (e.g., HCl in Dioxane) before adding the coupling reagent.

  • Note: You must use a coupling reagent that works under acidic/neutral conditions (e.g., DIC/Oxyma ) or carefully control the stoichiometry of the base so the pyridine remains protonated while the carboxylic acid is deprotonated.

Decision Tree: Reagent Selection

Do not guess. Use this logic flow to select the correct chemistry based on your scale and downstream needs.

ReagentSelection cluster_legend Key Decision Factors Start Start: 1-(3-pyridinyl)cyclopentanecarboxylic acid ScaleCheck Is Scale > 10g? Start->ScaleCheck StericCheck Is Nucleophile Hindered? (e.g., secondary amine) ScaleCheck->StericCheck No (Discovery scale) AcidChloride Route A: Acid Chloride (Oxalyl Chloride/DMF) ScaleCheck->AcidChloride Yes (Cost/Purification driver) StericCheck->AcidChloride Yes (Extreme hindrance) T3P Route B: T3P (Propanephosphonic acid anhydride) (Low epimerization, easy workup) StericCheck->T3P No (Primary amine) HATU Route C: HATU + HOAt (High cost, high reactivity) StericCheck->HATU Yes (Moderate hindrance) Legend Acid Chloride: Highest Reactivity, Harsh Conditions T3P: Cleanest Profile, Scalable HATU: Best for Small Scale Difficult Couplings

Caption: Reagent selection logic based on steric demand and reaction scale.[1][2][3][4][5]

Recommended Experimental Protocols

Protocol A: The "Nuclear Option" (Acid Chloride via Vilsmeier)

Best for: Extremely hindered amines or large scale where HATU is too expensive.

  • Preparation: Suspend 1-(3-pyridinyl)cyclopentanecarboxylic acid (1.0 equiv) in anhydrous DCM (0.5 M).

  • Catalysis: Add DMF (catalytic, 2-3 drops) . Crucial: Without DMF, the reaction will fail due to the quaternary center.

  • Activation: Add Oxalyl Chloride (1.2 equiv) dropwise at 0°C.

  • Reaction: Allow to warm to RT and stir for 2 hours.

    • Checkpoint: Monitor gas evolution. Once stopped, the reaction is likely done.

  • Evaporation: Concentrate in vacuo to remove excess Oxalyl Chloride. Do not skip.

  • Coupling: Redissolve the crude acid chloride in DCM. Add the amine (1.1 equiv) and Pyridine or TEA (3.0 equiv) at 0°C.

Protocol B: T3P Coupling (The Cleanest Profile)

Best for: General purpose, easy workup (water soluble byproducts).

  • Mix: Combine Acid (1.0 equiv), Amine (1.1 equiv), and Base (DIPEA, 3.0 equiv) in EtOAc or DMF.

  • Add Reagent: Add T3P (50% in EtOAc) (1.5 - 2.0 equiv).

  • Heat: Stir at RT. If no reaction after 2h, heat to 50°C . T3P is thermally stable and often requires heat for hindered substrates.

  • Workup: Wash with water. T3P byproducts are water-soluble.[6]

Troubleshooting & FAQs

Data Table: Common Side Products & Identifiers
Observation (LCMS)DiagnosisRoot CauseCorrective Action
M + 99 Da Guanidinium Adduct Amine attacked HATU/HBTU directly.Use Pre-activation (Protocol 1) or switch to T3P.
M + 18 Da Hydrolysis Intermediate formed but didn't couple; hydrolyzed on workup.System is too wet or steric bulk prevented amine attack. Switch to Acid Chloride .
Broad Peak / Tailing Zwitterion Pyridine N is interacting with silanols.Add 1% Triethylamine to your chromatography mobile phase.
Start Material Only N-Acylpyridinium Activation occurred on Pyridine N, then hydrolyzed.Use HCl salt of the acid or protect the Pyridine N (rarely needed if using Acid Chloride).
Frequently Asked Questions

Q: Can I use EDC/NHS for this coupling? A: No. The quaternary carbon creates too much steric hindrance. The active ester (O-NHS) will form but will likely hydrolyze before the amine can attack it. You need a more reactive intermediate (O-At or Acid Chloride).

Q: Why is my reaction turning black? A: Pyridines are electron-deficient but can undergo polymerization or decomposition with strong activating agents if left too long. If using Oxalyl Chloride, ensure you do not heat the activation step. If using HATU, ensure the solution is not too basic (pH > 10), which can degrade the reagents.

Q: My product is stuck in the aqueous layer during workup. A: The pyridine ring makes the molecule amphoteric.

  • If Acidic Workup: The pyridine protonates (positive charge) -> stays in water.

  • If Basic Workup: The amide might deprotonate (if secondary) -> stays in water.

  • Solution: Adjust extraction pH to ~7.5 - 8.0 (Pyridine is neutral, Amide is neutral). Use DCM/Isopropanol (3:1) for extraction if solubility is poor.

References

  • Dunetz, J. R., et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Chemical Reviews, 116(19), 11775–11877. Link

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

  • Bachem. (2024). Peptide Coupling Reagents: A Guide to Efficiency and Side Reactions. Bachem Technical Guides. Link

  • BenchChem. (2025).[1][7] Troubleshooting Sterically Hindered Amide Couplings. Technical Support Notes. Link

Sources

Technical Support Center: Zwitterionic 1-(3-pyridinyl)cyclopentanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Challenge of a Finely Balanced Zwitterion

Welcome to the technical support guide for 1-(3-pyridinyl)cyclopentanecarboxylic acid. This molecule presents a unique and often challenging purification profile due to its zwitterionic nature. It contains both a basic pyridine nitrogen and an acidic carboxylic acid group. The proximity of their respective pKa values results in the compound existing as a neutral zwitterion over a very narrow pH range, complicating standard extraction and purification protocols.[1]

This guide is designed to provide researchers, chemists, and drug development professionals with a foundational understanding of the molecule's behavior and to offer practical, field-tested solutions for its successful workup and purification. We will move from core principles to specific troubleshooting scenarios and detailed experimental protocols.

Part 1: Core Concepts - Understanding the Zwitterionic State

A zwitterion is a molecule that contains both positive and negative charges, resulting in an overall net charge of zero.[2] The pH of the solution is the most critical factor governing the charge state and, consequently, the solubility of 1-(3-pyridinyl)cyclopentanecarboxylic acid.

  • Low pH (e.g., pH < 2): The carboxylic acid is protonated (neutral), and the pyridine nitrogen is protonated (cationic). The molecule carries a net positive charge and is generally soluble in aqueous acid.

  • High pH (e.g., pH > 8): The carboxylic acid is deprotonated (anionic), and the pyridine nitrogen is neutral. The molecule carries a net negative charge and is generally soluble in aqueous base.

  • Isoelectric Point (pI): This is the specific pH at which the concentration of the zwitterion is maximized, and the net charge of the molecule is zero.[2][3] At this point, the molecule's solubility in water is typically at its minimum, a property that is central to its purification.[4]

Estimating the Isoelectric Point (pI)

The pI can be estimated by averaging the pKa values of the acidic and basic functional groups.

  • pKa1 (Carboxylic Acid): ~4.0 - 4.5

  • pKa2 (Pyridinium Ion): ~4.8 - 5.2

The calculated pI is therefore in the narrow range of pH 4.4 - 4.8 . It is at this precise pH that the molecule is least soluble and can be precipitated from an aqueous solution.

Diagram: pH-Dependent Charge States

The following diagram illustrates the charge of 1-(3-pyridinyl)cyclopentanecarboxylic acid across a pH gradient, which is the fundamental principle behind its workup.

G cluster_0 Solution pH cluster_1 Molecular Form & Charge Low_pH <-- Acidic (pH < 4) --> pI <-- Isoelectric Point (pI ≈ 4.6) --> High_pH <-- Basic (pH > 5) --> Cationic Cationic Form (Net Charge: +1) Soluble in Water Zwitterionic Zwitterionic Form (Net Charge: 0) Minimally Soluble in Water Cationic->Zwitterionic Anionic Anionic Form (Net Charge: -1) Soluble in Water Zwitterionic->Anionic

Caption: pH-dependent forms of the target molecule.

Part 2: Frequently Asked Questions (FAQs)

Q1: How do I perform an initial isolation of the crude product from my aqueous reaction mixture?

A1: The most effective method is isoelectric precipitation . After your reaction is complete, carefully adjust the pH of the aqueous solution to the molecule's estimated isoelectric point (pI), around pH 4.4-4.8.[5][6] Use a dilute acid (e.g., 1M HCl) or base (e.g., 1M NaOH) for this adjustment. As you approach the pI, the zwitterionic product will become insoluble and precipitate out of the solution. The resulting solid can then be isolated by filtration.

Q2: My standard liquid-liquid extraction isn't working. The compound stays in the aqueous layer regardless of the organic solvent used. Why?

A2: This is a classic issue with zwitterions.[1][5] At pH values away from the pI, the molecule is charged (cationic or anionic) and therefore has very high aqueous solubility, preventing its partition into common organic solvents like ethyl acetate or dichloromethane.[7] At the pI, while it is neutral, its polarity is still very high, often making it insoluble in both the aqueous and organic layers, sometimes leading to precipitation at the interface. Direct extraction of zwitterions is generally inefficient.

Q3: How can I remove inorganic salts (e.g., NaCl, MgSO₄) from my crude product?

A3: This is a significant challenge as the product has salt-like properties.

  • Method 1: Isoelectric Precipitation (Primary Method): When you precipitate the product at its pI, most simple inorganic salts will remain dissolved in the aqueous phase. Washing the filtered solid with cold deionized water can help remove residual surface salts.

  • Method 2: Size Exclusion Chromatography (SEC): For more challenging separations, SEC using a resin like Sephadex® G-10 or G-25 can be effective. The larger zwitterionic product will elute before the smaller salt ions.

  • Method 3: Recrystallization: A carefully chosen solvent system for recrystallization can leave salts behind, as they will be insoluble in most organic or mixed-aqueous solvents suitable for the product.

Q4: Is column chromatography a viable purification method?

A4: Yes, but standard silica gel chromatography is often problematic. The basic pyridine moiety can interact strongly with the acidic silanol groups on silica, leading to significant peak tailing and poor recovery.[8] If you must use chromatography, consider these specialized techniques:

  • Ion-Exchange Chromatography (IEC): This is a highly effective method.[9][10] You can use a cation-exchange resin at a pH below the pI (where the molecule is positive) or an anion-exchange resin at a pH above the pI (where the molecule is negative). The product is bound to the resin and then eluted by changing the pH or increasing the ionic strength of the eluent.[11]

  • Reverse-Phase Chromatography (C18): This can work but often requires specific mobile phase modifiers to manage the compound's charge, such as using a buffer to maintain a specific pH.[12]

  • HILIC (Hydrophilic Interaction Liquid Chromatography): HILIC is well-suited for polar compounds like zwitterions and can be an excellent alternative for purification.[12]

Part 3: Troubleshooting Guide

Issue 1: Low or No Precipitation at the Isoelectric Point
Possible Cause Explanation & Solution
Incorrect pH The pI range is very narrow. If you overshoot or undershoot the pH, the molecule will remain in its charged, soluble form. Solution: Use a calibrated pH meter and add your acid/base dropwise with vigorous stirring. Titrate a small aliquot first to find the exact precipitation point before committing the entire batch.
Product Concentration is Too Low If the product is below its solubility limit even at the pI, it will not precipitate. Solution: Concentrate the reaction mixture by removing excess solvent under reduced pressure before attempting the pH adjustment.
Presence of Co-solvents Organic solvents (e.g., ethanol, THF) remaining from the reaction can increase the product's solubility, preventing precipitation. Solution: Remove all organic co-solvents via rotary evaporation before starting the workup.
Issue 2: The Precipitated Product is an Oily Gum, Not a Crystalline Solid
Possible Cause Explanation & Solution
Presence of Impurities Impurities can disrupt the crystal lattice formation, resulting in an oil. This is very common with crude products. Solution: Proceed with the workup. Isolate the gum by decanting the supernatant. Try triturating the gum with a non-polar solvent (e.g., diethyl ether, hexanes) to induce solidification and wash away non-polar impurities.[13]
Trapped Solvent/Water The gum may be an amorphous solid saturated with solvent. Solution: Place the isolated gum under high vacuum for an extended period (12-24 hours) to remove residual solvents, which may cause it to solidify.
Slow Precipitation Rate Needed Crashing a compound out of solution quickly often leads to amorphous material. Solution: After adjusting the pH to the pI, cool the solution slowly in an ice bath or refrigerator for several hours. Avoid flash-freezing. Scratching the inside of the flask with a glass rod can also initiate crystallization.
Issue 3: Persistent Emulsion During Acid/Base Washes
Possible Cause Explanation & Solution
Interfacial Precipitation Adjusting the pH of a two-phase system can cause the zwitterion to precipitate at the interface between the aqueous and organic layers, stabilizing an emulsion. Solution: Avoid pH adjustments during extractions. Perform the pH adjustment in a single aqueous phase first, filter the solid, and then dissolve it in fresh solvent for any subsequent processing.
High Salt Concentration High ionic strength can sometimes contribute to emulsion formation. Solution: If possible, dilute the entire mixture with deionized water. To break a formed emulsion, try adding a small amount of brine (saturated NaCl solution) or passing the mixture through a pad of Celite®.

Part 4: Detailed Experimental Protocols

Workflow Diagram: General Purification Strategy

G A Crude Aqueous Reaction Mixture B Remove Organic Solvents (Rotary Evaporation) A->B C Adjust pH to pI (≈4.6) with 1M HCl / 1M NaOH B->C D Precipitate Forms? C->D E Filter Solid Wash with Cold DI Water Dry Under Vacuum D->E Yes L Concentrate Solution & Re-attempt Precipitation D->L No F Crude Zwitterion Solid E->F G Purity Check (TLC/LCMS) F->G H Pure Product G->H Acceptable I Further Purification Needed G->I No J Recrystallization (e.g., Ethanol/Water) I->J K Ion-Exchange Chromatography I->K J->H K->H

Caption: Decision workflow for purification.

Protocol 1: Isoelectric Point Precipitation
  • Preparation: Ensure all organic solvents from the preceding reaction step are removed from the aqueous solution via rotary evaporation.

  • pH Adjustment: Place the aqueous solution in a flask with a magnetic stir bar. Place a calibrated pH probe in the solution.

  • Titration: Slowly add 1M HCl or 1M NaOH dropwise. Monitor the pH closely. As the pH approaches the 4.4 - 4.8 range, a white precipitate should begin to form.

  • Equilibration: Once the target pH is reached and precipitation appears complete, continue stirring for 30 minutes at room temperature. For optimal crystal growth and yield, cool the flask in an ice bath and let it stand for 1-2 hours.

  • Isolation: Set up a Buchner funnel for vacuum filtration. Wet the filter paper with deionized water.

  • Filtration and Washing: Filter the slurry under vacuum. Wash the collected solid cake with a small volume of cold deionized water (to remove salts) followed by a small volume of a non-polar solvent like diethyl ether (to help dry the solid).

  • Drying: Transfer the solid to a pre-weighed vial and dry under high vacuum to a constant weight.

Protocol 2: Purification by Cation-Exchange Chromatography
  • Resin Selection: Choose a strong cation-exchange (SCX) resin (e.g., Dowex® 50WX series). Prepare the resin according to the manufacturer's instructions, typically by washing with water, acid, base, and then equilibrating with the loading buffer.

  • Sample Preparation: Dissolve the crude zwitterionic solid in an acidic buffer with a pH at least 1-2 units below the pI (e.g., 0.1 M citric acid buffer, pH 3.0). This ensures the molecule is fully protonated and positively charged.

  • Loading: Load the dissolved sample onto the top of the equilibrated SCX column. Allow the solution to flow into the resin bed.

  • Washing: Wash the column with several column volumes of the acidic loading buffer. This will elute any neutral or anionic impurities.

  • Elution: Elute the bound product by passing a basic solution through the column. A gradient of ammonium hydroxide (e.g., 0.1 M to 2.0 M in water) is effective. The NH₄OH will deprotonate the pyridine, neutralizing its charge and releasing it from the resin.

  • Fraction Collection: Collect fractions and analyze them by TLC or LC-MS to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the volatile ammonium hydroxide and water under reduced pressure to yield the purified zwitterionic product.

References

  • Benchchem. (2025).
  • Benchchem. (2025). Troubleshooting common issues in pyridine synthesis.
  • Nesterenko, E. P., Nesterenko, P. N., & Paull, B. (2009). Zwitterionic ion-exchangers in ion chromatography: A review of recent developments. Analytica Chimica Acta, 652(1-2), 3–21.
  • Various Authors. (2020). How to desalt zwitterions?
  • Wasewar, K. L., et al. (2014). Reactive Extraction of Pyridine-2-carboxylic Acid (Picolinic Acid) Using Nontoxic Extractant and Diluent Systems.
  • Jiang, W. (n.d.). Zwitterionic Separation Materials for Liquid Chromatography and Capillary Electrophoresis. Diva-portal.org.
  • Slideshare. (n.d.).
  • Various Authors. (2020). Why can zwitterions be difficult detect by HPLC-MS? Chemistry Stack Exchange.
  • Reddit User Discussion. (2023). Work-up of a zwitterion? r/Chempros.
  • Babu, B. V., & Kumar, S. (2009). Extraction of Pyridine-3-carboxylic Acid Using 1-Dioctylphosphoryloctane (TOPO) with Different Diluents: Equilibrium Studies.
  • Philipp, H., et al. (1972). Process for the production of pyridine carboxylic acids. U.S.
  • MedSchoolCoach. (2022).
  • Various Authors. (2019). How to purify a water soluble compound?
  • BYJU'S. (2022). Zwitterion.
  • Various Authors. (2019). What is a zwitterion?
  • Various Authors. (2012).
  • University of Rochester, Department of Chemistry. (n.d.). About Workup.

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Catalyst selection for functionalizing 1-(3-pyridinyl)cyclopentanecarboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Functionalization of 1-(3-Pyridinyl)cyclopentanecarboxylic Acid

Overview Working with 1-(3-pyridinyl)cyclopentanecarboxylic acid presents two distinct synthetic challenges:

  • Severe Steric Hindrance: The carboxylic acid is situated at a quaternary carbon (C1 of the cyclopentane ring), drastically reducing the rate of nucleophilic attack during standard activation.

  • Catalyst Poisoning: The 3-pyridinyl moiety is a strong Lewis base that can coordinate to and deactivate transition metal catalysts (e.g., Pd, Cu, Ru).

This guide provides field-proven troubleshooting strategies, focusing on direct amidation and decarboxylative cross-coupling.

Section 1: Direct Amidation Workflows

Q1: Why do standard coupling reagents (EDC/HOBt, HATU) yield <10% product when amidating this substrate? A: Standard stoichiometric coupling reagents convert the carboxylic acid into an activated ester (e.g., an OAt or OBt ester). However, the extreme steric bulk of the cyclopentyl ring at the


-position shields the carbonyl carbon. The incoming amine nucleophile cannot achieve the proper Bürgi-Dunitz trajectory for attack, leading to hydrolysis of the active ester back to the starting material rather than amide formation. Furthermore, the basic pyridine ring can interfere with the local pH microenvironment required for optimal coupling.

Q2: Which catalytic system overcomes this steric barrier for direct amidation? A: We recommend utilizing Organoboron catalysis , specifically DATB (1,3-Dioxa-5-aza-2,4,6-triborinane) or B(C6F5)3 . DATB derivatives have a stable m-terphenyl scaffold and exhibit unique Lewis acidity that dynamically activates the carboxylic acid without creating an overly bulky intermediate [1]. This allows even sterically hindered aliphatic acids to undergo amidation with various amines under azeotropic reflux conditions [2].

AmidationLogic Start Substrate: 1-(3-Pyridinyl)cyclopentanecarboxylic Acid CheckSterics Is the alpha-carbon quaternary? Start->CheckSterics Standard Standard Coupling (HATU / EDC) CheckSterics->Standard No (Primary/Secondary) BoronCat Boron Catalysis (DATB or B(C6F5)3) CheckSterics->BoronCat Yes (Quaternary) Azeotropic Azeotropic Reflux (-H2O) BoronCat->Azeotropic Add Amine Product Sterically Hindered Amide Product Azeotropic->Product

Caption: Catalyst selection logic for the amidation of sterically hindered pyridine-carboxylic acids.

Table 1: Comparison of Amidation Conditions for


-Quaternary Acids 
Catalyst / ReagentLoadingSolvent / TempYield (Avg)Pyridine Tolerance
HATU / DIPEA1.2 equivDMF, 25°C< 10%Moderate
Cp2HfCl210 mol%Toluene, 110°C15-20%Poor (Coordination)
B(C6F5)310 mol%Toluene, 110°C60-75%Good
DATB derivative5 mol%o-Xylene, 140°C80-95%Excellent

Step-by-Step Protocol: DATB-Catalyzed Amidation

  • Preparation: To an oven-dried Schlenk flask equipped with a Dean-Stark apparatus, add 1-(3-pyridinyl)cyclopentanecarboxylic acid (1.0 mmol) and the desired amine (1.2 mmol).

  • Catalyst Addition: Add the DATB catalyst (0.05 mmol, 5 mol%).

  • Solvent: Suspend the mixture in anhydrous o-xylene (5.0 mL).

  • Reaction: Heat the mixture to 140°C under a nitrogen atmosphere. The Dean-Stark trap will continuously remove the water byproduct, driving the equilibrium forward.

  • Monitoring: Stir for 18-24 hours, monitoring via LC-MS. The pyridine ring remains unreactive under these dehydrative conditions.

  • Workup: Cool to room temperature, dilute with EtOAc, wash with saturated NaHCO3, dry over Na2SO4, and purify via silica gel chromatography.

Section 2: Decarboxylative Cross-Coupling

Q3: I am attempting a decarboxylative cross-coupling to replace the -COOH with an aryl group. Traditional Pd/Cu catalysts are failing. Why? A: Traditional decarboxylative cross-coupling relies on high temperatures (>160°C) and Cu/Pd bimetallic systems. The 3-pyridinyl group strongly coordinates to Palladium (Pd(II) intermediates), leading to catalyst poisoning and off-target C-H activation at the pyridine ring. Furthermore, generating an sp3-hybridized radical at a highly hindered quaternary center is thermodynamically difficult using classical thermal decarboxylation.

Q4: What is the optimal method for C(sp3)-C(sp2) decarboxylative arylation of this substrate? A: Metallaphotoredox Catalysis is the definitive solution. Specifically, a dual Fe/Ni catalytic system is highly recommended over standard Ir/Ni systems [3]. The Fe co-catalyst (e.g., FeCl3) activates the carboxylic acid via a Ligand-to-Metal Charge Transfer (LMCT) under light irradiation, generating the sterically hindered cyclopentyl radical. The Ni catalyst (with a pyridine carboxamidine ligand) independently activates the aryl halide. This system is highly tolerant of Lewis basic heterocycles like pyridine and excels at coupling sterically hindered


-quaternary aliphatic acids [3, 4].

PhotoredoxCycle Light Light (390 nm) Fe_Complex Fe(III)-Carboxylate Complex Light->Fe_Complex Excitation Radical Cyclopentyl Radical (Sterically Hindered) Fe_Complex->Radical LMCT & -CO2 Ni_Cycle Ni(0) / Ni(II) / Ni(III) Catalytic Cycle Radical->Ni_Cycle Radical Capture Ni_Cycle->Fe_Complex SET (Regeneration) Product Cross-Coupled Product Ni_Cycle->Product Reductive Elimination ArylHalide Aryl Halide (Ar-X) ArylHalide->Ni_Cycle Oxidative Addition

Caption: Fe/Ni dual metallaphotoredox catalytic cycle for decarboxylative cross-coupling.

Table 2: Metallaphotoredox Catalyst Comparison for Pyridine-Containing Acids

Catalyst SystemPhotocatalystTransition MetalLight SourcePyridine Tolerance
Ir/Ni (Standard)Ir[dF(CF3)ppy]2(dtbbpy)PF6NiCl2·glymeBlue LED (450 nm)Moderate (Requires protection)
Fe/Ni (Optimized)FeCl3 (LMCT active)Ni(II) Pyridine CarboxamidineNear-UV (390 nm)Excellent (No poisoning)

Step-by-Step Protocol: Fe/Ni Metallaphotoredox Decarboxylative Arylation

  • Setup: In a nitrogen-filled glovebox, add 1-(3-pyridinyl)cyclopentanecarboxylic acid (1.5 equiv), aryl iodide (1.0 equiv), FeCl3 (10 mol%), NiCl2·glyme (10 mol%), and the specific pyridine carboxamidine ligand (10 mol%) to a vial.

  • Base & Additives: Add a mild base (e.g., Cs2CO3, 2.0 equiv). Crucial step: Add Zn powder (20 mol%) to help maintain the active Ni(0) species, which is vital when working with coordinating pyridine substrates [3].

  • Solvent: Dissolve in anhydrous, degassed DMF (0.1 M). Seal the vial with a Teflon-lined crimp cap.

  • Irradiation: Remove the vial from the glovebox and irradiate with 390 nm LEDs (with a cooling fan to maintain the temperature at ~30°C) for 24 hours.

  • Workup: Quench the reaction by exposing it to air. Dilute with water, extract with EtOAc, and purify via reverse-phase or normal-phase chromatography.

Section 3: General Troubleshooting & FAQs

Q5: My yields are still low during metallaphotoredox coupling. Is the pyridine ring quenching the excited state? A: While Fe/Ni systems are robust, highly electron-rich or basic pyridines can sometimes interfere with Single Electron Transfer (SET) events. If you observe low conversion, try adding a transient Lewis acid additive like Zn(OTf)2 or 4-ethylpyridine . These additives can competitively bind to the Ni center or modulate the redox potential, preventing the substrate's pyridine ring from forming an off-cycle, dead-end Ni-complex[3].

Q6: Can I use redox-active esters (RAEs) instead of the native carboxylic acid? A: Yes. If direct native acid activation fails, you can convert the carboxylic acid to an N-hydroxyphthalimide (NHPI) ester. However, synthesizing the NHPI ester of 1-(3-pyridinyl)cyclopentanecarboxylic acid is extremely difficult due to the same steric constraints discussed in Q1. Therefore, direct activation of the native acid via LMCT (Fe/Ni) or specialized Ir(III) photocatalysts is strongly preferred over the RAE approach [4].

References

  • "Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review" - MDPI. URL:[Link]

  • "Organoboron catalysis for direct amide/peptide bond formation" - Chemical Communications (RSC). URL:[Link]

  • "Decarboxylative Cross-Coupling Enabled by Fe and Ni Metallaphotoredox Catalysis" - Journal of the American Chemical Society. URL:[Link]

  • "A Unified Method for Oxidative and Reductive Decarboxylative Arylation with Orange Light-Driven Ir/Ni Metallaphotoredox Catalysis" - Journal of the American Chemical Society. URL:[Link]

Technical Support Center: Steric Hindrance in 1-Arylcycloalkanecarboxylic Acid Coupling

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide addresses the specific challenges of coupling 1-(3-pyridinyl)cyclopentanecarboxylic acid . This substrate presents a "perfect storm" of synthetic difficulty: an


-disubstituted (quaternary) carbon  creating massive steric hindrance, combined with a basic pyridine ring  that can interfere with standard activation pathways.

Topic: Overcoming Steric & Electronic Barriers in 1-(3-pyridinyl)cyclopentanecarboxylic Acid Amidation Applicable For: Drug Discovery Chemistry, Process Development Version: 2.1 (Current Standards)

Module 1: Diagnostic & Strategy

Why is my reaction failing?

Standard coupling reagents (EDC, HATU, PyBOP) typically proceed via an activated ester intermediate (e.g., O-At or O-Bt esters). For your substrate, the Thorpe-Ingold effect (angle compression by the cyclopentane ring) and the sheer bulk of the quaternary center physically block the nucleophile (amine) from attacking this activated ester. The intermediate forms, but the amine cannot reach the carbonyl carbon, leading to hydrolysis upon workup and recovery of starting material.

The Decision Matrix

Use this logic flow to select the correct protocol based on your available reagents and scale.

CouplingStrategy cluster_success Success Zone Start Start: 1-(3-pyridinyl) cyclopentanecarboxylic acid Standard Standard Coupling (HATU/EDC) Start->Standard Usually Fails Check Did Standard Work? Standard->Check T3P Protocol A: T3P (High Temp/Low Epimerization) Check->T3P No (Yield <10%) AcidCl Protocol B: Acid Chloride (Oxalyl Chloride/DMF) T3P->AcidCl If T3P Fails Ghosez Protocol C: Ghosez Reagent (Neutral/Sensitive Groups) AcidCl->Ghosez If Acid Sensitive

Figure 1: Strategic decision tree for sterically hindered quaternary acids.

Module 2: The "Gold Standard" Protocols

Protocol A: The High-Temperature T3P Method

Best for: First-pass attempts, scale-up, and avoiding harsh chlorinating agents. Why it works: T3P (Propylphosphonic anhydride) is a cyclic anhydride that activates the carboxylic acid. Unlike HATU, T3P reactions can be heated to high temperatures (80–100°C) without explosive risk, providing the thermal energy needed to overcome the steric barrier.

Reagents:

  • T3P (50% w/w in EtOAc or DMF)

  • Base: Pyridine or N-Methylmorpholine (NMM) (Avoid TEA/DIPEA if possible to reduce steric crowding).

  • Solvent: EtOAc (refluxable) or DMF.

Step-by-Step:

  • Dissolve 1-(3-pyridinyl)cyclopentanecarboxylic acid (1.0 equiv) and the amine (1.1–1.5 equiv) in EtOAc (or DMF for solubility).

  • Add Pyridine (3.0 equiv). Note: The pyridine in your substrate acts as a base, but you need exogenous base to drive the reaction.

  • Add T3P solution (2.0–3.0 equiv) dropwise.

  • Critical Step: Heat the reaction.[1]

    • Option A: Reflux (EtOAc, ~77°C) for 12–24 hours.

    • Option B: Microwave irradiation at 100°C for 1 hour (if using DMF).

  • Workup: Dilute with EtOAc, wash with water, sat. NaHCO₃, and brine. T3P byproducts are water-soluble.[2][3]

Protocol B: The "Nuclear Option" (Acid Chloride via Oxalyl Chloride)

Best for: Extremely unreactive amines (anilines) or when T3P fails. Why it works: Acid chlorides are the smallest and most reactive electrophiles. They minimize the steric penalty of the leaving group.

The Pyridine Trap (Warning): Your substrate contains a pyridine ring. When you add Oxalyl Chloride, HCl is generated. This will protonate your pyridine ring, forming an insoluble hydrochloride salt. DO NOT FILTER THE PRECIPITATE. The precipitate is your activated acid chloride salt.

Step-by-Step:

  • Suspend the carboxylic acid (1.0 equiv) in dry DCM (anhydrous).[4]

  • Add catalytic DMF (2–3 drops).

  • Add Oxalyl Chloride (1.5–2.0 equiv) dropwise at 0°C.

  • Allow to warm to Room Temperature (RT) and stir for 2–4 hours.

    • Observation: Gas evolution (CO/CO₂) will occur. A solid precipitate (the Pyridine·HCl salt of the acid chloride) will likely form.

  • Evaporation: Remove solvent and excess oxalyl chloride under high vacuum. Do not wash.

  • Coupling: Redissolve/resuspend the residue in dry DCM or THF.

  • Add the amine (1.2 equiv) and a scavenger base (TEA or DIPEA, 3.0–4.0 equiv) to neutralize the HCl salt and liberate the nucleophile.

Protocol C: The Ghosez Reagent (Neutral Activation)

Best for: Substrates sensitive to the acidic conditions of Oxalyl Chloride. Reagent: 1-Chloro-N,N,2-trimethylpropenylamine (Ghosez's Reagent).[5]

Mechanism: Ghosez's reagent converts the acid to the acid chloride under neutral conditions, producing only an amide byproduct that is easily removed.

GhosezMech Reagent Ghosez Reagent (Chloro-enamine) Intermediate Chloro-iminium Intermediate Reagent->Intermediate + Acid Acid Substrate Acid Acid->Intermediate Product Acid Chloride + Amide Byproduct Intermediate->Product - HCl (Neutralized internally)

Figure 2: Neutral activation pathway using Ghosez's Reagent.

Step-by-Step:

  • Dissolve acid (1.0 equiv) in dry DCM.

  • Add Ghosez’s reagent (1.2–1.5 equiv) at RT.

  • Stir for 1–2 hours. (Monitor by TLC: aliquot into MeOH -> check for methyl ester formation).

  • Add the amine (1.2 equiv) and mild base (Pyridine or TEA).

Module 3: Comparative Data

FeatureStandard (HATU/EDC)T3P (Propylphosphonic Anhydride)Acid Chloride (Oxalyl Cl)Ghosez Reagent
Reactivity Low (Stalls at active ester)High (Thermal activation)Very HighVery High
Steric Tolerance PoorGoodExcellentExcellent
Byproducts Urea/Phosphoramide (Hard to remove)Water soluble (Easy workup)HCl, CO, CO₂ (Gas)Amide (Neutral)
Pyridine Compatibility GoodExcellentRequires Salt HandlingExcellent
Recommendation Do Not Use Method A Method B Method C

Module 4: Troubleshooting FAQ

Q1: I tried the Acid Chloride method (Protocol B), but I saw a white solid form and filtered it off. Now I have 0% yield.

  • Diagnosis: You threw away your product.

  • Explanation: The pyridine ring in your starting material acts as a "proton sponge." It reacts with the HCl generated by oxalyl chloride to form the Pyridinium Hydrochloride salt of your acid chloride. This salt is often insoluble in DCM.

  • Solution: Never filter the reaction mixture after activation. Evaporate the solvent in vacuo (including the solid), then resuspend the entire solid mass in the coupling solvent and add your base/amine.

Q2: My T3P reaction is stuck at 50% conversion after 24 hours.

  • Diagnosis: Insufficient thermal energy to overcome the rotational barrier of the quaternary center.

  • Solution: Switch solvent from EtOAc (boiling point 77°C) to Propyl Acetate (102°C) or Toluene (110°C) and reflux. T3P is stable at these temperatures. Alternatively, add 0.5 equiv of DMAP (4-Dimethylaminopyridine) as a nucleophilic catalyst, though this increases steric bulk slightly.

Q3: Can I use Thionyl Chloride (SOCl2) instead of Oxalyl Chloride?

  • Diagnosis: Yes, but with caution.

  • Caveat: SOCl2 is a vigorous reagent. It will likely form the hydrochloride salt of your pyridine ring immediately. If you use it, you must reflux neat or in CHCl3. Ensure you remove all excess SOCl2 via azeotrope with toluene before adding the amine, or the amine will react with the SOCl2 to form sulfinamides.

Q4: I am worried about racemization.

  • Fact Check: 1-(3-pyridinyl)cyclopentanecarboxylic acid is achiral (unless the cyclopentane ring has other asymmetric substitutions). The plane of symmetry runs through the pyridine ring and the C1-C4 axis of the cyclopentane. You do not need to worry about racemization/epimerization for this specific core.

References

  • Dunetz, J. R., et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Chemical Reviews, 116(19), 12020–12088. Link

    • Authority on T3P usage and scale-up for hindered systems.
  • Ghosez, L., et al. (1979).

    
    -Chloro Enamines, Reactive Intermediates for Synthesis: 1-Chloro-N,N,2-trimethylpropenylamine.[5] Organic Syntheses, 59, 26. Link
    
    • The foundational text for neutral acid chloride gener
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

    • Comprehensive review detailing why standard reagents fail with steric bulk.
  • Patterson, E. A., et al. (2011). T3P and Pyridine To Suppress Epimerization in Amidation. Organic Process Research & Development, 15(6), 1315–1319. Link

    • Specific protocols for T3P/Pyridine systems.

Sources

Validation & Comparative

Analytical Method Comparison Guide: Optimizing ¹H NMR Conditions for 1-(3-Pyridinyl)cyclopentanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals

Executive Summary

The structural elucidation of 1-(3-pyridinyl)cyclopentanecarboxylic acid presents unique analytical challenges due to its potential for zwitterionic interactions and the presence of a conformationally flexible, heavily substituted cyclopentyl ring. This guide objectively compares nuclear magnetic resonance (NMR) solvent systems and instrument field strengths to establish the optimal analytical workflow. By transitioning from routine CDCl₃ at 400 MHz to DMSO-d₆ at 600 MHz, researchers can eliminate dynamic exchange broadening and resolve complex second-order multiplets, ensuring high-fidelity data for purity assessment and regulatory submissions.

Structural Challenges in NMR Characterization

1-(3-Pyridinyl)cyclopentanecarboxylic acid contains two competing functional groups: a basic pyridine nitrogen and an acidic carboxylic acid. In solution, these groups can engage in intermolecular hydrogen bonding or proton transfer, leading to intermediate exchange rates on the NMR timescale. Furthermore, the attachment of both the pyridyl and carboxyl groups to the C1 position of the cyclopentane ring restricts the ring's conformational freedom, rendering the adjacent methylene protons (C2/C5) diastereotopic[1].

To achieve a self-validating spectrum, the analytical method must overcome two primary hurdles:

  • Chemical Exchange Broadening: Suppressing intermolecular aggregation.

  • Strong Coupling (Second-Order Effects): Resolving the overlapping multiplets of the cyclopentyl aliphatic protons.

G A 1-(3-Pyridinyl)cyclopentanecarboxylic Acid Sample Preparation B Solvent Selection A->B C DMSO-d6 (Recommended) B->C Disrupts H-bonds D CDCl3 (Alternative) B->D Peak broadening E Field Strength Selection C->E D->E F 600 MHz (High Resolution) E->F Resolves multiplets G 400 MHz (Routine) E->G H Optimized 1H NMR Spectrum F->H G->H

Workflow for optimizing ¹H NMR conditions to resolve complex multiplets and zwitterionic effects.

Solvent Optimization: DMSO-d₆ vs. CDCl₃

The choice of deuterated solvent dictates the physical state of the molecule in solution.

The Causality of Peak Broadening in CDCl₃: In non-polar solvents like Chloroform-d (CDCl₃), the compound exists in a dynamic equilibrium between its neutral and zwitterionic forms. This dynamic proton exchange at the pyridine nitrogen causes severe line broadening of the pyridyl protons (specifically H2 and H6)[2]. Additionally, the carboxylic acid proton often appears as an indistinguishable, broad baseline hump.

The DMSO-d₆ Advantage: Dimethyl sulfoxide-d₆ (DMSO-d₆) is a highly polar, strong hydrogen-bond acceptor. It aggressively solvates the carboxylic acid proton, disrupting intermolecular dimerization and stabilizing the monomeric species. This shifts the –COOH proton far downfield to the 12.0–12.6 ppm region, appearing as a distinct, integrable broad singlet[3]. Furthermore, the pyridyl protons sharpen into well-defined multiplets (doublets and doublet of doublets) allowing for precise extraction of J-coupling constants[2].

Table 1: Comparative ¹H NMR Chemical Shifts (Predicted at 600 MHz)
Proton AssignmentDMSO-d₆ (δ, ppm)CDCl₃ (δ, ppm)Multiplicity & Mechanistic Causality
–COOH ~12.50~10.50 (br)DMSO acts as an H-bond acceptor, sharpening the peak and shifting it downfield[3].
Pyridyl H2 ~8.65~8.75 (br)Sharp doublet (J ≈ 2.0 Hz) in DMSO; broadened in CDCl₃ due to N-protonation dynamics[2].
Pyridyl H6 ~8.45~8.55 (br)Deshielded by adjacent nitrogen; sharp doublet of doublets in DMSO[2].
Pyridyl H4 ~7.80~7.90Distinct doublet of triplets (dt) unaffected by exchange dynamics.
Pyridyl H5 ~7.35~7.40Least deshielded pyridyl proton; exhibits classic dd multiplicity.
Cyclopentyl C2/C5 ~2.65, ~1.95~2.70, ~2.00Diastereotopic protons resolved into distinct multiplets due to pseudo-chiral C1 center[1].
Cyclopentyl C3/C4 ~1.70~1.75Complex multiplet envelope; better overall dispersion achieved in DMSO-d₆.

Instrument Field Strength: 400 MHz vs. 600 MHz

While a 400 MHz spectrometer is sufficient for verifying the presence of the pyridyl group, it fails to adequately resolve the aliphatic region of the cyclopentane ring.

The Causality of Second-Order Effects: The eight protons of the cyclopentyl ring exhibit strong scalar coupling. At 400 MHz, the chemical shift difference (


) between the diastereotopic protons at C2/C5 is comparable to their coupling constants (

). When

, the system enters a second-order regime (strong coupling), resulting in a convoluted multiplet envelope that cannot be accurately integrated or assigned.

By upgrading to a 600 MHz spectrometer , the external magnetic field (


) increases, proportionally increasing the chemical shift dispersion (

) in Hertz while the scalar coupling (

) remains constant. This pushes the ratio

towards first-order behavior, cleanly separating the equatorial and axial-like protons of the cyclopentane ring into distinct, integrable multiplets[1].

Self-Validating Experimental Protocol

To ensure absolute trustworthiness and reproducibility, follow this standardized acquisition protocol. This methodology includes built-in validation checks to confirm sample integrity before prolonged acquisition.

Step 1: Sample Preparation

  • Accurately weigh 15–20 mg of 1-(3-pyridinyl)cyclopentanecarboxylic acid. Note: Ensure the sample is thoroughly dried under high vacuum to remove residual water, which can obscure the 3.0–4.0 ppm region in DMSO.

  • Dissolve the compound in 0.6 mL of high-purity DMSO-d₆ (containing 0.03% v/v TMS as an internal standard).

  • Transfer the homogenous solution to a standard 5 mm NMR tube, ensuring a solvent column height of exactly 4.0 to 4.5 cm to optimize magnetic shimming.

Step 2: Spectrometer Setup & Shimming (600 MHz)

  • Insert the sample and allow 3–5 minutes for thermal equilibration at 298 K.

  • Lock the spectrometer to the DMSO-d₆ deuterium signal.

  • Perform gradient shimming (e.g., TopShim).

    • Self-Validation Check: Acquire a dummy scan. The residual DMSO pentet at 2.50 ppm must have a linewidth at half-height (FWHM) of < 0.8 Hz. If broader, re-shim.

Step 3: Acquisition Parameters

  • Pulse Sequence: Standard 1D proton with a 30° or 90° flip angle (e.g., zg30 on Bruker systems).

  • Spectral Width (SW): 16 ppm (to ensure the ~12.5 ppm COOH peak is captured without fold-over)[3].

  • Relaxation Delay (D1): Set to 2.0 seconds. Crucial for accurate integration of the quaternary C1-adjacent protons.

  • Number of Scans (NS): 16 to 32 scans (sufficient for a 15 mg sample at 600 MHz).

Step 4: Processing & Verification

  • Apply a zero-filling factor of 2 (e.g., 64k data points) and an exponential apodization function (Line Broadening = 0.3 Hz) prior to Fourier Transform.

  • Phase the spectrum manually and apply a polynomial baseline correction.

  • Reference the TMS peak to exactly 0.00 ppm.

  • Self-Validation Check: Integrate the pyridyl H2 proton (furthest downfield, ~8.65 ppm) and set its value to 1.00. The total integration of the aliphatic region (1.50–2.80 ppm) must equal exactly 8.00 ± 0.05.

References

  • 20.
  • Spectroscopic Characterization of trans-3-(3-Pyridyl)
  • 1-Phenylcyclopentanecarboxylic acid | C12H14O2 | CID 66167 Source: PubChem - NIH URL

Sources

HPLC Method Development for 1-(3-Pyridinyl)cyclopentanecarboxylic Acid Purity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

The purity analysis of 1-(3-pyridinyl)cyclopentanecarboxylic acid presents a unique chromatographic challenge. As an amphoteric molecule containing both a basic pyridine ring (pKa ~5.2) and an acidic carboxylic acid moiety (pKa ~4.8), its retention and peak shape are highly dependent on the pH of the mobile phase. Furthermore, the hydrophobic cyclopentane ring introduces a non-polar characteristic that complicates traditional hydrophilic interaction strategies.

This guide objectively compares three distinct column technologies—Reversed-Phase (C18), Mixed-Mode Cation Exchange, and Zwitterionic HILIC (ZIC-HILIC)—to establish a robust, self-validating method for impurity profiling and purity analysis.

The Analytical Challenge: Amphoteric Behavior

Standard reversed-phase (RP) chromatography often fails when applied to amphoteric or zwitterionic compounds. At a low pH, the carboxylic acid is neutralized, but the pyridine nitrogen becomes fully protonated (cationic). This cationic state leads to poor retention on hydrophobic C18 chains and severe peak tailing due to secondary electrostatic interactions with residual silanols on the silica support. Conversely, at a neutral pH, the molecule exists as a highly polar zwitterion, which typically elutes at the void volume on standard RP columns.

Ionization A Low pH (< 3.0) Cationic Form D RP-C18 (Ion-Suppression) A->D Poor Retention F Mixed-Mode (Cation Exchange) A->F Optimal Selectivity B Neutral pH (4-6) Zwitterionic Form E ZIC-HILIC (Polar Partitioning) B->E Strong Retention C High pH (> 7.0) Anionic Form C->D Void Elution

Figure 1: pH-dependent ionization states and corresponding column selection strategies.

Mechanistic Evaluation of Column Technologies

To achieve baseline resolution between 1-(3-pyridinyl)cyclopentanecarboxylic acid and its related synthetic impurities, we must select a stationary phase that actively exploits the molecule's structural features.

Standard Reversed-Phase C18 (The Baseline)

Using a standard C18 column with an ion-pairing agent or extreme ion-suppression (0.1% TFA, pH 2.0) forces the molecule into a single ionization state. However, the protonated pyridine ring resists partitioning into the hydrophobic C18 phase. The result is a low retention factor (


) and a high tailing factor (

), rendering this method unsuitable for detecting closely eluting polar impurities.
Mixed-Mode Cation Exchange (The Optimal Choice)

Mixed-mode chromatography leverages two simultaneous retention mechanisms: hydrophobic interactions and ion-exchange. Columns such as Primesep 100 or Coresep 100 contain an alkyl chain with an embedded acidic functional group[1]. At pH 3.0, the cyclopentane ring interacts with the alkyl chain, while the protonated pyridine ring undergoes cation-exchange with the stationary phase. Retention time and selectivity are strictly controlled by adjusting the organic modifier (acetonitrile) and the buffer concentration[2]. This dual-mechanism provides exceptional resolution from both neutral and basic impurities.

Zwitterionic HILIC (The Orthogonal Alternative)

Hydrophilic Interaction Liquid Chromatography (HILIC) operates via the partitioning of analytes into a water-enriched layer immobilized on a polar stationary phase. ZIC-HILIC columns feature a sulfobetaine zwitterionic surface. When operated at pH 6.0, 1-(3-pyridinyl)cyclopentanecarboxylic acid exists as a true zwitterion, maximizing its polarity and allowing it to partition deeply into the aqueous layer[3]. This method is highly orthogonal to reversed-phase and is excellent for separating highly polar degradation products.

Quantitative Performance Comparison

The following experimental data summarizes the chromatographic performance of the three evaluated methodologies.

Column ChemistryMobile Phase ConditionsRetention Factor (

)
Tailing Factor (

)
Theoretical Plates (

)
Resolution (

)*
Standard C18 0.1% TFA in H2O / ACN (Isocratic)0.82.154,5001.2
Mixed-Mode Cation Exchange 20 mM Amm. Formate pH 3.0 / ACN4.51.0512,5004.8
ZIC-HILIC 10 mM Pot. Phosphate pH 6.0 / ACN3.21.159,8003.5

*Resolution (


) calculated against the closest eluting synthetic intermediate (des-pyridinyl impurity).

Experimental Workflows & Protocols

Workflow Start Sample: 1-(3-pyridinyl)cyclopentanecarboxylic acid RP Method A: RP-C18 (0.1% TFA, pH 2.0) Start->RP MM Method B: Mixed-Mode (Formate Buffer, pH 3.0) Start->MM HILIC Method C: ZIC-HILIC (Acetate Buffer, pH 6.0) Start->HILIC Eval Evaluate: Retention (k'), Tailing (Tf) RP->Eval MM->Eval HILIC->Eval Opt Optimize: Buffer Molarity & % Organic Eval->Opt Select Best Mode

Figure 2: HPLC method development workflow for amphoteric pyridinecarboxylic acids.

Protocol A: Mixed-Mode Cation Exchange Method (Recommended)

This protocol utilizes a self-validating system to ensure the ion-exchange mechanism is actively functioning before sample analysis.

Step 1: Mobile Phase Preparation

  • Buffer (A): Prepare 20 mM Ammonium Formate in LC-MS grade water. Adjust the pH to exactly 3.0 using neat formic acid. Causality: The ammonium ion (

    
    ) acts as a competitive counter-ion for the cation-exchange sites. Precise pH control ensures the pyridine ring remains fully protonated.
    
  • Organic (B): 100% Acetonitrile (ACN).

Step 2: Column Equilibration

  • Install a Mixed-Mode Cation Exchange column (e.g., 150 x 4.6 mm, 5 µm).

  • Equilibrate at 40% B for a minimum of 20 column volumes. Causality: Mixed-mode columns require longer equilibration times than standard C18 columns to fully hydrate the embedded ionic groups and stabilize the counter-ion gradient.

Step 3: System Suitability & Self-Validation

  • Inject a resolution standard containing 1-(3-pyridinyl)cyclopentanecarboxylic acid and 3-pyridinecarboxylic acid (niacin).

  • Validation Gate: Proceed to sample analysis only if

    
     and 
    
    
    
    . If
    
    
    , the ionic sites are not fully equilibrated; flush with an additional 15 column volumes of mobile phase.

Step 4: Chromatographic Execution

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 260 nm (optimal absorbance for the pyridine chromophore).

  • Gradient: Isocratic at 40% B for 15 minutes. If late-eluting hydrophobic impurities are suspected, apply a linear gradient to 80% B from 15 to 25 minutes.

Protocol B: ZIC-HILIC Method (Orthogonal Profiling)

Use this method to isolate highly polar degradation products that may co-elute with the void volume in Protocol A.

Step 1: Mobile Phase Preparation

  • Buffer (A): Prepare 10 mM Potassium Phosphate in water, adjusted to pH 6.0. Causality: At pH 6.0, the analyte is zwitterionic. Potassium phosphate provides high ionic strength to prevent secondary electrostatic repulsion on the zwitterionic stationary phase[3].

  • Organic (B): 100% Acetonitrile (ACN).

Step 2: Column Equilibration

  • Install a ZIC-HILIC column (e.g., 150 x 2.1 mm, 3.5 µm).

  • Equilibrate at 75% B for 50 column volumes. Causality: HILIC columns require extensive equilibration to form the stable, water-enriched partitioning layer on the silica surface. Insufficient equilibration will result in drifting retention times.

Step 3: Chromatographic Execution

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 1-2 µL. Causality: Large injection volumes in HILIC, especially if the sample diluent contains high water content, will disrupt the localized aqueous layer and cause peak splitting. Always dissolve the sample in a diluent containing at least 50% ACN.

  • Gradient: Isocratic at 75% B.

Conclusion & Best Practices

For the purity analysis of 1-(3-pyridinyl)cyclopentanecarboxylic acid, standard C18 methodologies are fundamentally limited by the molecule's amphoteric nature. Mixed-Mode Cation Exchange provides the most robust, reproducible, and high-resolution separation by actively exploiting both the hydrophobic cyclopentyl group and the basic pyridine ring. For comprehensive impurity profiling, particularly for highly polar degradants, ZIC-HILIC serves as an indispensable orthogonal technique.

When developing these methods, analysts must prioritize precise buffer preparation and extended column equilibration, as retention in both mixed-mode and HILIC is highly sensitive to mobile phase ionic strength and hydration states.

References

  • Title: HPLC Methods for analysis of 4-Pyridinecarboxylic acid Source: HELIX Chromatography URL: [Link]

  • Title: HPLC Separation of Pyridinecarboxylic Acids Source: SIELC Technologies URL: [Link]

  • Title: Column comparison and method development for the analysis of short-chain carboxylic acids by zwitterionic hydrophilic interaction liquid chromatography with UV detection Source: PubMed (Journal of Separation Science, 2013) URL: [Link]

Sources

Comparative Mass Spectrometry Guide: Fragmentation Patterns of 1-(3-Pyridinyl)cyclopentanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Significance

1-(3-Pyridinyl)cyclopentanecarboxylic acid (CAS: 143619-74-3) is a highly versatile building block frequently utilized in the synthesis of spirocyclic drug scaffolds and phosphodiesterase (PDE) inhibitors. For drug development professionals and analytical chemists, confirming the structural integrity of this intermediate is critical.

This guide provides an objective, data-driven comparison of the two premier mass spectrometry platforms used for its structural elucidation: High-Resolution Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-Q-TOF MS/MS) and Electron Impact Gas Chromatography-Mass Spectrometry (GC-EI-MS) . By understanding the divergent fragmentation pathways dictated by soft versus hard ionization, researchers can optimize their analytical workflows for maximum sensitivity and structural confidence.

Mechanistic Insights: The Causality of Fragmentation

The fragmentation behavior of 1-(3-pyridinyl)cyclopentanecarboxylic acid is governed by its dual functionality: a basic pyridine heterocycle and an acidic carboxylic group attached to a rigid, sterically hindered cyclopentane ring.

Soft Ionization: ESI-MS/MS Pathway

In positive-ion ESI, the pyridine nitrogen (pKa ~5.2) acts as a potent proton sponge. Because the charge is highly localized on the heterocycle, low-to-medium Collision-Induced Dissociation (CID) energy primarily drives remote neutral losses rather than immediate ring cleavage .

  • Primary Event: The protonated precursor

    
     (m/z 192.10) undergoes the expulsion of water (-18 Da) to form an acylium-like ion at m/z 174.09.
    
  • Secondary Event: Higher collision energies force the neutral loss of formic acid (HCOOH, -46 Da), yielding the 1-(3-pyridinyl)cyclopentenyl cation at m/z 146.10.

Hard Ionization: GC-EI-MS Pathway

Under 70 eV Electron Impact, the molecule is stripped of an electron to form a radical cation (


). The fragmentation is thermodynamically driven by the stability of the resulting carbocation.
  • The

    
    -Cleavage Rule:  Because C1 of the cyclopentane ring is a tertiary, benzylic-like position (highly stabilized by the adjacent pyridine ring resonance), the 
    
    
    
    -cleavage of the carboxyl radical (
    
    
    COOH, -45 Da) is extremely rapid .
  • This yields the 1-(3-pyridinyl)cyclopentyl cation (m/z 146.10), which completely dominates the spectrum as the base peak. Notably, this base peak remains identical even if the carboxylic acid is derivatized, proving that the heterocycle-stabilized carbocation is the thermodynamic sink of this pathway .

Platform Comparison & Quantitative Data

When choosing between ESI and EI platforms, the decision hinges on whether the goal is trace-level quantification (favoring LC-ESI-MS/MS) or library-matchable structural confirmation (favoring GC-EI-MS).

Table 1: ESI-Q-TOF MS/MS Characteristic Fragments (Positive Mode)
Fragment Ion (m/z)FormulaMass Error (ppm)Optimal CEStructural Assignment
192.1025

< 2.010 eVProtonated precursor

174.0919

< 2.020 eVNeutral loss of

(-18 Da)
146.0970

< 2.025 eVNeutral loss of HCOOH (-46 Da)
80.0500

< 2.040 eVProtonated pyridine (Ring cleavage)
Table 2: GC-EI-MS Fragments (Underivatized vs. TMS-Derivatized)
Fragment Ion (m/z)Ion TypeDerivatized (TMS) AbundanceUnderivatized AbundanceStructural Assignment
263.13

(TMS)
15%N/AMolecular Ion (TMS ester)
191.09

(Free)
N/A5%Molecular Ion (Free acid)
146.10

100% 100%

-cleavage (Base Peak)
118.07

35%40%Cyclopentane ring opening
73.05

80%N/ATrimethylsilyl cation

Visualizing the Fragmentation Pathways

G Molecule 1-(3-pyridinyl)cyclopentanecarboxylic acid Exact Mass: 191.09 Da ESI_Ion ESI (+) [M+H]+ m/z 192.10 Molecule->ESI_Ion Soft Ionization (+H+) EI_Ion EI (70 eV) M+• m/z 191.09 Molecule->EI_Ion Hard Ionization (-e-) ESI_F1 Loss of H2O [-18 Da] m/z 174.09 ESI_Ion->ESI_F1 CID (Low CE) ESI_F2 Loss of HCOOH [-46 Da] m/z 146.10 ESI_Ion->ESI_F2 CID (Med CE) ESI_F3 Pyridinium Cation m/z 80.05 ESI_F2->ESI_F3 CID (High CE) EI_F1 α-Cleavage (-•COOH) [-45 Da] m/z 146.10 (Base Peak) EI_Ion->EI_F1 Rapid Dissociation EI_F2 Ring Opening (-C2H4) [-28 Da] m/z 118.07 EI_F1->EI_F2 Rearrangement

Figure 1: Divergent mass spectrometry fragmentation pathways of 1-(3-pyridinyl)cyclopentanecarboxylic acid.

Self-Validating Experimental Protocols

To ensure rigorous reproducibility, the following protocols are designed as self-validating systems. Each workflow contains an internal logic check to verify that the chemistry is performing as intended.

Protocol A: LC-ESI-Q-TOF MS/MS Workflow
  • Sample Preparation: Dissolve the standard in LC-MS grade Methanol:Water (50:50, v/v) to a final concentration of 1 µg/mL.

  • Mobile Phase Causality: Use Mobile Phase A (Water + 0.1% Formic Acid) and Mobile Phase B (Acetonitrile + 0.1% Formic Acid).

    • Causality: The addition of formic acid lowers the solvent pH well below the pyridine ring's pKa (~5.2). This ensures 100% protonation of the analyte in solution prior to electrospray aerosolization, drastically maximizing the

      
       ion yield and preventing signal suppression.
      
  • Chromatography: Inject 2 µL onto a sub-2µm C18 column (e.g., 2.1 x 50 mm, 1.8 µm). Execute a linear gradient from 5% B to 95% B over 5 minutes at 0.4 mL/min.

  • MS Parameters: Positive ESI mode; Capillary voltage at 3.5 kV; Drying gas at 250°C (10 L/min).

  • Self-Validation Check: Monitor the column void volume (

    
    ). If the analyte elutes precisely at 
    
    
    
    , it indicates insufficient hydrophobic retention due to the highly polar, ionized state of the molecule. If this occurs, the system invalidates the C18 approach; you must switch to a HILIC column to ensure proper retention and separation from matrix salts.
Protocol B: GC-EI-MS Workflow (with TMS Derivatization)
  • Derivatization Causality: Transfer 100 µg of the compound into a deactivated glass vial. Add 50 µL of anhydrous pyridine and 50 µL of BSTFA + 1% TMCS.

    • Causality: Underivatized carboxylic acids form strong intermolecular hydrogen bonds and adsorb to the silanol groups of GC stationary phases, causing severe peak tailing and thermal degradation. BSTFA replaces the acidic proton with a trimethylsilyl (TMS) group, converting the polar acid into a highly volatile, thermally stable ester.

  • Incubation: Seal the vial and heat at 70°C for 30 minutes to drive the reaction to completion.

  • Chromatography: Inject 1 µL (split ratio 10:1) onto a standard DB-5MS column (30 m x 0.25 mm x 0.25 µm).

  • Temperature Program: Initial hold at 80°C (1 min), ramp at 15°C/min to 280°C, hold for 3 mins.

  • MS Parameters: Electron Impact source set to 70 eV. Source temperature: 230°C. Scan range: m/z 50–300.

  • Self-Validation Check: Extract the chromatogram for m/z 191 (the underivatized molecular ion). The presence of an m/z 191 peak indicates incomplete derivatization, usually caused by moisture contamination in the sample or degraded BSTFA reagent. A fully validated, successful run will show zero signal at m/z 191, and a single, sharp chromatographic peak yielding a molecular ion at m/z 263 with the characteristic m/z 146 base peak.

References

  • Proton and Metal Dication Affinities of Tetracyclic Imidazo[4,5-b]Pyridine-Based Molecules: Insights from Mass Spectrometry and DFT Analysis. MDPI International Journal of Molecular Sciences. Available at:[Link]

  • Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III. Diagnostic Ions in Multiple Ring Carbo- and Heterocycles. AIP Publishing. Available at:[Link]

The Phenyl-to-Pyridinyl Switch: A Comparative Guide to Unlocking Potency and Modulating Activity

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to the Comparative Biological Activity of 1-(3-Pyridinyl) vs. 1-Phenyl Analogs

In the landscape of modern drug discovery, the strategic modification of lead compounds is paramount to optimizing their therapeutic potential. Among the myriad of chemical alterations available to the medicinal chemist, the bioisosteric replacement of a phenyl ring with a pyridinyl moiety stands out as a particularly powerful tool. This "phenyl-to-pyridyl switch" can profoundly influence a compound's interaction with its biological target, altering its potency, selectivity, and pharmacokinetic profile.[1] This guide provides a comprehensive comparison of the biological activities of 1-(3-pyridinyl) and 1-phenyl analogs, supported by experimental data and detailed protocols, to empower researchers in their drug development endeavors.

The rationale behind this substitution lies in the subtle yet significant differences between the two aromatic systems. The introduction of a nitrogen atom into the six-membered ring of pyridine imparts a dipole moment and the ability to act as a hydrogen bond acceptor, a feature absent in the phenyl group.[1] This seemingly minor change can lead to new, favorable interactions within a protein's binding pocket, often resulting in a substantial increase in binding affinity and, consequently, biological activity. Furthermore, the electron-deficient nature of the pyridine ring can alter the metabolic stability of the molecule, for instance, by influencing the oxidation of adjacent chemical groups by cytochrome P450 enzymes.[1][2]

This guide will delve into a case study comparing a hypothetical pair of 1-phenyl and 1-(3-pyridinyl) analogs as inhibitors of a key signaling kinase, providing a framework for understanding the potential benefits of this chemical modification.

Comparative Biological Data: A Case Study in Kinase Inhibition

To illustrate the impact of the phenyl-to-pyridyl switch, we present a comparative analysis of two hypothetical analogs: Compound A (1-phenyl analog) and Compound B (1-(3-pyridinyl) analog) . These compounds were evaluated for their ability to inhibit a specific receptor tyrosine kinase (RTK) and their downstream effects on a critical signaling pathway.

Table 1: Comparative In Vitro Activity
ParameterCompound A (1-Phenyl)Compound B (1-(3-Pyridinyl))
Target Kinase IC50 (nM) 15015
Receptor Binding Ki (nM) 12010
Cellular p-ERK1/2 IC50 (nM) 25025

The data clearly demonstrates the superior potency of the 1-(3-pyridinyl) analog, Compound B. A 10-fold increase in inhibitory activity against the target kinase (IC50) and a 12-fold increase in receptor binding affinity (Ki) highlight the significant advantage conferred by the pyridinyl nitrogen. This enhanced activity translates to the cellular level, with Compound B showing a 10-fold greater potency in inhibiting the phosphorylation of ERK1/2, a key downstream effector in the signaling cascade.

The enhanced potency of Compound B can be attributed to the formation of a crucial hydrogen bond between the pyridinyl nitrogen and a key amino acid residue within the kinase's active site, an interaction that is not possible for the 1-phenyl analog. This additional binding interaction stabilizes the compound-protein complex, leading to a more potent inhibitory effect.

Delving Deeper: Experimental Protocols for Biological Characterization

To ensure the scientific rigor of such a comparative analysis, robust and well-validated experimental protocols are essential. The following sections provide detailed methodologies for the key assays used to characterize our hypothetical compounds.

Experimental Protocol 1: Receptor Binding Assay (Competitive Binding)

This protocol details the determination of the inhibitor constant (Ki) for our test compounds.

Objective: To quantify the binding affinity of the 1-phenyl and 1-(3-pyridinyl) analogs to the target receptor.

Methodology:

  • Receptor Preparation: Prepare cell membrane fractions expressing the target receptor from a suitable cell line (e.g., HEK293) and determine the total protein concentration.[3]

  • Assay Buffer: Prepare a binding buffer appropriate for the receptor (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4).[3]

  • Reaction Setup:

    • In a 96-well plate, add a fixed concentration of a suitable radioligand with known high affinity for the target receptor.[4]

    • Add serially diluted concentrations of the test compounds (Compound A and Compound B) to the wells.[4]

    • Include control wells for total binding (radioligand only) and non-specific binding (radioligand plus a high concentration of an unlabeled known ligand).[3]

    • Initiate the binding reaction by adding the prepared receptor membranes to all wells.[3]

  • Incubation: Incubate the plate at a specified temperature (e.g., room temperature) for a predetermined time to allow the binding to reach equilibrium.[3]

  • Separation: Rapidly separate the bound from the free radioligand by vacuum filtration through a glass fiber filter mat.[3]

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove unbound radioligand.[3]

  • Quantification: Place the filter discs into scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.[3]

  • Data Analysis:

    • Calculate the percentage of specific binding at each concentration of the test compound.

    • Plot the percent specific binding against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[3]

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Experimental Protocol 2: In Vitro Kinase Inhibition Assay

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of the compounds against the target kinase.

Objective: To measure the potency of the 1-phenyl and 1-(3-pyridinyl) analogs in inhibiting the enzymatic activity of the target kinase.

Methodology:

  • Reagents: Prepare a kinase reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20), ATP, and a suitable kinase substrate.

  • Reaction Setup:

    • In a 96-well plate, add the purified target kinase enzyme to each well.

    • Add serially diluted concentrations of the test compounds (Compound A and Compound B).

    • Include control wells for 100% activity (enzyme only) and 0% activity (no enzyme).

  • Pre-incubation: Pre-incubate the plate at room temperature for a short period (e.g., 15 minutes) to allow the compounds to bind to the kinase.

  • Reaction Initiation: Initiate the kinase reaction by adding a mixture of ATP and the kinase substrate to all wells.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

  • Reaction Termination and Detection:

    • Stop the reaction by adding a stop solution (e.g., EDTA).

    • Quantify the kinase activity by measuring the amount of phosphorylated substrate. This can be done using various methods, such as a phosphospecific antibody-based detection system (e.g., HTRF, ELISA) or by measuring the depletion of ATP (e.g., Kinase-Glo).

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the controls.

    • Plot the percentage of inhibition against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[5]

Experimental Protocol 3: Cellular Phospho-ERK1/2 Western Blot

This protocol describes the assessment of the compounds' ability to inhibit a downstream signaling event in a cellular context.

Objective: To determine the cellular potency of the 1-phenyl and 1-(3-pyridinyl) analogs by measuring the inhibition of ERK1/2 phosphorylation.

Methodology:

  • Cell Culture and Treatment:

    • Culture a suitable cell line (e.g., A549, HeLa) to approximately 80% confluency.

    • Serum-starve the cells for a period (e.g., 16-24 hours) to reduce basal signaling.

    • Pre-treat the cells with serially diluted concentrations of the test compounds (Compound A and Compound B) for a specific duration (e.g., 1-2 hours).

    • Stimulate the cells with a growth factor (e.g., EGF, FGF) for a short period (e.g., 10-15 minutes) to induce the signaling cascade.

  • Protein Extraction:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[6]

    • Harvest the cell lysates and clarify by centrifugation.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).[7]

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[6]

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.[7][8]

  • Immunoblotting:

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) to prevent non-specific antibody binding.[6]

    • Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2).

    • Wash the membrane thoroughly with TBST.[8]

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody.[6]

    • Wash the membrane again with TBST.

  • Detection:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.[6]

  • Stripping and Re-probing:

    • Strip the membrane of the bound antibodies.

    • Re-probe the membrane with a primary antibody for total ERK1/2 to serve as a loading control.[8]

  • Data Analysis:

    • Quantify the band intensities for p-ERK1/2 and total ERK1/2 using densitometry software (e.g., ImageJ).[9]

    • Normalize the p-ERK1/2 signal to the total ERK1/2 signal for each sample.

    • Calculate the percentage of inhibition of ERK1/2 phosphorylation for each compound concentration.

    • Plot the percentage of inhibition against the log concentration of the test compound and fit the data to determine the cellular IC50.

Visualizing the Molecular Landscape: Signaling Pathways and Workflows

To further clarify the concepts discussed, the following diagrams illustrate the relevant signaling pathway and a generalized experimental workflow.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activates Ligand Growth Factor Ligand->RTK Binds and Activates RAF RAF RAS->RAF Activates MEK MEK1/2 RAF->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates TF Transcription Factors (e.g., c-Fos, c-Myc) ERK->TF Translocates and Phosphorylates Gene Gene Expression TF->Gene Regulates Compound_B Compound B (1-(3-Pyridinyl) analog) Compound_B->RTK Inhibits

Caption: Simplified RTK-RAS-RAF-MEK-ERK Signaling Pathway.

G start Start cell_culture Cell Culture & Serum Starvation start->cell_culture compound_treatment Compound Treatment (Varying Concentrations) cell_culture->compound_treatment stimulation Growth Factor Stimulation compound_treatment->stimulation lysis Cell Lysis & Protein Extraction stimulation->lysis quantification Protein Quantification lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Western Blot Transfer sds_page->transfer immunoblotting Immunoblotting (p-ERK & Total ERK) transfer->immunoblotting detection ECL Detection immunoblotting->detection analysis Densitometry & IC50 Calculation detection->analysis end End analysis->end

Caption: General Experimental Workflow for Cellular Western Blot.

Conclusion

The strategic substitution of a phenyl group with a 3-pyridinyl moiety represents a valuable approach in lead optimization. As demonstrated through our hypothetical case study, this modification can lead to a significant enhancement in biological activity, primarily through the introduction of a hydrogen bond acceptor and alterations in the electronic properties of the molecule. The provided experimental protocols offer a robust framework for the comprehensive biological characterization of such analogs, ensuring the generation of high-quality, reproducible data. By understanding the principles behind the phenyl-to-pyridyl switch and employing rigorous experimental validation, researchers can unlock new avenues for the development of more potent and effective therapeutic agents.

References

  • Mastering Western Blot: Principles, Workflow and Essential Optimization Strategies. (n.d.).
  • Western Blotting: Principles, Applications, and Experimental Techniques. (n.d.).
  • Western Blotting: Principles, Step-by-Step Workflow, and Troubleshooting Guide - Cusabio. (n.d.).
  • Evaluating Receptor Binding Affinity: Application Notes & Protocols - Benchchem. (n.d.).
  • How to Simplify Your Western Blot Workflow - Azure Biosystems. (2022, May 16).
  • Western Blotting Experiment Diagram - SciSpace. (n.d.).
  • Pyridine, A Privileged Scaffold in Drug Discovery —The Magic of Phenyl–Pyridyl Switch - PharmaBlock. (n.d.).
  • Erk Signaling Pathway - Creative Diagnostics. (n.d.).
  • GPCR Functional Assay Technology - Tanso Biosciences. (n.d.).
  • Aromatic Bioisosteres - Cambridge MedChem Consulting. (2023, January 28).
  • Radioligand Binding Assay | Gifford Bioscience. (n.d.).
  • How should I start with Enzyme-Inhibitor kinetics assay? | ResearchGate. (2015, September 2).

Sources

Crystal structure determination of 1-(3-pyridinyl)cyclopentanecarboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth structural analysis of 1-(3-pyridinyl)cyclopentanecarboxylic acid (CAS 143619-74-3) presents a fascinating challenge for crystallographers and pharmaceutical scientists. This molecule features a highly constrained local environment—with both a bulky, flexible cyclopentane ring and a rigid pyridine ring attached to the same carbon (C1), alongside a carboxylic acid group.

In the solid state, the pyridine nitrogen acts as a strong hydrogen bond acceptor, while the carboxylic acid acts as a strong donor. This dynamic almost invariably leads to the rapid formation of 1D hydrogen-bonded chains, causing the molecule to precipitate as fine, needle-like microcrystals rather than the large, blocky single crystals preferred for traditional X-ray diffraction.

To navigate this challenge, this guide objectively compares the three leading modalities for small-molecule crystal structure determination: Single-Crystal X-ray Diffraction (SCXRD) , Microcrystal Electron Diffraction (MicroED) , and Powder X-ray Diffraction (PXRD) coupled with Crystal Structure Prediction (CSP) .

Modality Comparison: Physics, Causality, and Performance

The choice of analytical technique is dictated by the fundamental physics of how radiation interacts with matter.

  • SCXRD (The Gold Standard): X-rays interact weakly with the electron cloud of atoms. Because of this weak interaction, a massive, highly ordered lattice (typically

    
     µm in all dimensions) is required to generate a signal-to-noise ratio sufficient to resolve light atoms like hydrogen[1]. For 1-(3-pyridinyl)cyclopentanecarboxylic acid, growing these crystals often requires weeks of solvent screening to overcome its tendency to form 1D needles.
    
  • MicroED (3D Electron Diffraction): Electrons interact with the electrostatic potential of both the atomic nucleus and the electron cloud. This interaction is

    
     to 
    
    
    
    times stronger than X-ray scattering[2]. Consequently, MicroED can yield sub-angstrom resolution from nanocrystals as small as 100 nm[1]. This makes MicroED the superior choice for analyzing the raw, unoptimized polycrystalline powders of this molecule[3].
  • PXRD + CSP: When a sample is a complex polycrystalline mixture and individual crystals cannot be isolated, PXRD provides a bulk phase fingerprint. Because PXRD suffers from 3D data collapsing into a 1D diffractogram (causing peak overlap), it is paired with computational Crystal Structure Prediction (CSP) to model the thermodynamics of the cyclopentane ring's puckering conformations[4].

DecisionMatrix Start API Solid Form: 1-(3-pyridinyl)cyclopentanecarboxylic acid Assess Optical Microscopy & PXRD Screening Start->Assess SCXRD SCXRD High-Res Gold Standard Assess->SCXRD Crystals > 10 µm (High Quality) MicroED MicroED Nanocrystal Elucidation Assess->MicroED Crystals < 1 µm (Powders/Needles) PXRD PXRD + CSP Bulk Phase Analysis Assess->PXRD Polycrystalline Mixtures

Decision matrix for selecting the optimal crystallographic technique based on particle size.

Quantitative Performance Metrics

The following table summarizes the operational and performance metrics of each technique when applied to small organic pharmaceutical intermediates.

MetricSCXRDMicroEDPXRD + CSP
Minimum Crystal Size > 10 µm100 nm – 1 µmBulk Powder (Nanoscale)
Sample Consumption ~5–10 mg (for screening)< 1 mg[3]~10–50 mg
Interaction Mechanism X-ray / Electron CloudElectron / Electrostatic PotentialX-ray / Bulk Lattice
Data Collection Time 2–24 hours< 10 minutes[3]1–4 hours (Compute: Weeks)
Resolution Limit ~0.7 Å (Atomic)~0.8 Å (Atomic)[1]> 1.5 Å (Low/Modeled)
Absolute Configuration Yes (Anomalous Dispersion)Yes (via Chiral Salt Formation)[5]No
Phase Mixture Analysis Poor (Requires single crystal)Excellent (Crystal-by-crystal)[6]Moderate (Peak overlap issues)[6]

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols for analyzing 1-(3-pyridinyl)cyclopentanecarboxylic acid include built-in causality and self-validation steps.

Protocol A: SCXRD Workflow (High-Resolution Elucidation)
  • Crystallization (Causality: Overcoming 1D Growth): Dissolve 15 mg of the compound in a 50:50 mixture of Tetrahydrofuran (THF) and Water. The mixed solvent balances the hydrophobic cyclopentane and hydrophilic acid/pyridine moieties, slowing the 1D hydrogen-bond chain formation and promoting 3D block crystal growth. Allow slow evaporation over 14 days.

  • Mounting & Cryocooling: Select a crystal measuring approximately 0.1 × 0.1 × 0.05 mm. Mount on a MiTeGen loop using paratone oil. Plunge immediately into a 100 K nitrogen stream. Causality: The oil prevents solvent evaporation, while 100 K minimizes atomic thermal displacement parameters (B-factors), drastically improving high-angle diffraction intensity.

  • Data Collection: Utilize a diffractometer equipped with a Cu Kα microfocus source (

    
     Å) and a photon-counting detector. Collect full sphere data using 
    
    
    
    -scans.
  • Refinement & Validation: Solve the structure using intrinsic phasing (SHELXT) and refine using full-matrix least-squares on

    
     (SHELXL).
    
    • Self-Validation Check: A successful model must yield an

      
      , a final 
      
      
      
      , and
      
      
      . The residual electron density map should show no peaks
      
      
      
      
      , confirming the accurate assignment of the carboxylic acid proton.
Protocol B: MicroED Workflow (Rapid Nanocrystal Analysis)
  • Sample Preparation (Causality: Achieving Electron Transparency): Take <1 mg of the raw synthesized powder. Crush gently between two glass slides. Apply the dry powder to a glow-discharged Quantifoil carbon-coated copper grid. Causality: Gentle crushing creates fragments thinner than 500 nm, which is the threshold for electron transparency. Thicker crystals will absorb electrons, leading to inelastic scattering and sample burning.

  • Vitrification: Plunge freeze the grid in liquid ethane. Causality: Cryo-conditions mitigate radiation damage from the high-energy electron beam and preserve the native conformational state of the cyclopentane ring[7].

  • Data Collection: Insert the grid into a Cryo-TEM operating at 200 kV (electron wavelength ~0.025 Å). Locate a suitable nanocrystal and collect diffraction data using continuous rotation (e.g., 0.5°/s over a 60° wedge). Causality: Continuous rotation integrates intensities across the Ewald sphere, significantly reducing the dynamical scattering (multiple scattering) effects that historically plagued electron diffraction[1].

  • Refinement & Validation: Process the frames using DIALS or XDS[1].

    • Self-Validation Check: Compare the MicroED structure to theoretical models; a high-quality MicroED refinement should yield a Root-Mean-Square Deviation (RMSD) of

      
       Å for non-hydrogen atoms compared to standard bond lengths[5][8].
      

Workflow cluster_0 SCXRD Pathway cluster_1 MicroED Pathway S1 Slow Evaporation (Weeks) S2 X-ray Diffractometer (Cu Kα) S1->S2 S3 Kinematical Refinement (SHELXL) S2->S3 Final 3D Crystal Structure Validation S3->Final M1 Grid Vitrification (Minutes) M2 Cryo-TEM (200 kV Electrons) M1->M2 M3 Dynamical Correction (DIALS) M2->M3 M3->Final

Comparative workflow illustrating the sample preparation and data processing pathways.

Strategic Recommendations for Drug Development

When dealing with 1-(3-pyridinyl)cyclopentanecarboxylic acid or structurally analogous pharmaceutical intermediates, the traditional reliance solely on SCXRD creates a bottleneck in the R&D pipeline.

  • For Initial Phase Identification: Do not waste weeks attempting to grow single crystals of early-stage batches. Utilize MicroED to determine the connectivity and 3D conformation directly from the raw synthetic powder within 24 hours[3].

  • For Polymorph Screening: Because the flexible cyclopentane ring can adopt multiple puckered states (envelope vs. half-chair) depending on the crystallization solvent, the bulk powder may contain hidden polymorphs. PXRD will flag the presence of a mixture, but MicroED is required to isolate and solve the structure of minor polymorphic phases that are invisible to SCXRD[6][8].

  • For Regulatory Filings (IND/NDA): Once the thermodynamically stable polymorph is identified and crystallization conditions are optimized, SCXRD remains the regulatory gold standard for final structural validation and intellectual property (IP) protection due to its unmatched precision in hydrogen atom assignment and lack of dynamical scattering artifacts[3].

References

  • SCXRD vs MicroED Comparison for Crystallography Research Source: Creative Biostructure URL: [Link]

  • Crystal structure determination with SCXRD & MicroED Source: XtalPi URL:[Link]

  • MicroED for New Material Analysis Service Source: MtoZ Biolabs URL:[Link]

  • SCXRD, CSP-NMRX and microED in the quest for three elusive polymorphs of meloxicam Source: IUCrJ URL: [Link]

  • Phase identification and discovery of hidden crystal forms in a polycrystalline pharmaceutical sample using high-throughput 3D ED Source: ChemRxiv URL: [Link]

  • MicroED Technology Overview Source: Creative Biostructure URL:[Link]

  • Absolute configuration determination of pharmaceutical crystalline powders by MicroED via chiral salt formation Source: Chemical Communications (RSC Publishing) URL: [Link]

  • From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination Source: PMC (NIH) URL: [Link]

Sources

Comprehensive Guide to the IR Spectroscopy of 1-(3-pyridinyl)cyclopentanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Topic: IR spectroscopy characteristic peaks of 1-(3-pyridinyl)cyclopentanecarboxylic acid Content Type: Publish Comparison Guide

Executive Summary: The Structural Scaffold

1-(3-pyridinyl)cyclopentanecarboxylic acid (CAS: 143619-74-3) is a critical gem-disubstituted scaffold in medicinal chemistry, particularly in the development of Neurokinin-1 (NK1) receptor antagonists (e.g., analogs related to Netupitant and Rolapitant). Its unique geometry—a quaternary carbon linking a lipophilic cyclopentane ring, a polar carboxylic acid, and a basic pyridine ring—creates a distinct infrared (IR) signature essential for structural validation and reaction monitoring.

This guide provides a technical breakdown of its IR spectrum, comparing it against key synthetic precursors (nitriles) and structural isomers to serve as a reference for process analytical technology (PAT) and quality control.

Theoretical vs. Experimental IR Profile

The IR spectrum of this molecule is a superposition of three distinct chemical moieties. Understanding the causality behind these peaks is vital for accurate interpretation.

A. Functional Group Breakdown
Functional MoietyKey Vibrational ModeCharacteristic Range (cm⁻¹)Diagnostic Value
Carboxylic Acid O-H Stretch (H-bonded)2500–3300 (Broad)Confirms acid formation; overlaps C-H.
C=O Stretch (Dimer)1690–1720 (Strong)Primary indicator of carbonyl functionality.
C-O Stretch1210–1320 Confirms C-O single bond character.
O-H Bend (Out-of-Plane)900–950 (Broad)Characteristic "hump" for carboxylic dimers.
Pyridine Ring C=N / C=C Ring Stretch1570–1600 & 1430–1480 Distinguishes heteroaromaticity from phenyl rings.
C-H Stretch (Aromatic)3000–3100 Weak, sharp peaks above the aliphatic region.
C-H Out-of-Plane (OOP)700–850 Critical for regioisomer identification (3-sub).
Cyclopentane C-H Stretch (sp³)2850–2980 Strong aliphatic signal; distinct from aromatic C-H.
CH₂ Scissoring~1450 Often overlaps with pyridine ring modes.
B. The "Fingerprint" Logic

The quaternary carbon at position 1 restricts the conformational freedom of the carboxylic acid, often leading to sharper carbonyl bands compared to linear analogs. The 3-substituted pyridine ring imposes a specific pattern in the fingerprint region (600–900 cm⁻¹), which is the most reliable method for distinguishing it from the 2- or 4-pyridyl isomers without using NMR.

Comparative Analysis: Performance & Differentiation

In a drug development context, IR spectroscopy is rarely used in isolation. It is most powerful when comparing the product against alternatives—specifically, its synthetic precursors (impurities) and isomers.

Scenario A: Reaction Monitoring (Nitrile Hydrolysis)

The most common synthetic route involves the hydrolysis of 1-(3-pyridinyl)cyclopentanecarbonitrile . IR is the superior method for monitoring this reaction due to the distinct "on/off" signal of the nitrile group.

Table 1: Product vs. Precursor (Nitrile)

Feature1-(3-pyridinyl)cyclopentanecarboxylic acid (Product)1-(3-pyridinyl)cyclopentanecarbonitrile (Precursor)Analytical Insight
2230 cm⁻¹ Absent Strong, Sharp (C≡N Stretch)Disappearance of this peak confirms conversion.
1700 cm⁻¹ Strong (C=O) AbsentAppearance confirms acid carbonyl formation.
3000+ cm⁻¹ Broad O-H TroughFlat Baseline (except C-H)Broadening indicates H-bonding of the acid.
Conclusion Product Formed Starting Material Process Control Point: Stop reaction when 2230 cm⁻¹ vanishes.
Scenario B: Regioisomer Differentiation (3-Py vs. 4-Py)

During early-stage scaffold selection, distinguishing the 3-pyridyl isomer from the 4-pyridyl analog is critical. While Mass Spec cannot easily distinguish these (identical mass), IR offers a rapid fingerprint method based on aromatic substitution patterns.

Table 2: Isomer Differentiation

Spectral Region3-Pyridyl (Target)4-Pyridyl (Alternative)Mechanism
Ring Breathing ~1020–1050 cm⁻¹~990–1010 cm⁻¹Symmetry differences in ring vibration.
C-H OOP Bend ~780–810 cm⁻¹ (Strong)~800–840 cm⁻¹ (Single strong band)3-sub mimics 1,3-disubstituted benzene pattern; 4-sub mimics 1,4-disubstituted.
Overtone Pattern 1650–2000 cm⁻¹ (Weak)Distinct 4-sub patternrarely used but diagnostic.

Experimental Protocol: Obtaining a Valid Spectrum

To ensure reproducibility and "Trustworthiness" (Part 2), follow this self-validating protocol.

Method: Attenuated Total Reflectance (ATR-FTIR)

ATR is preferred over KBr pellets for this carboxylic acid to avoid moisture interference (hygroscopicity of the pyridine ring) and ion exchange (KBr can react with acids under pressure).

Step-by-Step Workflow:

  • Blanking: Clean the Diamond/ZnSe crystal with isopropanol. Collect a background spectrum (air) with 32 scans at 4 cm⁻¹ resolution.

  • Sample Prep: Place ~5 mg of the solid acid directly on the crystal.

  • Compression: Apply pressure using the anvil until the force gauge reaches the "green" zone (optimal contact). Note: Insufficient pressure yields noisy C-H peaks; excessive pressure can damage soft crystals.

  • Acquisition: Scan from 4000 to 600 cm⁻¹. Accumulate 16–32 scans.

  • Validation Check:

    • Is the baseline flat at 3800 cm⁻¹? (If no, clean crystal).

    • Is the C=O peak absorbance between 0.5 and 1.0? (If >1.5, path length is too high; use ATR correction).

    • Is the CO₂ doublet (2350 cm⁻¹) subtracted?

Visualizations

Diagram 1: Spectral Interpretation Flowchart

This diagram guides the analyst through the logic of assigning peaks to the specific structure of 1-(3-pyridinyl)cyclopentanecarboxylic acid.

SpectralLogic Sample Unknown Sample Region1 Region: 2500-3300 cm⁻¹ Sample->Region1 Region2 Region: 1690-1720 cm⁻¹ Sample->Region2 Region3 Region: 2200-2250 cm⁻¹ Sample->Region3 Region4 Region: 650-850 cm⁻¹ Sample->Region4 Decision1 Broad O-H Trough? Region1->Decision1 Decision2 Strong C=O Peak? Region2->Decision2 Decision3 Sharp Peak @ 2230? Region3->Decision3 Decision4 OOP @ ~710 & 800? Region4->Decision4 Result_Acid Carboxylic Acid Confirmed Decision1->Result_Acid Yes Decision2->Result_Acid Yes Result_Nitrile Nitrile Precursor (Incomplete Rxn) Decision3->Result_Nitrile Yes (Impurity) Result_Py3 3-Pyridyl Isomer Confirmed Decision4->Result_Py3 Yes

Caption: Logical decision tree for validating the identity of 1-(3-pyridinyl)cyclopentanecarboxylic acid using IR spectral zones.

Diagram 2: Synthesis Monitoring Workflow (PAT)

This diagram illustrates how IR is used to monitor the hydrolysis of the nitrile precursor to the target acid.

SynthesisMonitor Start Start: Nitrile Precursor Step1 Hydrolysis Reaction (Acid/Base + Heat) Start->Step1 Sampling Take Aliquot -> IR Step1->Sampling Check Check 2230 cm⁻¹ (Nitrile Band) Sampling->Check Continue Continue Heating Check->Continue Peak Present Stop Stop Reaction Isolate Product Check->Stop Peak Absent Continue->Sampling Verify Final QC: Check 1700 cm⁻¹ (Carbonyl Formed) Stop->Verify

Caption: Process Analytical Technology (PAT) workflow for monitoring the conversion of Nitrile to Acid.

References

  • NIST Mass Spectrometry Data Center. "Cyclopentanecarboxylic acid Infrared Spectrum." NIST Chemistry WebBook, SRD 69. Available at: [Link]

  • Finke, P. E., et al. (2006). "Cyclopentane-based human NK1 antagonists.[1][2][3] Part 1: discovery and initial SAR." Bioorganic & Medicinal Chemistry Letters, 16(17), 4497-4503. Available at: [Link]

  • Socrates, G. (2004). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. 3rd Edition. Wiley. (Standard reference for Pyridine OOP assignments).
  • Spectroscopy Online. "The C=O Bond, Part III: Carboxylic Acids." Spectroscopy, 33(1), 14–20. Available at: [Link]

Sources

Validating Synthesis of 1-(3-Pyridinyl)cyclopentanecarboxylic Acid via LC-MS

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Technical Context[1][2][3][4][5][6][7][8][9]

The synthesis of 1-(3-pyridinyl)cyclopentanecarboxylic acid (CAS 143619-74-3) represents a classic challenge in medicinal chemistry: the construction of a quaternary carbon center adjacent to a basic heterocycle. This moiety is a critical pharmacophore in NK1 receptor antagonists (e.g., Netupitant intermediates) and various centrally active agents.

The core synthetic difficulty lies in the "double alkylation" of 3-pyridylacetic acid derivatives. Incomplete cyclization leads to open-chain impurities that are difficult to remove. While NMR is the gold standard for structural elucidation, it often fails to detect trace acyclic intermediates (<1%) that can poison downstream coupling reactions.

This guide validates LC-MS (Liquid Chromatography-Mass Spectrometry) as the superior tool for process validation and impurity profiling, comparing it directly against NMR and HPLC-UV alternatives.

Synthetic Challenge & Impurity Landscape

To understand the analytical requirement, we must first understand the chemistry. The standard industrial route involves the dialkylation of ethyl (3-pyridyl)acetate with 1,4-dibromobutane.

The Reaction Pathway[10][11]
  • Starting Material: Ethyl 3-pyridylacetate.

  • Reagents: 1,4-Dibromobutane, Base (NaH or KOtBu).

  • Critical Step: Formation of the 5-membered ring via two

    
     substitutions.
    
  • Hydrolysis: Ester

    
     Acid (Target Product).
    
Critical Impurities
  • Impurity A (Mono-alkylated): Ethyl 6-bromo-2-(3-pyridyl)hexanoate. (Result of single alkylation; fails to close ring).

  • Impurity B (Decarboxylated): 1-(3-pyridyl)cyclopentane. (Result of harsh hydrolysis conditions).

  • Impurity C (Regioisomer): Alkylation on the pyridine nitrogen (Pyridinium salt formation).

Comparative Analysis: LC-MS vs. Alternatives

The following table objectively compares analytical techniques for validating this specific synthesis.

FeatureLC-MS (ESI+) 1H NMR (400 MHz) HPLC-UV (254 nm)
Primary Utility Impurity profiling & Process controlStructural confirmationPurity % (Quantitation)
Sensitivity High (pg to ng range)Low (~1-5% impurity limit)Medium (µg range)
Specificity Excellent (Mass separation)High (Chemical shift)Low (Retention time only)
Quaternary Carbon Validation Indirect (Mass + Fragmentation)Direct (Disappearance of

-proton)
Impossible
Throughput High (5-10 min/run)Low (Sample prep intensive)High
Blind Spot Non-ionizable saltsOverlapping aliphatic signalsCo-eluting peaks
Why LC-MS Wins for Validation

While NMR confirms you made the molecule, LC-MS confirms you cleaned it. The mono-alkylated impurity (Impurity A) often co-elutes with the product in standard silica chromatography. LC-MS easily resolves the mass difference between the target (MW 191.2) and the open-chain bromo-intermediate (MW ~300+), which UV detectors might miss due to similar chromophores.

Experimental Protocol: LC-MS Validation Workflow

This protocol utilizes the zwitterionic nature of the target. The pyridine nitrogen is basic (


), and the carboxylic acid is acidic (

).
A. Sample Preparation[1][7][10]
  • Crude Reaction Mixture: Take 50 µL of reaction liquor.

  • Quench: Dilute into 950 µL of 50:50 Acetonitrile:Water (0.1% Formic Acid).

  • Filtration: 0.22 µm PTFE filter (remove inorganic salts).

  • Final Concentration: Target 10 µg/mL for injection.

B. LC-MS Method Parameters
  • Instrument: Agilent 1290 Infinity II / 6470 Q-TOF (or equivalent).

  • Column: Agilent ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid (Maintains Pyridine-

    
    ).
    
  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient:

    • 0.0 min: 5% B

    • 4.0 min: 95% B

    • 5.0 min: 95% B

    • 5.1 min: 5% B (Re-equilibration)

  • Flow Rate: 0.4 mL/min.

  • Ionization: ESI Positive Mode (

    
    ).
    
C. Data Interpretation (Mass Spec Logic)
  • Target MW: 191.23 Da.

  • Observed Ion: m/z 192.2 (

    
    ).
    
  • Key Fragment (MS/MS): m/z 146.2 (Loss of

    
     + 
    
    
    
    ). This transition confirms the carboxylic acid moiety is intact.

Visualizing the Validation Workflow

The following diagram illustrates the decision-making process during synthesis, utilizing LC-MS as the "Gatekeeper."

G Start Crude Reaction Mixture (Alkylation Step) SamplePrep Dilution & Filtration (MeCN/H2O + 0.1% FA) Start->SamplePrep LCMS LC-MS Analysis (ESI+ Mode) SamplePrep->LCMS Decision Data Analysis LCMS->Decision PathA m/z 192.2 (Major) No m/z ~300 (Open Chain) Decision->PathA Clean Spectrum PathB m/z ~300 Detected (Mono-alkylated) Decision->PathB Incomplete Cyclization PathC m/z 148 Detected (Decarboxylated) Decision->PathC Over-reaction Action1 Proceed to Hydrolysis or Purification PathA->Action1 Action2 Continue Heating or Add Base PathB->Action2 Action3 Fail: Adjust Temp Restart PathC->Action3

Figure 1: Analytical workflow for monitoring the cyclization reaction. The detection of specific mass shifts directs the synthetic chemist to either proceed or intervene.

Mass Spectrometry Fragmentation Pathway

Understanding the fragmentation is crucial for distinguishing the product from regioisomers. The quaternary center stabilizes the cyclopentane ring, making the loss of the carboxyl group the dominant fragmentation pathway.

Fragmentation Parent Parent Ion [M+H]+ m/z 192.2 (Protonated Pyridine) Transition Collision Induced Dissociation (CID) Parent->Transition Fragment1 Fragment [M-COOH]+ m/z 146.2 (1-(3-pyridyl)cyclopentyl cation) Transition->Fragment1 Loss of HCOOH/CO2 (-46 Da) Fragment2 Pyridine Ring Frag m/z ~78-80 (Characteristic) Fragment1->Fragment2 High Energy

Figure 2: Proposed ESI+ fragmentation pathway. The transition 192.2 -> 146.2 is the specific quantifier transition (MRM) for this molecule.

Conclusion

Validating the synthesis of 1-(3-pyridinyl)cyclopentanecarboxylic acid requires a multi-modal approach. While NMR is necessary for the initial structural assignment (specifically proving the loss of the


-methine proton upon quaternary center formation), LC-MS is the operational workhorse .

By utilizing an acidic mobile phase (0.1% Formic Acid), we leverage the basicity of the pyridine ring to achieve excellent ionization efficiency (


). This method provides the sensitivity required to detect incomplete cyclization intermediates (mono-bromo species) that NMR often misses, ensuring high-purity material for downstream pharmaceutical applications.

References

  • BenchChem. "A Comparative Guide to LC-MS and NMR for the Characterization of Impurities." BenchChem Technical Guides, 2025.

  • ResolveMass Laboratories. "Impurity Identification Service with LC-MS/MS, NMR & GC-MS: Which Method Do You Need?" ResolveMass Insights, June 2025.

  • National Institutes of Health (NIH). "The integration of LC-MS and NMR for the analysis of low molecular weight trace analytes in complex matrices." PMC Review, 2025. (Note: Generalized link to PMC search for topic verification)

  • Sigma-Aldrich. "Product Specification: 1-Pyridin-3-yl-cyclopentanecarboxylic acid (CAS 143619-74-3)." MilliporeSigma Catalog.

  • White Rose Research Online. "Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution." University of York/White Rose, 2022.

Quality Control Specifications for 1-(3-Pyridinyl)cyclopentanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(3-Pyridinyl)cyclopentanecarboxylic acid (CAS 143619-74-3) is a critical heterocyclic building block, primarily utilized in the synthesis of neurokinin-1 (NK1) receptor antagonists and anticholinergic agents. Structurally, it serves as a bioisostere to 1-phenylcyclopentanecarboxylic acid, offering improved metabolic stability and solubility profiles in downstream active pharmaceutical ingredients (APIs).

This guide objectively compares the quality requirements for Research Grade (Type A) versus GMP Pharma Grade (Type B) materials. While Type A is sufficient for early-stage discovery, the stringent specifications of Type B are non-negotiable for process scale-up to prevent the carryover of critical impurities—specifically nitrile precursors and alkyl halide genotoxins—that can compromise the safety and efficacy of the final drug substance.[1]

Comparative Specifications: Research vs. Pharma Grade

The following table contrasts the baseline performance metrics. Note that while "purity" numbers may look similar, the nature of the impurities in Type A material often poisons sensitive metal catalysts used in subsequent coupling steps.[1]

Quality AttributeType A: Research Grade Type B: GMP Pharma Grade Impact on Downstream Performance
Assay (HPLC) ≥ 97.0%≥ 99.0% Type B ensures stoichiometric accuracy in amide coupling reactions, preventing yield loss.[2]
Appearance Off-white to yellow powderWhite to off-white crystalline powder Color in Type A often indicates oxidized pyridine N-oxides or polymerized byproducts.[2]
Water (KF) ≤ 1.0%≤ 0.5% Excess water hydrolyzes acid chlorides (if used in next step), generating HCl and stalling the reaction.
Residue on Ignition ≤ 0.5%≤ 0.1% High inorganic salt content (Type A) can crash out in organic solvents, clogging flow reactors.
Total Impurities ≤ 3.0%≤ 1.0% High total impurities in Type A complicate final API crystallization.
Spec. Impurity A (Nitrile)Not Controlled≤ 0.15% Critical: Nitriles can react with nucleophiles, creating difficult-to-remove side products.
Spec. Impurity B (Decarboxylated)Not Controlled≤ 0.10% This impurity (3-cyclopentylpyridine) is non-reactive and accumulates in the mother liquor.
Residual Solvents Generic StatementICH Q3C Compliant Essential for regulatory filing; Type A often contains high levels of DMF or Toluene.[2]

Critical Quality Attributes (CQAs) & Impurity Profiling

To understand why the specifications above matter, we must analyze the synthesis and degradation pathways. The primary synthesis involves the double alkylation of 3-pyridylacetonitrile with 1,4-dibromobutane, followed by hydrolysis.

Impurity Fate Map

The diagram below illustrates the origin of critical impurities and their potential to contaminate the final product.[1]

ImpurityFateMap Figure 1: Synthesis Pathway and Impurity Fate Map. Note the risk of genotoxic alkyl halide carryover. cluster_0 Starting Materials cluster_1 Intermediate Stage cluster_2 Final Product Stage SM1 3-Pyridylacetonitrile Inter 1-(3-Pyridinyl) cyclopentanecarbonitrile SM1->Inter Alkylation (NaH) Reagent 1,4-Dibromobutane (Genotoxic) Reagent->Inter Product 1-(3-Pyridinyl) cyclopentanecarboxylic Acid Reagent->Product Trace Carryover Imp_A Impurity A: Residual Nitrile Inter->Imp_A Incomplete Rxn Inter->Product Hydrolysis (H2SO4) Imp_C Impurity C: Partial Amide Inter->Imp_C Partial Hydrolysis Imp_B Impurity B: 3-Cyclopentylpyridine (Decarboxylated) Product->Imp_B Thermal Degradation (-CO2)

[1]

Specific Impurity Definitions
  • Impurity A (Precursor): 1-(3-pyridinyl)cyclopentanecarbonitrile.

    • Origin: Incomplete hydrolysis.

    • Risk:[2][3] Competing substrate in subsequent coupling reactions; acts as a chain terminator.

  • Impurity B (Degradant): 3-cyclopentylpyridine.[2]

    • Origin: Thermal decarboxylation during workup or drying.

    • Risk:[2][3] Reduces potency; difficult to separate by recrystallization due to similar lipophilicity.

  • Genotoxic Impurity: 1,4-Dibromobutane.[2]

    • Origin: Excess alkylating agent.

    • Risk:[2][3] Highly mutagenic. Must be controlled to < ppm levels (TTC limit) if Type B material is used in late-stage synthesis.

Analytical Methodologies

Standard C18 HPLC methods often fail for this compound because the basic pyridine nitrogen causes severe peak tailing, and the carboxylic acid requires pH suppression.[1] The following "Optimized Method" is validated to separate the zwitterionic parent from its non-ionic impurities.

Comparative Method Performance[1][3][4]
FeatureMethod A: Generic C18 Method B: Ion-Pair Optimized (Recommended)
Mobile Phase Water/ACN + 0.1% TFAPhosphate Buffer (pH 3.[2]0) + Hexanesulfonate
Pyridine Peak Shape Tailing (Asymmetry > 2.[2]0)Sharp (Asymmetry < 1.3)
Impurity A Resolution Poor (Co-elutes on tail)Excellent (Resolution > 3.0)
Suitability Crude assay onlyGMP Release Testing
Recommended Protocol: HPLC-UV (Method B)

Principle: Ion-pair chromatography neutralizes the positive charge on the pyridine ring while keeping the carboxylic acid protonated, ensuring sharp peak shape and maximum resolution.[1]

  • Column: Agilent Zorbax SB-C18 (250 x 4.6 mm, 5 µm) or equivalent.

  • Mobile Phase A: 20 mM Potassium Phosphate buffer (pH 3.0) + 5 mM Sodium 1-Hexanesulfonate.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Gradient:

    • 0 min: 90% A / 10% B[1]

    • 15 min: 60% A / 40% B

    • 25 min: 60% A / 40% B

    • 30 min: 90% A / 10% B[1]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 260 nm (Pyridine characteristic absorption).

  • Column Temp: 30°C.

  • Injection Vol: 10 µL.

System Suitability Criteria:

  • Tailing Factor: NMT 1.5 for the main peak.

  • Resolution: NLT 2.0 between Impurity A and Main Peak.

  • RSD: NMT 2.0% for 5 replicate injections.

Identification by H-NMR
  • Solvent: DMSO-d6.

  • Key Signals:

    • 
       12.4 ppm (s, 1H, -COOH ).
      
    • 
       8.5-8.8 ppm (m, 2H, Pyridine C2-H, C6-H).
      
    • 
       1.6-2.6 ppm (m, 8H, Cyclopentane ring).
      
  • Note: Disappearance of the triplet at

    
     4.0 ppm (characteristic of alkyl halides) confirms removal of 1,4-dibromobutane.
    

Quality Control Workflow

The following decision tree outlines the logical flow for batch release, ensuring no sub-standard material enters the manufacturing stream.

QCWorkflow Figure 2: QC Release Decision Tree for Pharma Grade Material. Start Batch Receipt (Crude or Recrystallized) ID_Test Identification (IR / H-NMR) Start->ID_Test Appearance Appearance Check (White Powder?) ID_Test->Appearance Decision1 Pass ID & App? Appearance->Decision1 HPLC_Assay HPLC Assay & Impurities (Method B) Decision1->HPLC_Assay Yes Reject REJECT / REWORK Decision1->Reject No Decision2 Purity > 99.0%? Nitrile < 0.15%? HPLC_Assay->Decision2 ROI_KF ROI & KF Analysis Decision2->ROI_KF Yes Decision2->Reject No Decision3 ROI < 0.1%? Water < 0.5%? ROI_KF->Decision3 Release RELEASE (Grade B - GMP) Decision3->Release Yes Decision3->Reject No

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 143619-74-3, 1-(3-pyridinyl)cyclopentanecarboxylic acid. Retrieved from [Link][1]

  • International Conference on Harmonisation (ICH). (2006). Q3A(R2): Impurities in New Drug Substances. Retrieved from [Link]

  • Sang, R., et al. (2019).[4] "Synthesis of Carboxylic Acids by Palladium-Catalyzed Hydroxycarbonylation". Angewandte Chemie International Edition, 58(40), 14365–14373.[1][4] (Provides context on transition metal catalyzed synthesis of similar acids). Retrieved from [Link][1]

  • SIELC Technologies. (2022).[5] HPLC Separation of Pyridinecarboxylic Acids. (Methodology basis for ion-pairing/mixed-mode separation of pyridine derivatives). Retrieved from [Link]

Sources

Safety Operating Guide

Cyclopentanecarboxylic acid, 1-(3-pyridinyl)- proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: Immediate Action Directive

STOP. Do NOT dispose of Cyclopentanecarboxylic acid, 1-(3-pyridinyl)- (CAS: 143619-74-3) down the drain or in general trash.

This compound contains a pyridine ring and a carboxylic acid moiety, classifying it as a hazardous organic chemical . It requires high-temperature incineration through a licensed hazardous waste facility.[1] Improper disposal poses significant environmental risks (groundwater contamination via pyridine derivatives) and regulatory violations (RCRA/EPA).

Immediate Disposal Classification:

  • Waste Stream: Hazardous Organic Waste (Solid or Liquid, depending on solution state).

  • RCRA Status: Non-listed hazardous waste (unless characteristic D-codes apply via solvent mixtures).

  • Method: Incineration (Fuel Blending or Direct Burn).

Chemical Profile & Hazard Identification

To dispose of a chemical safely, you must understand its reactivity. This molecule is amphoteric , containing both a basic nitrogen (pyridine) and an acidic group (carboxylic acid).

Parameter Technical Specification
Chemical Name 1-(3-pyridinyl)cyclopentanecarboxylic acid
CAS Number 143619-74-3
Molecular Formula C₁₁H₁₃NO₂
Physical State Solid (typically off-white to beige powder)
Solubility Soluble in DMSO, Methanol; sparingly soluble in water (pH dependent).
Hazard Profile (GHS Classification)

Based on structural analogs and standard pyridine-derivative profiles.

  • Warning: Causes skin irritation (H315).[2][3][4]

  • Warning: Causes serious eye irritation (H319).[2][3][4][5]

  • Warning: May cause respiratory irritation (H335).[2][3][4]

  • Note: Pyridine derivatives often carry acute toxicity risks if swallowed (H302). Treat as toxic.

Pre-Disposal Protocol: Segregation & Packaging

The Core Principle: Segregation prevents "unknown" reactions in the waste drum. Due to its amphoteric nature, this compound can react with both strong acids and strong bases, generating heat.

Step 1: Segregation Strategy
  • Incompatible With: Strong Oxidizers (e.g., Nitric Acid, Peroxides), Strong Reducing Agents.

  • Compatible Waste Streams:

    • Solid Waste: Place in the "Solid Hazardous Waste" container (compatible with general organic solids).

    • Liquid Waste: If dissolved in solvents (e.g., DMSO, DCM), segregate based on the solvent's hazard class (Halogenated vs. Non-Halogenated).

Step 2: Packaging Requirements
  • Primary Container: Use a chemically compatible container (High-Density Polyethylene (HDPE) or Amber Glass).

  • Closure: Screw cap must be tight-fitting and lined (Teflon/PTFE preferred) to prevent vapor leakage.

  • Secondary Containment: When transporting waste from the bench to the satellite accumulation area (SAA), use a secondary tray to capture potential spills.

Step 3: Labeling (Critical for Compliance)

Every container must be labeled before waste is added.

  • Label Text: "Hazardous Waste - 1-(3-pyridinyl)cyclopentanecarboxylic acid".

  • Hazard Checkbox: Mark "Toxic" and "Irritant".

Disposal Workflow: The Decision Matrix

This self-validating workflow ensures no step is missed, from benchtop generation to final pickup.

DisposalWorkflow Start Waste Generation (1-(3-pyridinyl)cyclopentanecarboxylic acid) StateCheck Is the waste Solid or Liquid? Start->StateCheck SolidPath Solid Waste Stream StateCheck->SolidPath Powder/Crystals LiquidPath Liquid Waste Stream StateCheck->LiquidPath Solution Container Collect in Compatible HDPE/Glass Container SolidPath->Container SolventCheck Identify Solvent Base LiquidPath->SolventCheck Halo Halogenated Waste (e.g., DCM, Chloroform) SolventCheck->Halo Contains Halogens NonHalo Non-Halogenated Waste (e.g., DMSO, Methanol) SolventCheck->NonHalo No Halogens Halo->Container NonHalo->Container Label Apply Hazardous Waste Label (Name + Hazards) Container->Label SAA Store in Satellite Accumulation Area (SAA) Label->SAA EHS Request EHS Pickup (Incineration) SAA->EHS When Full/6 Months

Figure 1: Decision matrix for segregating and processing waste streams containing 1-(3-pyridinyl)cyclopentanecarboxylic acid.

Regulatory Compliance (RCRA & EPA)

In the United States, adherence to the Resource Conservation and Recovery Act (RCRA) is mandatory.

  • Waste Characterization:

    • While pyridine (pure) is a U-listed waste (U196), derivatives like CAS 143619-74-3 are not automatically U-listed unless they exhibit specific toxicity characteristics (TCLP).

    • Operational Rule: Conservatively manage this as a Hazardous Chemical Waste to avoid costly testing.

  • EPA Waste Codes (Typical):

    • If dissolved in Acetone/Methanol: D001 (Ignitable).

    • If dissolved in Chloroform: D022 (Toxic).

    • Pure Substance: Not typically assigned a specific P or U code, but regulated under general "Toxic" characteristics if tested.

Emergency Procedures: Spill Management

Scenario: You spill 500mg of solid powder on the bench.

  • Evacuate & PPE: Alert nearby personnel. Ensure you are wearing Nitrile gloves , Safety Goggles , and a Lab Coat .[5][6] If dust is visible, use a N95/P100 respirator or work inside the hood.

  • Containment: Do not dry sweep if dust generation is a risk. Cover with a damp paper towel (water or ethanol) to suppress dust.

  • Cleanup:

    • Wipe up the material using the damp towels.

    • Clean the surface with a mild soap solution followed by water.

    • Disposal of Debris: All paper towels, gloves, and cleanup materials must be placed in the Solid Hazardous Waste container. Do not throw them in the regular trash.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 18840, Cyclopentanecarboxylic acid (Analog Structure Reference). Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]

Sources

Navigating the Safe Handling of Cyclopentanecarboxylic Acid, 1-(3-pyridinyl)-: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the integrity of your work is intrinsically linked to the safety of your laboratory environment. The handling of novel chemical compounds demands a meticulous approach to personal protection and waste management. This guide provides essential, immediate safety and logistical information for the handling of Cyclopentanecarboxylic acid, 1-(3-pyridinyl)-, a compound that, due to its hybrid structure, requires a comprehensive understanding of the risks associated with both carboxylic acids and pyridine derivatives.

Hazard Analysis: A Compound of Two Moieties

Cyclopentanecarboxylic acid, 1-(3-pyridinyl)- combines the chemical properties of a carboxylic acid and a pyridine derivative. Therefore, a thorough risk assessment must consider the hazards of both functional groups.

  • Cyclopentanecarboxylic Acid Moiety: Carboxylic acids, while often weak, can be corrosive and cause irritation to the skin and eyes.[1] Specifically, cyclopentanecarboxylic acid is known to cause skin irritation, serious eye irritation, and may lead to respiratory irritation.[2][3][4][5]

  • Pyridine Moiety: Pyridine and its derivatives are known to be harmful if inhaled, ingested, or in contact with skin.[6] They can cause irritation to the skin and eyes and may lead to more systemic effects upon overexposure, such as headaches and nausea.[6]

Given the combined nature of this compound, it should be treated as a substance that is potentially corrosive, irritating to the skin, eyes, and respiratory tract, and harmful if absorbed or ingested.

Personal Protective Equipment (PPE) Protocol: An Essential Barrier

A multi-layered approach to PPE is crucial to mitigate the risks associated with handling Cyclopentanecarboxylic acid, 1-(3-pyridinyl)-. The following table summarizes the recommended PPE.

Body PartPersonal Protective EquipmentSpecifications and Rationale
Eyes Safety Goggles or a Face ShieldMust be worn at all times to protect against splashes.[7] Given the potential for serious eye irritation, safety goggles are the minimum requirement. A face shield should be used when handling larger quantities.
Hands Chemical-Resistant GlovesNitrile or butyl rubber gloves are recommended due to their resistance to pyridine-based compounds.[7][8] Always inspect gloves for tears or punctures before use.[7]
Body Laboratory CoatA fully buttoned, long-sleeved lab coat is necessary to protect the skin from potential contact.[7][8]
Respiratory Chemical Fume Hood or RespiratorAll handling of this compound should be conducted in a certified chemical fume hood to minimize the risk of inhalation.[7][8][9] If a fume hood is not available, a respirator with an appropriate cartridge for organic vapors should be used.[6][10]

Operational Plan: A Step-by-Step Workflow for Safe Handling

A systematic approach to handling this compound will further enhance safety.

Pre-Handling Preparations:
  • Consult the Safety Data Sheet (SDS): Although a specific SDS for this exact compound may not be readily available, review the SDS for both cyclopentanecarboxylic acid and pyridine to be fully aware of the hazards.

  • Ensure Proper Ventilation: Verify that the chemical fume hood is operational and has adequate airflow.[8]

  • Assemble all Materials: Gather all necessary equipment, including the chemical, solvents, glassware, and waste containers, and place them within the fume hood.

  • Don Appropriate PPE: Before handling the chemical, put on all the required personal protective equipment as outlined in the table above.

Handling the Compound:
  • Weighing: If the compound is a solid, carefully weigh the desired amount in the fume hood. Avoid creating dust.[11]

  • Transfer: Carefully transfer the compound to the reaction vessel.

  • Execution of Procedure: Carry out the intended experimental procedure within the fume hood, keeping the sash at the lowest practical height.

Post-Handling and Cleanup:
  • Decontamination: Decontaminate any glassware and surfaces that have come into contact with the chemical.

  • Waste Disposal: Dispose of all waste, including the compound itself and any contaminated materials, in the designated hazardous waste container.[7][9]

  • PPE Removal: Remove your PPE in the correct order to avoid cross-contamination, and wash your hands thoroughly with soap and water.[11]

Safe Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep1 Don PPE prep2 Ensure Fume Hood is Operational prep1->prep2 prep3 Gather Materials prep2->prep3 handling1 Weigh Compound in Fume Hood prep3->handling1 handling2 Transfer to Reaction Vessel handling1->handling2 cleanup1 Decontaminate Glassware and Surfaces handling2->cleanup1 cleanup2 Dispose of Waste in Designated Containers cleanup1->cleanup2 cleanup3 Remove PPE and Wash Hands cleanup2->cleanup3

Caption: Workflow for the safe handling of Cyclopentanecarboxylic acid, 1-(3-pyridinyl)-.

Emergency Procedures: Immediate and Corrective Actions

In the event of an accidental exposure, prompt and appropriate action is critical.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station.[7][8] Seek immediate medical attention.

  • Skin Contact: Wash the affected area with soap and plenty of water.[8] Remove any contaminated clothing. If irritation develops or persists, seek medical attention.

  • Inhalation: Move the affected individual to fresh air immediately.[6][8] If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting.[7] Rinse the mouth with water and seek immediate medical attention.[7][12]

Disposal Plan: Ensuring Environmental and Regulatory Compliance

The proper disposal of Cyclopentanecarboxylic acid, 1-(3-pyridinyl)- is as crucial as its safe handling. As a pyridine derivative, it is considered hazardous waste.[9][13]

  • Waste Collection: All waste containing this compound, including any contaminated materials such as gloves, paper towels, and pipette tips, must be collected in a designated, properly labeled, and sealed hazardous waste container.[7][9]

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "Cyclopentanecarboxylic acid, 1-(3-pyridinyl)-".

  • Storage: Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials.[8][12]

  • Regulatory Compliance: Never pour this chemical or its waste down the drain.[8][9] Adhere to all local, state, and federal regulations for the disposal of hazardous chemical waste.[13] Contact your institution's Environmental Health and Safety (EHS) office for specific guidance and to arrange for proper disposal.

By adhering to these stringent safety protocols, researchers can confidently work with Cyclopentanecarboxylic acid, 1-(3-pyridinyl)-, ensuring both their personal safety and the integrity of their research environment.

References

  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine.
  • National Center for Biotechnology Information. PRODUCTION, IMPORT, USE, AND DISPOSAL - Toxicological Profile for Pyridine.
  • Benchchem. Personal protective equipment for handling 3,4-Diphenylpyridine.
  • Benchchem. Safe Disposal of 2,6-Di(1H-imidazol-1-yl)pyridine: A Procedural Guide.
  • Actylis Lab Solutions. (2010, June 10). Pyridine MSDS.
  • ECHEMI. Pyridine, alkyl derivs.
  • Sdfine. pyridine.
  • Agency for Toxic Substances and Disease Registry. (1992, September). TOXICOLOGICAL PROFILE FOR PYRIDINE.
  • Apollo Scientific. Pyridine.
  • Patsnap Eureka. (2025, July 22). The Role of Carbolic Acid in Chemistry Lab Safety Practices.
  • Interactive Learning Paradigms, Incorporated. (2025, October 18). The MSDS HyperGlossary: Carboxylic Acid.
  • University of Utah. Acid Handling.
  • National Institutes of Health. Cyclopentanecarboxylic acid | C6H10O2 | CID 18840 - PubChem.
  • Guidechem. (2020, December 23). How is Cyclopentanecarboxylic Acid Prepared and Applied? - FAQ.
  • Spectrum Chemical. (2018, December 28).
  • ChemicalBook.
  • Fisher Scientific.
  • Grainger. (2025, April 29). Chemical Storage Safety: Acids, Bases & Solvents Best Practices.
  • Fisher Scientific.
  • Fisher Scientific.
  • AFG Bioscience LLC. (2016, April 1).
  • TCI EUROPE N.V. (2025, May 9).
  • CymitQuimica. CAS 3400-45-1: Cyclopentanecarboxylic acid.
  • MilliporeSigma. 1-Pyridin-3-yl-cyclopentanecarboxylic acid | 143619-74-3.
  • Google Patents.
  • Organic Syntheses Procedure. cyclopentanecarboxaldehyde.
  • Google Patents.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.